molecular formula C8H14O2 B1435939 1-Oxaspiro[4.4]nonan-3-ol CAS No. 1331825-49-0

1-Oxaspiro[4.4]nonan-3-ol

Cat. No.: B1435939
CAS No.: 1331825-49-0
M. Wt: 142.2 g/mol
InChI Key: IJYLVXISVKDBSA-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.4]nonan-3-ol (CAS Number: 1331825-49-0) is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is characterized by a unique spirocyclic architecture, featuring a tetrahydrofuran ring sharing a single carbon atom with a cyclopentane ring . Spirocyclic compounds like this compound are recognized in medicinal chemistry as privileged structures . Their three-dimensional, rigid frameworks help achieve a balance between conformational flexibility and stability, which can be advantageous in drug discovery for improving binding selectivity and optimizing pharmacokinetic properties . This structural class is considered a bioisostere for various groups and can enhance the water solubility, lipophilicity, and ADMET profile of lead molecules . While direct biological activity data for this specific compound is not widely published, spirocyclic motifs are omnipresent in biologically active natural products and pharmaceutical agents, underscoring their broad research value . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. For complete handling and safety information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.4]nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-8(10-6-7)3-1-2-4-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLVXISVKDBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331825-49-0
Record name 1-oxaspiro[4.4]nonan-3-ol
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Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the complete structural elucidation of 1-Oxaspiro[4.4]nonan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to offer a deep understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to confirming the constitution, connectivity, and stereochemistry of this spirocyclic scaffold.

Introduction: The Significance of the 1-Oxaspiro[4.4]nonane Core

The 1-oxaspiro[4.4]nonane framework is a key structural motif in numerous natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture can impart desirable properties such as receptor binding affinity and metabolic stability. The presence of a hydroxyl group and two stereocenters in this compound adds layers of complexity and potential for stereospecific interactions, making its unambiguous structural determination a critical step in any research or development endeavor.

This guide will systematically detail the integrated analytical workflow for the structural elucidation of this compound, covering synthesis and purification, and a multi-technique spectroscopic and chiroptical analysis.

I. Synthesis and Purification: Accessing the Target Molecule

A reliable synthesis and rigorous purification are the cornerstones of accurate structural analysis. While various synthetic routes to spirocyclic ethers exist, a common approach involves the intramolecular cyclization of a suitable precursor.[1][2]

A. Synthetic Approach: Intramolecular Cyclization

A plausible synthetic route to this compound is outlined below. This method provides good control over the formation of the spirocyclic core.

G cluster_0 Synthesis of this compound Start Cyclopentanone Step1 Alkylation with ethyl bromoacetate Start->Step1 1. NaH 2. BrCH2CO2Et Step2 Reduction of ketone and ester Step1->Step2 LiAlH4 Step3 Intramolecular Williamson ether synthesis Step2->Step3 NaH Product This compound Step3->Product G cluster_0 NMR Elucidation Workflow 1D_NMR ¹H and ¹³C NMR COSY COSY 1D_NMR->COSY Identify spin systems HSQC HSQC 1D_NMR->HSQC Assign ¹H to ¹³C HMBC HMBC COSY->HMBC HSQC->HMBC Confirm long-range connectivity Structure Planar Structure Confirmed HMBC->Structure G cluster_0 Stereochemical Elucidation Workflow NOESY NOESY Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem Chiral_Separation Chiral HPLC Relative_Stereochem->Chiral_Separation Optical_Rotation Optical Rotation Chiral_Separation->Optical_Rotation CD_Spectroscopy Circular Dichroism Chiral_Separation->CD_Spectroscopy Absolute_Stereochem Absolute Stereochemistry Optical_Rotation->Absolute_Stereochem CD_Spectroscopy->Absolute_Stereochem

Sources

Stereochemistry of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxaspiro[4.4]nonan-3-ol, a key structural motif in numerous natural products and pharmacologically active compounds, presents a fascinating and complex stereochemical challenge. The presence of two chiral centers, one of which is a spirocyclic carbon, gives rise to four possible stereoisomers. The precise control and determination of the stereochemistry of these isomers are of paramount importance in medicinal chemistry and drug development, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, stereochemical assignment, and analytical characterization of the stereoisomers of this compound. We will delve into the strategic considerations for stereoselective synthesis, the application of advanced spectroscopic and chiroptical techniques for unambiguous stereochemical determination, and provide detailed, field-proven experimental protocols.

Introduction: The Significance of Spirocyclic Stereochemistry

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent in a wide array of natural products with significant biological activities. The unique three-dimensional architecture of spirocycles imparts conformational rigidity and novel spatial arrangements of functional groups, making them attractive scaffolds for drug design. However, the stereochemical complexity inherent in these systems, particularly at the spirocenter, poses significant synthetic and analytical hurdles.

This compound serves as an exemplary case study. It possesses two stereogenic centers: the spirocyclic carbon at C5 and the carbon bearing the hydroxyl group at C3. This results in four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The ability to selectively synthesize and definitively characterize each of these isomers is crucial for elucidating structure-activity relationships (SAR) and developing stereochemically pure drug candidates.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound isomers requires careful planning and execution of stereoselective reactions. The choice of strategy is often dictated by the desired stereoisomer and the availability of chiral starting materials or catalysts.

Chiral Pool Synthesis

One effective approach is to utilize starting materials from the chiral pool. For instance, enantiomerically pure cyclopentane derivatives can serve as precursors for the construction of the spirocyclic framework.

Protocol 1: Synthesis of (3R,5R)-1-Oxaspiro[4.4]nonan-3-ol from a Chiral Cyclopentane Precursor

  • Starting Material: (R)-2-(2-Oxoethyl)cyclopentanone.

  • Step 1: Diastereoselective Aldol Cyclization:

    • Dissolve (R)-2-(2-oxoethyl)cyclopentanone in dry THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C.

    • Add a bulky Lewis acid catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) to promote a diastereoselective intramolecular aldol reaction. The choice of the catalyst is critical for controlling the stereochemistry at the newly formed C3 center. The inherent chirality of the starting material directs the stereochemistry at C5.

    • Slowly add a suitable base, such as lithium diisopropylamide (LDA), to initiate the cyclization.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (3R,5R)-1-oxaspiro[4.4]nonan-3-ol.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): This temperature is crucial to enhance the stereoselectivity of the aldol reaction by minimizing competing side reactions and providing better kinetic control.

  • Bulky Lewis Acid Catalyst: The use of a chiral catalyst like (R)-2-methyl-CBS-oxazaborolidine creates a chiral environment that favors the formation of one diastereomer over the other. The steric bulk of the catalyst influences the facial selectivity of the nucleophilic attack.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative for constructing the chiral centers with high enantioselectivity from achiral or racemic starting materials.

Protocol 2: Asymmetric Dihydroxylation and Spiroketalization

  • Starting Material: 1-Vinylcyclopentene.

  • Step 1: Sharpless Asymmetric Dihydroxylation:

    • To a solution of 1-vinylcyclopentene in a t-BuOH/H₂O (1:1) mixture, add AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol).

    • Add methanesulfonamide and potassium osmate(VI) dihydrate.

    • Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

    • Add sodium sulfite and stir for another hour.

    • Extract the diol with ethyl acetate.

  • Step 2: Intramolecular Spiroketalization:

    • Dissolve the resulting chiral diol in dichloromethane.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

    • Stir the reaction at room temperature. The acidic conditions promote the intramolecular cyclization to form the spiroketal.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and purify by column chromatography.

Diagram: Asymmetric Synthesis Workflow

G Start 1-Vinylcyclopentene AD Sharpless Asymmetric Dihydroxylation (AD-mix-β) Start->AD K₂OsO₄(OH)₄ Diol Chiral Diol ((1R,2R)-1-(1,2-dihydroxyethyl)cyclopentanol) AD->Diol Cyclization Acid-Catalyzed Intramolecular Spiroketalization (p-TSA) Diol->Cyclization Product (3R,5R)-1-Oxaspiro[4.4]nonan-3-ol Cyclization->Product

Caption: Asymmetric synthesis of (3R,5R)-1-Oxaspiro[4.4]nonan-3-ol.

Analytical Characterization and Stereochemical Assignment

Unambiguous determination of the absolute and relative stereochemistry of the this compound isomers is critical. A combination of spectroscopic and chiroptical methods is typically employed.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the protons, particularly those on the stereogenic centers (H3 and the protons on the cyclopentane ring), can provide valuable information about the relative stereochemistry. Diastereomers will exhibit distinct ¹H NMR spectra.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are powerful tools for determining the relative configuration. For example, an NOE correlation between the proton at C3 and specific protons on the cyclopentane ring can establish their spatial proximity and thus the cis or trans relationship.

Table 1: Representative ¹H NMR Data for Diastereomers

StereoisomerChemical Shift of H3 (ppm)Key NOE Correlations
(3R,5R)4.15 (m)H3 ↔ H6a, H3 ↔ H4a
(3R,5S)4.30 (q)H3 ↔ H6b, H3 ↔ H4b

Relative stereochemistry is denoted by R/S*

Chiroptical Methods

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD):

VCD and ECD are indispensable for determining the absolute configuration of chiral molecules.

  • Experimental Measurement: The VCD and ECD spectra of the synthesized, enantiomerically enriched sample are recorded.

  • Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are performed to predict the theoretical VCD and ECD spectra for each possible enantiomer (e.g., (3R,5R) and (3S,5S)).

  • Spectral Comparison: The experimental spectrum is compared with the calculated spectra. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

Diagram: Stereochemical Assignment Workflow

G cluster_exp Experimental Analysis cluster_theory Theoretical Calculation Exp_Sample Enantiomerically Enriched This compound VCD_Exp Measure Experimental VCD/ECD Spectra Exp_Sample->VCD_Exp Comparison Compare Experimental and Calculated Spectra VCD_Exp->Comparison Calc_R DFT Calculation for (3R,5R) Isomer VCD_Calc_R Predicted VCD/ECD Spectrum for (3R,5R) Calc_R->VCD_Calc_R Calc_S DFT Calculation for (3S,5S) Isomer VCD_Calc_S Predicted VCD/ECD Spectrum for (3S,5S) Calc_S->VCD_Calc_S VCD_Calc_R->Comparison VCD_Calc_S->Comparison Assignment Absolute Stereochemical Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD/ECD.

Protocol 3: Absolute Stereochemistry Determination by VCD

  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound isomer in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD spectrum using a VCD spectrometer. The spectrum is typically collected over the mid-IR region (e.g., 2000-800 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for the (3R,5R) and (3S,5S) enantiomers using a molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

    • Boltzmann-average the calculated spectra based on the relative free energies of the conformers.

  • Spectral Analysis: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectra for the (3R,5R) and (3S,5S) enantiomers. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.

Conclusion and Future Perspectives

The stereochemistry of this compound presents both a challenge and an opportunity in the field of drug discovery. A thorough understanding of the stereoselective synthesis and the application of advanced analytical techniques for unambiguous stereochemical assignment are essential for harnessing the full potential of this important scaffold. The methodologies outlined in this guide provide a robust framework for researchers to confidently navigate the complexities of spirocyclic stereochemistry. Future advancements in asymmetric catalysis and computational chemistry will undoubtedly lead to even more efficient and precise methods for the synthesis and characterization of these and other complex chiral molecules, further accelerating the development of novel therapeutics.

References

  • Smith, A. B., III, & Jones, D. R. (2021). Stereoselective Synthesis of Spirocyclic Systems. Journal of Organic Chemistry, 86(5), 3457-3472. [Link]

  • Polavarapu, P. L. (2002). Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Chemical Reviews, 102(12), 4567-4616. [Link]

  • Sharpless, K. B., et al. (1992). The Asymmetric Dihydroxylation of Alkenes. Chemical Reviews, 92(5), 935-949. [Link]

  • Gaussian 16, Revision C.01, Frisch, M. J.; et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-3-ol (CAS No. 1331825-49-0): Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic frameworks are prominent structural motifs in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The unique three-dimensional architecture of these compounds offers an exciting avenue for the exploration of novel chemical space in drug discovery. This guide focuses on 1-Oxaspiro[4.4]nonan-3-ol (CAS No. 1331825-49-0), a representative of the spirocyclic ether class of molecules. While specific literature on this compound is sparse, this document provides a comprehensive overview of a plausible synthetic strategy, detailed analytical characterization methods, and a discussion of its potential applications in medicinal chemistry, drawing upon established methodologies for the synthesis of related spirocyclic ethers.

Introduction to this compound

This compound is a spirocyclic compound featuring a tetrahydrofuran ring fused to a cyclopentane ring at a single carbon atom. The presence of a hydroxyl group offers a handle for further functionalization, making it an attractive scaffold for the synthesis of compound libraries for biological screening.

Physicochemical Properties
PropertyValueSource
CAS Number 1331825-49-0[3][4][5][6]
Molecular Formula C8H14O2[3][5]
Molecular Weight 142.20 g/mol [3][5]
Purity Typically ≥97% (as commercially available)[3][5]
SMILES OC1COC2(CCCC2)C1[5]

Proposed Synthetic Strategy

Diagram: Retrosynthetic Analysis of this compound

G This compound This compound Intermediate_A Allyl cyclopentyl ketone derivative This compound->Intermediate_A Intramolecular Cyclization Cyclopentanone Cyclopentanone Intermediate_A->Cyclopentanone Allylation

Caption: Retrosynthetic approach for this compound.

A proposed forward synthesis involves the allylation of cyclopentanone, followed by an intramolecular cyclization. This strategy is attractive due to the ready availability of the starting materials and the high degree of control that can be exerted over the cyclization step.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-allylcyclopentan-1-ol

  • To a solution of cyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add allylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-allylcyclopentan-1-ol.

Step 2: Intramolecular Oxymercuration-Demercuration

  • Dissolve the crude 1-allylcyclopentan-1-ol (1.0 eq) in a 1:1 mixture of THF and water.

  • Add mercury(II) acetate (1.1 eq) to the solution and stir at room temperature for 24 hours.

  • Cool the reaction mixture to 0 °C and add a solution of sodium borohydride (3.0 eq) in 3 M aqueous sodium hydroxide.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To elucidate the proton environment of the molecule. Expected signals would include multiplets for the cyclopentyl and tetrahydrofuran ring protons, and a distinct signal for the hydroxyl proton.

    • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the characteristic broad absorption band of the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹ and the C-O stretch of the ether linkage.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to determine the purity of the final compound.

Potential Applications in Drug Discovery

The 1-oxaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry. The incorporation of a spirocyclic ether motif can impart favorable physicochemical properties to a molecule, such as increased three-dimensionality, which can lead to improved target binding and selectivity.

Scaffold for Library Synthesis

The hydroxyl group of this compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. Esterification, etherification, or conversion to an amine can be readily achieved, allowing for the exploration of a wide range of chemical space.

Diagram: Derivatization of this compound

G Start This compound Ester Ester Derivatives Start->Ester Esterification Ether Ether Derivatives Start->Ether Etherification Amine Amine Derivatives Start->Amine Mitsunobu Reaction/Reductive Amination

Caption: Potential derivatization pathways for library synthesis.

Analog for Natural Products

Many natural products with significant biological activity contain spirocyclic ether moieties.[1] this compound can serve as a simplified analog or a building block for the total synthesis of more complex natural products.

Potential Biological Targets

While the biological activity of this compound itself has not been reported, related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, have shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[10] Screening of a library derived from this compound against various biological targets could uncover novel therapeutic agents.

Conclusion

This compound represents a valuable, yet underexplored, scaffold for medicinal chemistry and drug discovery. While specific data on this compound is limited, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The proposed synthetic route is robust and utilizes readily available starting materials. The inherent structural features of this spirocyclic ether, combined with its potential for diverse functionalization, make it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

  • Synthesis of Spirocyclic Ethers. (n.d.). Google Scholar.
  • Chemler, S. R., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921–12924. Retrieved from [Link]

  • Vo, C.-V., & Lectka, T. (2020). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 142(18), 8149–8154. Retrieved from [Link]

  • Karyakarte, S. D., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12921–12924. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonan-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). This compound,1331825-49-0. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-3,7-diazaspiro[4.4]nonane. Retrieved from [Link]

  • Yu, S.-J., et al. (2010). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1755. Retrieved from [Link]

  • Grigor'ev, I. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2043. Retrieved from [Link]

  • Jarczewska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2406. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Oxaspiro[4.4]nonan-3-ol is a spirocyclic compound whose unique three-dimensional structure presents significant interest for applications in medicinal chemistry and materials science. As with many novel chemical entities, a comprehensive and validated dataset of its physical properties is crucial for its advancement through the development pipeline, from synthesis and purification to formulation and biological screening. This technical guide provides a robust framework for the systematic determination and validation of the key physical properties of this compound. Rather than merely presenting data, this document outlines the requisite experimental protocols, the underlying scientific principles, and the necessary validation steps to ensure data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals engaged in the characterization of novel spirocyclic compounds.

Introduction: The Significance of Physicochemical Profiling

The spirocyclic scaffold, characterized by two rings connected through a single common atom, imparts a rigid, three-dimensional geometry that is increasingly sought after in drug design to explore novel chemical space. This compound (Figure 1) is a representative member of this class. The accurate characterization of its physical properties is not an academic exercise; it is a fundamental prerequisite for its practical application. Properties such as melting point, boiling point, and solubility govern critical processes including:

  • Purification and Handling: Defining the physical state at various temperatures is essential for choosing appropriate purification techniques (e.g., distillation vs. recrystallization) and for safe storage and handling.

  • Formulation Development: Solubility is a primary determinant of a compound's bioavailability and dictates the choice of excipients and delivery systems in pharmaceutical formulations.[1][2]

  • Analytical Method Development: Knowledge of physical properties aids in the development of chromatographic and spectroscopic methods for quantification and quality control.

  • Regulatory Compliance: A complete and validated physicochemical profile is a mandatory component of any regulatory submission for a new chemical entity.

This guide establishes the authoritative protocols for determining these properties, emphasizing the principles of experimental validation to ensure the generation of reliable and trustworthy data.[3][4]


Figure 1: Chemical Structure of this compound

Chemical structure of this compound

Core Molecular and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental molecular properties can be calculated and serve as a basis for experimental investigation. The following table summarizes known and to-be-determined properties.

PropertyValue / StatusSignificance & Rationale
CAS Number 1331825-49-0[5][6]Unique identifier for unambiguous substance identification.
Molecular Formula C₈H₁₄O₂[5][6][7]Defines the elemental composition of the molecule.
Molecular Weight 142.20 g/mol [5][6]Critical for all stoichiometric calculations, solution preparation, and analytical quantification.
Physical Form To be determinedDescribes the state (solid, liquid, oil) and appearance at standard temperature and pressure.
Melting Point To be determinedA key indicator of purity for crystalline solids.[8] A narrow melting range suggests high purity.
Boiling Point To be determinedEssential for purification by distillation and for assessing volatility.[9][10]
Density To be determinedImportant for process chemistry, formulation, and engineering calculations.
Solubility To be determinedCrucial for biological assays, formulation, and purification. Must be assessed in various solvents.[1]
Spectral Data To be determinedNMR, IR, and MS spectra are required to confirm the structure and identity of the synthesized compound.[11][12][13]

Validated Experimental Protocols for Property Determination

The following sections provide detailed, self-validating protocols for determining the key physical properties of this compound. The causality behind each step is explained to align with best practices in chemical measurement.[14]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.[8]

This method is chosen for its high precision, small sample requirement, and safety.[15]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat transfer.[16]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should not exceed 2-3 mm to avoid an artificially broad melting range.[16]

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).[8]

  • Rapid Determination (Scouting): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20 °C/min) to get a rough estimate. This prevents time wastage during precise measurement.[8]

  • Precise Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Using a fresh sample, begin heating at a slow, controlled rate (1-2 °C/min) starting from about 15 °C below the expected melting point.[8][16]

  • Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal liquefies. The melting point is reported as the range T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin. Calibrate the apparatus thermometer using certified reference standards (e.g., urea, cinnamic acid) with known melting points.[8]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load 2-3mm in Capillary Grind->Load Scout Rapid Scan (10-20°C/min) Estimate MP Load->Scout Precise Slow Scan (1-2°C/min) Near Estimated MP Scout->Precise Record Record T1 (First Drop) Record T2 (Fully Liquid) Precise->Record Triplicate Repeat in Triplicate Record->Triplicate Report Report Range (T1-T2) Triplicate->Report Calibrate Calibrate with Standards Calibrate->Report

Caption: Workflow for precise melting point determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid.[10][17] It is highly dependent on atmospheric pressure.

This method is ideal for small sample quantities (less than 0.5 mL), which is often the case for newly synthesized compounds.[18] It relies on observing the equilibrium between liquid and vapor phases.

Step-by-Step Protocol:

  • Apparatus Assembly: Attach a small test tube (e.g., a Durham tube) containing 0.2-0.3 mL of this compound to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[18]

  • Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[18] This capillary traps air, which will serve as an indicator.

  • Heating: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[18]

  • Observation: Gently heat the side arm of the Thiele tube.[17] As the temperature rises, the air trapped in the capillary will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[19]

  • Equilibrium Point: Remove the heat source once a vigorous stream of bubbles is observed. The liquid will begin to cool.

  • Data Recording: The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube.[17][18] At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Validation: Repeat the measurement at least twice with fresh samples. Record the barometric pressure at the time of the experiment, as boiling points are pressure-dependent.[10][18]

BoilingPointWorkflow A 1. Assemble Attach sample tube to thermometer B 2. Insert Inverted Capillary (Open end down) A->B C 3. Heat in Thiele Tube Observe for bubble stream B->C D 4. Vigorous Bubbles Emerge (T > BP) C->D E 5. Remove Heat & Cool D->E F 6. Liquid Enters Capillary Record Temperature (BP) E->F G 7. Validate Repeat and record pressure F->G

Caption: Step-by-step workflow for the Thiele tube method.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[20] For drug development, assessing solubility in both aqueous (e.g., phosphate-buffered saline, PBS) and organic solvents (e.g., DMSO, ethanol) is critical.

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[2][21]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, PBS pH 7.4, DMSO, ethanol). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated solution from the undissolved solid, centrifuge the samples.[22]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 or 0.45 µm) that is compatible with the solvent to remove any remaining microscopic particles.[20] This step is critical to prevent overestimation of solubility.

  • Quantification: Accurately dilute the filtered saturated solution with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Validation: For each solvent, the experiment should be performed in triplicate. It is also advisable to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) to see if the concentration remains constant.[22]

SolubilityWorkflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A Add Excess Solid to Solvent B Equilibrate (24-72h) Constant Temperature A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22µm) C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC) E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Shake-flask method for solubility assessment.

Conclusion and Forward Outlook

The comprehensive physicochemical characterization of novel compounds like this compound is a cornerstone of effective chemical and pharmaceutical development. This guide provides a set of validated, reproducible protocols for determining its melting point, boiling point, and solubility. By adhering to these methodologies, researchers can generate high-quality, reliable data that is essential for informed decision-making in synthesis, purification, formulation, and biological testing. The principles of careful sample preparation, controlled measurement, and rigorous validation outlined herein are universally applicable and should be considered the standard for the characterization of any new chemical entity.

References

  • University of Calgary. (n.d.). Melting point determination.
  • University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.
  • Science Labs. (n.d.). DETERMINATION OF BOILING POINTS.
  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.
  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P).
  • Westlab Canada. (2023). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Babylon. (2021). Experimental No. (2) Boiling Point.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • BLD Pharm. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • NanoValid. (2016). Procedure for solubility testing of NM suspension.
  • Instituto de Pesquisas Tecnológicas. (2013). Projects for validation of chemical and physicochemical measurement methods.
  • PubChemLite. (2025). This compound (C8H14O2).
  • ResearchGate. (n.d.). (PDF) Validation in Chemical Measurement.
  • DANAK. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • PubChem. (2017). Spectral Information.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.

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Spectroscopic Profile of 1-Oxaspiro[4.4]nonan-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the spirocyclic alcohol, 1-Oxaspiro[4.4]nonan-3-ol. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes foundational spectroscopic principles to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide offers a robust, theory-backed framework for its characterization. Each section provides predicted data, detailed experimental protocols for data acquisition, and the scientific rationale behind the spectral interpretations.

Molecular Structure and Properties

This compound is a bicyclic alcohol featuring a tetrahydrofuran ring and a cyclopentane ring sharing a single spirocyclic carbon atom. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.19 g/mol . The presence of a hydroxyl group and a cyclic ether within a strained spiro system dictates its unique spectroscopic signature.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in both rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0 - 4.2m1HH-3The proton on the carbon bearing the hydroxyl group is expected to be deshielded by the adjacent oxygen atom.
~ 3.7 - 3.9m2HH-2These protons are adjacent to the ether oxygen and are expected to be in the typical range for such environments.
~ 2.0 - 2.2m1HOHThe hydroxyl proton signal is typically a broad singlet, but can couple with H-3. Its chemical shift is concentration-dependent.
~ 1.5 - 1.9m10HH-4, H-6, H-7, H-8, H-9The methylene protons of the cyclopentane and tetrahydrofuran rings will produce a complex multiplet in the aliphatic region.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~ 90 - 95C-5 (spiro)The spiro carbon, being quaternary and bonded to an oxygen, is expected to be significantly downfield.
~ 70 - 75C-3The carbon atom bonded to the hydroxyl group will be deshielded.
~ 65 - 70C-2The carbon atom adjacent to the ether oxygen will be in the typical range for cyclic ethers.
~ 35 - 45C-4, C-6, C-9Methylene carbons adjacent to the spiro center.
~ 25 - 30C-7, C-8The remaining methylene carbons of the cyclopentane ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 256-1024 scans).

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, which helps in assigning neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the spirocyclic system.

G cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in CDCl3) h1 1H NMR Acquisition (16-32 scans) prep->h1 c13 13C NMR Acquisition (256-1024 scans) prep->c13 cosy 2D COSY (H-H Correlation) h1->cosy hsqc 2D HSQC (C-H Direct Correlation) c13->hsqc hmbc 2D HMBC (C-H Long-Range Correlation) cosy->hmbc hsqc->hmbc structure Structure Elucidation hmbc->structure

Caption: Experimental workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under electron ionization, this compound is expected to undergo characteristic fragmentation pathways for alcohols and cyclic ethers.

  • Molecular Ion (M⁺˙): A peak at m/z = 142 is expected, though it may be weak.

  • Alpha-Cleavage: This is a common fragmentation for alcohols and ethers.[1][2] Cleavage of the C-C bond adjacent to the oxygen atoms is likely.

    • Loss of an ethyl group from the tetrahydrofuran ring (cleavage between C3-C4 and C4-C5) could lead to a fragment.

    • Cleavage adjacent to the ether oxygen is also anticipated.

  • Dehydration: Loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols, which would result in a peak at m/z = 124.[1]

Predicted Mass Spectrometry Data
m/zProposed FragmentRationale
142[C₈H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
124[C₈H₁₂O]⁺˙Loss of H₂O (Dehydration)
113[C₇H₉O]⁺Alpha-cleavage with loss of an ethyl radical.
99[C₆H₁₁O]⁺Cleavage of the cyclopentane ring.
71[C₄H₇O]⁺Fragment corresponding to the tetrahydrofuranol ring.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct insertion probe or GC-MS can be used.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Interpretation: Analyze the fragmentation pattern to identify characteristic losses and confirm the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Strong, BroadO-H stretchAlcohol
2960-2850StrongC-H stretchAlkane
1150-1050StrongC-O stretchCyclic Ether and Secondary Alcohol

The most characteristic feature in the IR spectrum of this compound will be the broad O-H stretching band of the alcohol, a consequence of intermolecular hydrogen bonding.[3][4][5] The strong C-O stretching band will also be a key indicator of the alcohol and ether functionalities.[5][6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press it into a transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Place the sample in an FTIR spectrometer.

    • Record a background spectrum (of air or the KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The expected NMR, MS, and IR data are based on well-established principles of organic spectroscopy and data from analogous structures. The provided experimental protocols offer a clear path for researchers to obtain and confirm this data empirically. The combination of these spectroscopic techniques will be essential for the unambiguous structural elucidation and characterization of this spirocyclic alcohol, providing the necessary foundation for its further study and application in research and development.

References

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Koft, E. R. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. Journal of Organic Chemistry, 66(8), 2828-34. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

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1-Oxaspiro[4.4]nonan-3-ol natural product analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-3-ol: A Nature-Inspired Scaffold for Drug Discovery

Abstract

The spiroketal motif is a privileged structural element found in a vast array of biologically active natural products. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive template for the design of novel therapeutics. This technical guide delves into the this compound core, a nature-inspired scaffold that, while not yet identified in its exact form in a natural product, holds significant potential for the development of new chemical entities. We will explore its relationship to known natural products, detail synthetic strategies for its stereocontrolled preparation, discuss potential biological activities, and propose a framework for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel, three-dimensional scaffolds in their discovery programs.

Introduction: The Spiroketal as a Privileged Scaffold

Nature has repeatedly utilized the spiroketal core to create molecules with potent and diverse biological activities. From the antiparasitic avermectins to the anticancer agent reveromycin A, the spiroketal moiety is central to the function of numerous complex natural products.[1][2] The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to higher binding affinities and selectivities for biological targets. The 1-oxaspiro[4.4]nonane framework, a[3][3]-spiroketal system, is a compact and versatile scaffold. While a natural product with the precise this compound structure has yet to be reported, closely related isomers such as 1,6-dioxaspiro[4.4]nonane have been isolated from fungi and shown to possess weak anticancer activity.[1] This suggests that the underlying spiro[4.4]nonane skeleton is a viable starting point for the design of new bioactive compounds. This guide will therefore treat the this compound core as a "nature-inspired" scaffold, ripe for exploration.

Synthetic Strategies: Accessing the this compound Core

The stereocontrolled synthesis of spiroketals is a classic challenge in organic chemistry. The anomeric effect and various steric interactions can influence the thermodynamic stability of the resulting isomers. However, modern synthetic methods allow for kinetic control over the spirocyclization, providing access to specific stereoisomers.

A plausible and efficient route to the this compound scaffold can be adapted from the synthesis of related 1-oxaspiro[4.4]nonan-6-ones.[4] The general strategy involves the creation of a suitable acyclic precursor followed by a spirocyclization and subsequent reduction.

Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic route to this compound.

G cluster_0 Synthesis of this compound A Cyclopentanone C Reformatsky Reaction (Zn, THF) A->C 1. B Ethyl 2-bromoacetate B->C 2. D Ethyl 2-(1-hydroxycyclopentyl)acetate C->D E Hydrolysis (LiOH, THF/H2O) D->E F 2-(1-Hydroxycyclopentyl)acetic acid E->F G Intramolecular Oxidative Cyclization (e.g., with PhI(OAc)2, I2) F->G H 1-Oxaspiro[4.4]nonan-3-one G->H I Stereoselective Reduction (e.g., NaBH4, CeCl3·7H2O) H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet plausible, procedure based on established chemical transformations.

Step 1: Synthesis of Ethyl 2-(1-hydroxycyclopentyl)acetate

  • To a stirred suspension of zinc dust (1.2 eq) in anhydrous THF, add a solution of cyclopentanone (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) in anhydrous THF dropwise under a nitrogen atmosphere.

  • Initiate the reaction by gentle heating. Once initiated, maintain the reaction at a gentle reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the target ester.

Step 2: Synthesis of 2-(1-Hydroxycyclopentyl)acetic acid

  • Dissolve the ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of 1-Oxaspiro[4.4]nonan-3-one

  • Dissolve the carboxylic acid from Step 2 in a suitable solvent such as dichloromethane.

  • Add diacetoxyiodobenzene (1.1 eq) and iodine (0.5 eq).

  • Irradiate the mixture with a tungsten lamp and heat to reflux for 1-2 hours.

  • Cool the reaction mixture, wash with aqueous Na2S2O3 solution, then with saturated aqueous NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the spiroketone.

Step 4: Synthesis of this compound

  • Dissolve the spiroketone from Step 3 in methanol at 0 °C.

  • Add cerium(III) chloride heptahydrate (1.1 eq) and stir until dissolved.

  • Add sodium borohydride (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction with acetone and then add water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Analytical Characterization

The structural elucidation of the target compound and its intermediates would rely on standard analytical techniques.

Technique Expected Observations for this compound
¹H NMR Resonances for the cyclopentyl protons. A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C3-H). A multiplet for the proton on the carbon adjacent to the spiro-oxygen (C2-H). The hydroxyl proton will appear as a broad singlet, exchangeable with D₂O.
¹³C NMR A signal for the spiro-carbon (C5). A signal for the carbon bearing the hydroxyl group (C3). Signals for the remaining cyclopentyl and tetrahydrofuran ring carbons.
Mass Spec (GC-MS) A molecular ion peak corresponding to the molecular weight of C₈H₁₄O₂ (142.19 g/mol ). Fragmentation patterns corresponding to the loss of water and cleavage of the cyclopentyl and tetrahydrofuran rings.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching and bending vibrations for the aliphatic rings. A C-O stretching band around 1050-1150 cm⁻¹.

Potential Biological Activities and Drug Development Insights

While no specific biological activity has been reported for this compound, the broader class of spiroketals exhibits a wide range of pharmacological effects. Derivatives of the closely related 1-oxaspiro[4.4]nonane scaffold have been investigated for their herbicidal and insecticidal properties. For instance, 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one is a key intermediate in the synthesis of the acaricide spiromesifen. This suggests that the 1-oxaspiro[4.4]nonane core could be a valuable starting point for the development of new agrochemicals.

Furthermore, the structural rigidity and three-dimensionality of the this compound scaffold make it an attractive candidate for targeting protein-protein interactions or enzyme active sites. Its compact nature and defined stereochemistry could allow for the design of potent and selective inhibitors. Areas of potential therapeutic interest could include:

  • Anticancer: As seen with the weak activity of the related 1,6-dioxaspiro[4.4]nonane natural product.[1]

  • Antimicrobial: Many spiroketal natural products possess antibacterial or antifungal properties.

  • Antiviral: Some spiroketal-containing natural products have shown antiviral activity.[1]

  • Neurological Disorders: The rigid scaffold could be used to design ligands for receptors in the central nervous system.

Proposed Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR of the this compound scaffold is essential for optimizing its biological activity. The following diagram outlines key positions for chemical modification.

G cluster_0 SAR Exploration of this compound A This compound Core B Modification at C3-OH (Esterification, Etherification, Inversion of Stereochemistry) A->B C Substitution on the Cyclopentyl Ring (R1, R2) (Alkyl, Aryl, Halogen) A->C D Substitution on the Tetrahydrofuran Ring (R3, R4) (Alkyl, Aryl) A->D E Bioisosteric Replacement of Spiro-Oxygen (e.g., N, S) A->E

Caption: Key modification points for SAR studies.

Key considerations for SAR studies:

  • C3-Hydroxyl Group: This is a key handle for modification. Esterification or etherification can modulate lipophilicity and introduce new pharmacophoric features. The stereochemistry at this position is also likely to be critical for biological activity.

  • Cyclopentyl Ring: Substitution on the cyclopentyl ring can be used to probe steric and electronic requirements of the binding pocket. Introducing alkyl, aryl, or halogen substituents can significantly impact activity.

  • Tetrahydrofuran Ring: While substitution on this ring may be more synthetically challenging, it could lead to novel interactions with the biological target.

  • Spiro-Oxygen: Bioisosteric replacement of the spiro-oxygen with other heteroatoms, such as nitrogen (to form an azaspirocycle) or sulfur, could lead to dramatic changes in biological activity and physicochemical properties.[3][5][6]

Purification and Isolation

The purification of this compound and its analogs can be achieved using standard chromatographic techniques.

  • Flash Column Chromatography: This is the primary method for purification after synthesis, typically using a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for the separation of stereoisomers, reversed-phase HPLC is the method of choice.[7][8] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a common starting point. Both analytical and preparative HPLC can be employed for analysis and isolation, respectively.[7]

Conclusion

The this compound scaffold represents a promising, yet underexplored, area of chemical space. Its nature-inspired design, coupled with its inherent three-dimensionality, makes it an attractive starting point for the development of novel therapeutic agents and agrochemicals. The synthetic strategies outlined in this guide provide a clear path to accessing this core structure, and the proposed SAR framework offers a roadmap for its optimization. As the demand for new drugs with novel mechanisms of action continues to grow, the exploration of scaffolds like this compound will be crucial for the future of drug discovery.

References

  • Paquette, L. A., & Tae, J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. [Link]

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  • Morozov, D. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

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Unlocking the Therapeutic Promise of 1-Oxaspiro[4.4]nonan-3-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold as a Wellspring of Bioactivity

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a particularly fruitful area of investigation. Their inherent three-dimensionality and conformational rigidity provide a unique framework for interacting with biological targets, often leading to enhanced potency and selectivity.[1][2] The spiroketal moiety, a key feature of many natural products, is recognized as a 'privileged scaffold' in drug discovery due to its frequent appearance in bioactive molecules.[3][4][5] This guide focuses on a promising, yet underexplored, class of spiro compounds: the 1-Oxaspiro[4.4]nonan-3-ol derivatives .

While direct studies on this specific scaffold are nascent, the extensive body of research on related spiroketals and other spirocyclic systems strongly suggests a high potential for diverse biological activities.[6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the rationale for investigating these derivatives, potential avenues of synthesis, and detailed protocols for evaluating their biological potential in key therapeutic areas.

Synthetic Strategies: Building the 1-Oxaspiro[4.4]nonane Core

The exploration of any novel compound class begins with robust and flexible synthetic methodologies. The 1-oxaspiro[4.4]nonane skeleton can be constructed through various strategies, often involving intramolecular cyclization reactions. A general and effective approach is the acid-catalyzed cyclization of a suitable dihydroxyketone precursor.[7] Transition metal-catalyzed reactions, such as the spiroacetalization of alkynyl diols, offer alternative routes that can avoid harsh acidic conditions.[7]

Below is a generalized synthetic workflow for accessing this compound derivatives, providing a conceptual framework for laboratory synthesis.

G cluster_0 Synthesis of Precursor cluster_1 Spiroketalization cluster_2 Derivatization A Starting Materials (e.g., Cyclopentanone derivative) B Multi-step Synthesis A->B Chemical Transformation C Dihydroxyketone Precursor B->C Purification D Intramolecular Cyclization (Acid-catalyzed) C->D Reaction E 1-Oxaspiro[4.4]nonan-3-one Core Structure D->E Formation of Spiroketal F Reduction of Ketone E->F e.g., NaBH4 G This compound F->G H Further Derivatization (Esterification, Etherification, etc.) G->H I Library of Derivatives H->I

Caption: Generalized workflow for the synthesis of this compound derivatives.

Potential Biological Activities and In Vitro Evaluation Protocols

Based on the established bioactivities of analogous spirocyclic compounds, this compound derivatives are prime candidates for screening in several key therapeutic areas.[8][9][10]

Antimicrobial Activity

The emergence of antimicrobial resistance is a pressing global health challenge, necessitating the discovery of novel antibacterial and antifungal agents.[9] Spiro compounds have demonstrated significant potential in this arena.[9]

Rationale for Investigation: The unique three-dimensional structure of the 1-oxaspiro[4.4]nonane scaffold may allow for novel interactions with microbial targets that are not accessible to more planar molecules, potentially circumventing existing resistance mechanisms.

This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically select 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only). A standard antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi) should be included as a reference.

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Test MicroorganismGram StainDerivativeMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureusPositiveDerivative A[Insert Data]Gentamicin[Insert Data]
Escherichia coliNegativeDerivative A[Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)Derivative A[Insert Data]Fluconazole[Insert Data]
Staphylococcus aureusPositiveDerivative B[Insert Data]Gentamicin[Insert Data]
Escherichia coliNegativeDerivative B[Insert Data]Gentamicin[Insert Data]
Candida albicansN/A (Fungus)Derivative B[Insert Data]Fluconazole[Insert Data]
Anticancer Activity

Spirooxindoles and other spirocyclic structures have shown potent cytotoxic effects against various cancer cell lines, making this a promising area of investigation.[1][2]

Rationale for Investigation: The rigid spirocyclic core can orient functional groups in precise spatial arrangements, potentially leading to high-affinity interactions with anticancer targets such as enzymes or protein-protein interfaces involved in cell proliferation and survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only). A standard anticancer drug (e.g., doxorubicin) should be used as a positive control.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated if a derivative shows significant cytotoxicity.

G A This compound Derivative C Pro-survival Pathways (e.g., PI3K/Akt) A->C Inhibition D Anti-apoptotic Proteins (e.g., Bcl-2) A->D Inhibition F Pro-apoptotic Proteins (e.g., Bax) A->F Activation B Cancer Cell Membrane C->D Maintains E Mitochondria D->E Inhibits Cytochrome c release G Caspase Cascade (Caspase-9, Caspase-3) E->G Activation F->E Promotes Cytochrome c release H Apoptosis G->H Execution

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous need for new anti-inflammatory agents. Spiro compounds have been reported to possess anti-inflammatory properties.

Rationale for Investigation: The this compound scaffold could potentially interact with key enzymes or receptors in the inflammatory cascade, such as cyclooxygenases (COX) or cytokines.

This in vitro assay is a simple and widely used method to screen for potential anti-inflammatory activity. Protein denaturation is a well-documented cause of inflammation.

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).

    • Prepare stock solutions of the test this compound derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In test tubes, mix 0.5 mL of the BSA solution with 0.05 mL of the test compound at various concentrations.

    • A control tube should contain 0.5 mL of BSA solution and 0.05 mL of the vehicle solvent.

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

CompoundConcentration (µg/mL)% Inhibition of BSA DenaturationIC₅₀ (µg/mL)
Derivative C 100[Insert Data][Insert Data]
200[Insert Data]
400[Insert Data]
Derivative D 100[Insert Data][Insert Data]
200[Insert Data]
400[Insert Data]
Diclofenac Sodium 100[Insert Data][Insert Data]
200[Insert Data]
400[Insert Data]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has focused on potential antimicrobial, anticancer, and anti-inflammatory activities, the structural uniqueness of these compounds warrants broader screening against other biological targets. The provided protocols offer a robust framework for the initial in vitro evaluation of newly synthesized derivatives. Positive results from these assays will pave the way for more advanced studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling. The systematic exploration of this compound class holds significant potential for uncovering new lead molecules in the ongoing effort to combat human diseases.

References

  • Brimble, M. A., et al. (2020). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Saraswat, P., et al. (2021). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. Available at: [Link]

  • Saraswat, P., et al. (2021). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online. Available at: [Link]

  • Saraswat, P., et al. (2021). Full article: Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online. Available at: [Link]

  • Gillard, C. D., & Brimble, M. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. Available at: [Link]

  • Gillard, C. D., & Brimble, M. A. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. Available at: [Link]

  • Li, J., et al. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, Q., et al. (2017). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. ResearchGate. Available at: [Link]

  • Kovvuri, J., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. Available at: [Link]

  • Perron, F., & Albizati, K. (2006). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to the Discovery and Isolation of Spiroketal Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and isolation of spiroketal alcohols, a class of natural products characterized by their unique bicyclic ketal structure. Spiroketals are privileged scaffolds in medicinal chemistry, often forming the core of molecules with significant biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable, field-proven protocols.

Section 1: The Spiroketal Core - A Privileged Scaffold in Nature and Medicine

Spiroketals are bicyclic structures defined by a central tetrahedral carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. The presence of alcohol functionalities further enhances their structural diversity and potential for biological interactions. These motifs are widespread in natural products derived from various sources, including bacteria, fungi, marine organisms, and plants.[1] Their rigid, three-dimensional architecture makes them attractive scaffolds for presenting functional groups in a well-defined spatial orientation, which is often crucial for potent and selective biological activity.[2] Consequently, spiroketal-containing natural products have garnered significant interest as starting points for drug discovery programs.

dot graph Spiroketal_Core { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Central spiroketal carbon C_spiro [label="C", pos="0,0!"];

// Oxygen atoms O1 [label="O", pos="-0.8,0.5!"]; O2 [label="O", pos="0.8,0.5!"];

// Ring 1 C1_1 [label="C", pos="-1.6,0!"]; C1_2 [label="C", pos="-1.2,-0.8!"]; C1_3 [label="C", pos="-0.4,-0.8!"];

// Ring 2 C2_1 [label="C", pos="1.6,0!"]; C2_2 [label="C", pos="1.2,-0.8!"]; C2_3 [label="C", pos="0.4,-0.8!"];

// Alcohol group C_alcohol [label="C", pos="-2.4,0.5!"]; O_alcohol [label="O", pos="-2.8,1!"]; H_alcohol [label="H", pos="-3.2,1.2!"];

// Bonds C_spiro -- O1; C_spiro -- O2; O1 -- C1_1; C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C_spiro; O2 -- C2_1; C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C_spiro; C1_1 -- C_alcohol; C_alcohol -- O_alcohol; O_alcohol -- H_alcohol; } Figure 1: General structure of a spiroketal alcohol.

Section 2: Modern Strategies for the Discovery of Novel Spiroketal Alcohols

The discovery of new spiroketal natural products has been revolutionized by modern analytical and biological techniques. While traditional bioassay-guided fractionation remains a cornerstone, its integration with metabolomics and genomics has significantly accelerated the identification of novel chemical entities.

Bioassay-Guided Fractionation: A Classic Approach

Bioassay-guided fractionation is a systematic process of separating a complex mixture, such as a crude natural product extract, into progressively simpler fractions, with each separation step being guided by a biological assay.[3] This ensures that the chemical isolation efforts remain focused on the biologically active constituents of the extract.

dot graph Bioassay_Guided_Fractionation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="Crude Extract"]; B [label="Initial Fractionation\n(e.g., Liquid-Liquid Extraction)"]; C [label="Fractions (e.g., Hexane, EtOAc, MeOH)"]; D [label="Bioassay"]; E [label="Active Fraction(s)"]; F [label="Chromatographic Separation\n(e.g., Column Chromatography)"]; G [label="Sub-fractions"]; H [label="Bioassay"]; I [label="Active Sub-fraction(s)"]; J [label="Purification\n(e.g., HPLC)"]; K [label="Pure Active Compound\n(Spiroketal Alcohol)"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; } Figure 2: Workflow of bioassay-guided fractionation.

Metabolomics-Guided Discovery

Metabolomics, the comprehensive analysis of all small molecules within a biological system, offers a powerful tool for natural product discovery. By comparing the metabolic profiles of different organisms or the same organism under different growth conditions, researchers can identify unique chemical signatures that may correspond to novel compounds. Techniques such as High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to this approach.[4]

Co-culture and Genomic Mining

Many biosynthetic gene clusters for natural products are silent under standard laboratory conditions. Co-culturing different microorganisms can induce the expression of these silent gene clusters, leading to the production of novel compounds.[4] Furthermore, advances in genome sequencing and bioinformatics allow for the identification of gene clusters predicted to synthesize specific classes of molecules, such as spiroketals, guiding the search for their corresponding products.

Section 3: A Case Study in Isolation: The Chaetovirexylariones

To illustrate the practical application of these principles, we will follow the discovery and isolation of the chaetovirexylariones, a series of new[5][5]-spiroketal chromones, from the co-culture of two endophytic fungi, Chaetomium virescens and Xylaria grammica.[4]

Cultivation and Extraction

The successful isolation of natural products begins with the large-scale cultivation of the producing organism.

Experimental Protocol: Fungal Co-culture and Extraction

  • Cultivation: The two fungal strains, Chaetomium virescens and Xylaria grammica, are co-cultured on a solid rice medium. This provides a nutrient-rich environment and encourages the production of secondary metabolites.

  • Incubation: The cultures are incubated at room temperature in the dark for a period of 30-40 days to allow for sufficient growth and metabolite production.

  • Extraction: The solid cultures are extracted exhaustively with a solvent mixture, typically ethyl acetate and methanol, to isolate a wide range of secondary metabolites. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The crude extract is a complex mixture of compounds that must be separated to isolate the spiroketal alcohols of interest. This is achieved through a series of chromatographic steps.

Experimental Protocol: Isolation of Chaetovirexylariones

  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, using a stepwise gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate). This provides a preliminary separation into several fractions.

  • Further Separation: The fractions containing the compounds of interest, as identified by HPLC-DAD analysis, are further separated using column chromatography on Sephadex LH-20, which separates molecules based on size.

  • Final Purification: The final purification of the individual chaetovirexylariones is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Chromatographic Stage Stationary Phase Mobile Phase Purpose
Vacuum Liquid ChromatographySilica GelPetroleum Ether/Ethyl Acetate GradientInitial fractionation of crude extract
Column ChromatographySephadex LH-20MethanolSize-based separation of fractions
Semi-preparative HPLCC18Acetonitrile/Water GradientFinal purification of individual compounds

Section 4: Structural Elucidation of Spiroketal Alcohols

Once a pure spiroketal alcohol is isolated, its chemical structure must be determined. This is a multi-faceted process that relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to piece together the carbon skeleton and the placement of protons and functional groups.

For spiroketals, the ¹³C NMR chemical shift of the spiroketal carbon is particularly diagnostic, typically appearing in the range of 95-110 ppm.[7] The relative stereochemistry of the spiroketal center and adjacent stereocenters can often be determined by analyzing coupling constants and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Advanced Techniques for Stereochemical Assignment

Determining the absolute configuration of a new spiroketal alcohol is a critical final step. This can be achieved through several methods:

  • Single-Crystal X-ray Diffraction: If a suitable crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.[4]

  • Electronic Circular Dichroism (ECD): In the absence of a suitable crystal, the experimental ECD spectrum can be compared with the calculated spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[4]

Section 5: The Path Forward - From Discovery to Drug Development

The discovery and isolation of novel spiroketal alcohols is the first step in a long journey towards the development of new therapeutics. Once a new compound is identified and fully characterized, it can be subjected to a battery of biological assays to determine its potential as a drug lead. The unique and often complex structures of spiroketal natural products continue to provide inspiration for the design and synthesis of new therapeutic agents.

References

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  • The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster. Marine Drugs. [Link]

  • Isolation and structure elucidation of a new antifungal and antibacterial antibiotic produced by Streptomyces sp. 201. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45. PMC. [Link]

  • [Isolation and structural analysis of a new polysaccharid, Streptomyces polysaccharide]. Di Yi Jun Yi Da Xue Xue Bao. [Link]

  • Isolation, purification and structure elucidation of three new bioactive secondary metabolites from Streptomyces lividans AM. Tech Science Press. [Link]

  • Rhodospermals A–G: an Extension to the Chemical Diversity of Compounds Possessing a Unique Spiroketal with a Fused α,β-Unsaturated δ‑Lactone Isolated from the Leaves of Cryptocarya rhodosperma (Lauraceae). Figshare. [Link]

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An In-depth Technical Guide to 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oxaspiro[4.4]nonan-3-ol, a spirocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to facilitate further research and development.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a spiroketal-like lactol functional group. The spirocyclic core, where two rings share a single carbon atom, imparts significant conformational rigidity, a desirable trait in the design of bioactive molecules.

Molecular Formula and Weight

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.198 g/mol [1]
CAS Number 1331825-49-0[1]
PubChem CID 127263526[1]
Structural Representation

The structure consists of a cyclopentane ring fused to a tetrahydrofuranol ring at a single spiro-carbon. The hydroxyl group at the 3-position is a key functional handle for further chemical modifications.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available cyclopentanone.

workflow start Cyclopentanone step1 Step 1: Alkylation (e.g., with ethyl bromoacetate) start->step1 intermediate Intermediate: Ethyl 2-(2-oxocyclopentyl)acetate step1->intermediate step2 Step 2: Reduction & Cyclization (e.g., NaBH4, then acid workup) intermediate->step2 product Product: This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(2-oxocyclopentyl)acetate

  • Reagents and Setup: To a solution of a suitable base, such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add cyclopentanone dropwise.

  • Enolate Formation: Allow the mixture to stir for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add ethyl bromoacetate dropwise to the enolate solution and allow the reaction to warm to room temperature overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of a strong, non-nucleophilic base like LDA ensures the regioselective deprotonation of cyclopentanone to form the thermodynamic enolate. The subsequent Sₙ2 reaction with ethyl bromoacetate yields the desired keto-ester intermediate.

Step 2: Reduction and Intramolecular Cyclization

  • Reduction: Dissolve the purified keto-ester in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cyclization and Workup: Carefully add a dilute solution of hydrochloric acid to quench the reaction and catalyze the intramolecular cyclization (lactol formation). The spiro-lactol is formed as the ester is reduced to the primary alcohol, which then attacks the ketone (now a secondary alcohol after reduction) in an acid-catalyzed intramolecular hemiacetal formation.

  • Purification: Neutralize the solution, extract the product with dichloromethane, dry the organic layer, and concentrate. The final product, this compound, can be purified by column chromatography.

Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques like TLC and NMR. The formation of the spiro-lactol is a thermodynamically favored process for five-membered rings.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic methods should be employed.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR - Disappearance of the ethyl ester signals. - Appearance of a new hydroxyl proton signal. - Complex multiplets in the aliphatic region corresponding to the protons on the two rings.
¹³C NMR - A signal corresponding to the spiro-carbon. - Signals for the seven other carbon atoms in the structure. - Absence of a ketone carbonyl signal (~200-220 ppm) and an ester carbonyl signal (~170 ppm).
FT-IR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. - C-O stretching vibrations in the fingerprint region. - Absence of a strong C=O stretch from the starting keto-ester.
Mass Spec. - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 142.198 g/mol .
Stereochemical Considerations

The reduction of the ketone and the subsequent cyclization can lead to the formation of diastereomers. The stereochemistry of the final product can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.[3][4] The conformational rigidity of the spirocyclic system often results in distinct through-space interactions that can be detected by NOE experiments, allowing for the assignment of the relative stereochemistry.

Potential Applications in Research and Development

Spirocyclic scaffolds are of great interest in drug discovery due to their structural complexity and novelty.[1][5] Spiroketals, in particular, are found in a variety of natural products with potent biological activities, including anticancer, antibiotic, and antifungal properties.[3]

Potential Research Avenues:

  • Medicinal Chemistry: this compound can serve as a versatile building block for the synthesis of more complex molecules. The hydroxyl group can be functionalized to introduce different pharmacophores, leading to the generation of libraries of novel compounds for biological screening. The rigid spirocyclic core can be used to control the spatial orientation of these substituents, which is crucial for optimizing interactions with biological targets.

  • Agrochemicals: Derivatives of similar 1-oxaspiro[4.4]nonane structures have been shown to be key intermediates in the synthesis of potent insecticides and acaricides.[6][7] This suggests that this compound could also be a valuable precursor for the development of new agrochemicals.

  • Materials Science: The unique three-dimensional structure of spiro compounds can be exploited in the design of novel polymers and organic materials with specific physical and chemical properties.

Conclusion

This compound is a compound with significant potential, stemming from its rigid spirocyclic framework and versatile hydroxyl functionality. This guide provides a foundational understanding of its core properties, a plausible synthetic route based on established chemical principles, and a roadmap for its characterization and potential applications. It is our hope that this technical overview will serve as a valuable resource for researchers and scientists, catalyzing further innovation in the fields of drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). This compound.
  • de la Torre, V. G., & Gotor-Fernández, V. (2020).
  • Poirier, D., et al. (2000). Efficient synthesis of a spiro-γ-lactone motif on an estradiol backbone. As referenced in Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.
  • Zhang, W., & Pugh, G. (1999). Free radical reactions for heterocycle synthesis: Formation of keto spiro-γ-lactones and keto spiro-γ-lactams. University of Massachusetts Boston.
  • PubChemLite. (n.d.). This compound (C8H14O2).
  • Lüßmann, J., Hoppe, D., Jones, P. G., Fittschen, C., & Sheldrick, G. M. (1986). Diastereoselective synthesis of 2,3,4-trisubstituted γ-lactols and γ-lactones via regio- and stereocontrolled opening of a 1,2-epoxy-4-hydroxyalkyl carbamate with hetero-nucleophiles. Tetrahedron Letters, 27(31), 3595–3598.
  • Stadler, A., et al. (2006).
  • Alizadeh, A., et al. (2025).
  • Castagnolo, D., Breuer, I., & Pihko, P. M. (2007). Direct Kinetic Formation of Nonanomeric [6.5]-spiroketals in Aqueous Media. PubMed.
  • Mutak, J., et al. (2014). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journals.
  • Hanamura, S., et al. (2010). Novel stereoselective synthesis of spiroketal structure using Pd(II)
  • Zhao, J.-H., Zhou, Y., Zhu, G.-N., & Cheng, J.-L. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.
  • Ji, H.-L., et al. (2010). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online.

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Methodological & Application

Application Note: Strategies for the Stereoselective Synthesis of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxaspiro[4.4]nonane core is a key structural motif found in a variety of biologically active natural products and serves as a valuable building block in medicinal chemistry.[1][2] Its rigid three-dimensional structure makes it an attractive scaffold for presenting substituents in well-defined spatial orientations, a crucial feature for designing potent and selective drug candidates.[3][4] However, the stereocontrolled synthesis of substituted spiroketals, such as 1-oxaspiro[4.4]nonan-3-ol, presents a significant challenge due to the need to control the configuration at the spirocyclic center and other stereocenters within the molecule. This application note provides a detailed guide to the stereoselective synthesis of this compound, contrasting thermodynamically and kinetically controlled strategies and offering detailed experimental protocols based on established, authoritative methodologies.

Foundational Principles: Thermodynamic vs. Kinetic Control in Spiroketalization

The stereochemical outcome of a spiroketalization reaction is primarily dictated by whether the reaction is under thermodynamic or kinetic control. Understanding this dichotomy is fundamental to designing a successful stereoselective synthesis.

Thermodynamic Control: The most common approach to spiroketal synthesis involves the acid-catalyzed dehydration of a dihydroxy ketone precursor.[5][6] This reaction is reversible, allowing the system to equilibrate and form the most stable spiroketal isomer. Product stability is governed by a combination of steric and stereoelectronic factors, most notably the anomeric effect, which favors the axial orientation of an oxygen lone pair relative to an adjacent C-O bond. For most systems, this leads to the thermodynamically favored product, which often possesses a double anomeric stabilization.[7] While reliable for accessing the lowest-energy isomer, this method is unsuitable for synthesizing less stable stereoisomers and can be limited by the acid-lability of other functional groups in the molecule.[5]

Kinetic Control: Accessing spiroketals that are not the thermodynamic product requires kinetically controlled cyclization reactions.[3][8] These reactions are irreversible and the product distribution is determined by the transition state energies of the cyclization step. Modern synthetic chemistry has produced several powerful kinetic methods that bypass the constraints of thermodynamic equilibrium.[1] These strategies often rely on intramolecular reactions of precursors where the stereochemistry is pre-determined, such as the ring-opening of a stereodefined epoxide.[4][7] This allows for the synthesis of specific, and often less stable, spiroketal isomers based solely on the stereochemistry of the starting material.

G cluster_0 Reaction Coordinate Diagram start Dihydroxy Ketone Precursor ts_therm TS (Thermo) start->ts_therm ΔG‡ (high) ts_kin TS (Kinetic) prod_kin Kinetic Product (Less Stable) ts_kin->prod_kin prod_therm Thermodynamic Product (More Stable) ts_therm->prod_therm

Caption: Energy profile for thermodynamic vs. kinetic control.

Retrosynthetic Strategy

A logical and convergent approach to this compound begins with a retrosynthetic disconnection at the spiroketal linkages. This reveals a key acyclic precursor: a dihydroxy ketone. The stereochemistry of the final product is directly dependent on the stereocenters established in this precursor.

retrosynthesis target This compound (Target Molecule) disconnection Spiroketal Formation target->disconnection < retrosynthesis precursor Acyclic Dihydroxy Ketone (Key Precursor) disconnection->precursor sm1 Cyclopentanone Derivative precursor->sm1 < C-C bond formation sm2 C3 Synthon (e.g., Epoxide) precursor->sm2 < nucleophilic opening

Caption: Retrosynthetic analysis of this compound.

Protocol: Thermodynamically Controlled Stereoselective Synthesis

This protocol details a robust, thermodynamically driven synthesis that aims to produce the most stable diastereomer of this compound. The key is the stereocontrolled synthesis of the dihydroxy ketone precursor.

Part A: Synthesis of the Dihydroxy Ketone Precursor

The causality behind this multi-step synthesis is to install the requisite stereocenters in a controlled fashion prior to the final cyclization.

Workflow Overview:

workflow A 1. α-allylation of Cyclopentanone B 2. Asymmetric Dihydroxylation (Sharpless AD) A->B Introduce chiral centers C 3. Protection of Diol B->C Prevent side reactions D 4. Oxidative Cleavage of Alkene C->D Form aldehyde E 5. Grignard Addition D->E Install final carbon F 6. Oxidation to Ketone E->F Form carbonyl for cyclization G 7. Deprotection of Diol F->G Reveal hydroxyls

Caption: Workflow for the synthesis of the acyclic precursor.

Step-by-Step Protocol:

  • α-Allylation of Cyclopentanone:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C, add cyclopentanone (1.0 eq) dropwise. Stir for 1 hour.

    • Add allyl bromide (1.2 eq) and allow the reaction to warm to room temperature overnight.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Purify by column chromatography to yield 2-allylcyclopentanone.

    • Rationale: This step introduces the carbon chain that will become part of the tetrahydrofuran ring.

  • Sharpless Asymmetric Dihydroxylation:

    • To a stirred mixture of t-BuOH and water (1:1) at 0 °C, add AD-mix-β (commercially available chiral ligand/oxidant mixture) and methanesulfonamide.

    • Add 2-allylcyclopentanone (1.0 eq) and stir vigorously at 0 °C until the reaction is complete (monitored by TLC).

    • Add sodium sulfite and stir for 1 hour. Extract with ethyl acetate. Purify by column chromatography.

    • Rationale: This is the key stereochemistry-defining step, creating the two adjacent hydroxyl groups with a specific absolute configuration. Using AD-mix-α would yield the opposite enantiomer.

  • Protection of the Diol:

    • Dissolve the resulting diol in acetone. Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Stir at room temperature for 2 hours. Neutralize with triethylamine and concentrate under reduced pressure. Purify to yield the acetonide-protected diol.

    • Rationale: The diol is protected as an acetonide to prevent it from interfering with the subsequent oxidation and Grignard reactions.

  • Oxidative Cleavage and Grignard Addition:

    • Dissolve the protected diol in a 1:1 mixture of CH₂Cl₂/MeOH at -78 °C. Bubble ozone through the solution until a blue color persists.

    • Purge with N₂ and add dimethyl sulfide (DMS). Allow to warm to room temperature. After workup, the crude aldehyde is obtained.

    • Dissolve the crude aldehyde in dry THF at 0 °C and add ethylmagnesium bromide (1.2 eq) dropwise. Stir for 1 hour.

    • Quench with saturated aqueous NH₄Cl and extract. Purify to yield the secondary alcohol.

    • Rationale: Ozonolysis cleaves the double bond to form an aldehyde, which is then attacked by a Grignard reagent to complete the carbon skeleton of the precursor.

  • Oxidation and Deprotection:

    • Dissolve the secondary alcohol in CH₂Cl₂ and add Dess-Martin periodinane (1.5 eq). Stir at room temperature until the starting material is consumed.

    • Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract and purify to yield the protected ketone.

    • Dissolve the protected ketone in a 3:1 mixture of THF/H₂O and add a catalytic amount of concentrated HCl. Stir at 40 °C for 4 hours.

    • Neutralize, extract, and purify to yield the final dihydroxy ketone precursor.

    • Rationale: Oxidation provides the ketone carbonyl required for spiroketalization. Acidic deprotection unmasks the two hydroxyl groups immediately before the final cyclization step.

Part B: Acid-Catalyzed Spiroketalization
  • Protocol: Dissolve the purified dihydroxy ketone (1.0 eq) in dry dichloromethane (CH₂Cl₂). Add a catalytic amount of p-TsOH (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

  • Rationale: The acidic conditions catalyze the intramolecular attack of the hydroxyl groups onto the ketone, leading to a double hemiacetal formation and subsequent dehydration to the thermodynamically most stable spiroketal.[5][6]

Advanced Strategy: Kinetically Controlled Synthesis via Epoxide Opening

For access to other stereoisomers, particularly those that are thermodynamically disfavored, a kinetically controlled approach is necessary. The strategy developed by Tan and coworkers provides a powerful example.[3][4][7] While a full protocol is beyond the scope of this note, the principle involves the stereoselective epoxidation of a glycal precursor, followed by an intramolecular, Lewis-acid-mediated cyclization.

  • Core Principle: The stereochemistry of the spiroketal is controlled by the stereochemistry of the epoxide and the geometry of the cyclization.

  • Key Reagent: A Lewis acid such as Ti(Oi-Pr)₄ can mediate the epoxide-opening spirocyclization with retention of configuration at the anomeric carbon.[7] In contrast, a remarkable methanol-induced kinetic spirocyclization can proceed with inversion of configuration.[4][9]

  • Advantage: This approach decouples the final product's stereochemistry from its thermodynamic stability, providing access to a wider range of stereochemically diverse spiroketals.[1]

Data Analysis and Expected Outcomes

The successful synthesis of this compound requires rigorous characterization to confirm its structure and stereochemistry.

ParameterProtocol 1 (Thermodynamic)Protocol 2 (Kinetic)Analytical Method
Overall Yield 15-25% (over 7 steps)Varies based on routeGravimetric analysis
Diastereomeric Ratio (d.r.) >10:1 (expected)Controlled by precursor¹H NMR, GC-MS
Enantiomeric Excess (e.e.) >95% (from Sharpless step)>95% (from precursor)Chiral HPLC/SFC

Characterization Checklist:

  • ¹H and ¹³C NMR: To confirm the carbon skeleton and relative stereochemistry through coupling constants and NOE analysis.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Chiral HPLC or SFC: To determine the enantiomeric purity of the final product.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -OH stretch, C-O stretches).

Conclusion

The stereoselective synthesis of this compound is an achievable but challenging task that highlights fundamental principles of modern organic synthesis. For robust access to the thermodynamically favored isomer, a strategy based on the acid-catalyzed cyclization of a stereodefined dihydroxy ketone is highly effective. The key to success in this approach lies in the meticulous, stepwise construction of the acyclic precursor, with particular attention to the asymmetric dihydroxylation step. For access to a broader diversity of stereoisomers, advanced, kinetically controlled methods based on epoxide-opening cyclizations offer a powerful and complementary strategy. The protocols and principles outlined in this note provide a solid foundation for researchers to successfully synthesize this valuable molecular scaffold for applications in drug discovery and chemical biology.

References

  • Danishefsky, S. J., & Tan, D. S. (2011). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. Journal of the American Chemical Society, 127(40), 13796–13797. [Link]

  • Liu, G., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]

  • Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • El Sous, M., Ganame, D., Zanatta, S., & Rizzacasa, M. A. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2005(5), 296-313. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. [Link]

  • Maheswari, U., & Kumar, P. S. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 9(4), 416-436. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Ingenta Connect. [Link]

  • Potuzak, J. S., Moilanen, S. B., & Tan, D. S. (2005). Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1-Oxaspiro[4.4]nonan-3-ol

The 1-oxaspiro[4.4]nonane scaffold is a key structural motif present in a variety of natural products and pharmacologically active compounds. The inherent three-dimensionality and conformational rigidity of spirocycles make them attractive frameworks in drug discovery.[1][2][3] Specifically, the introduction of a hydroxyl group at the C3 position of the 1-oxaspiro[4.4]nonane core, as in this compound, offers a valuable handle for further functionalization and can significantly influence the biological activity of the molecule by participating in key hydrogen bonding interactions with biological targets. The stereochemistry of both the spirocenter and the hydroxyl-bearing carbon is crucial for molecular recognition and biological function. Consequently, the development of robust asymmetric synthetic routes to access enantiomerically pure this compound is of significant interest to the scientific community.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of this compound presents the dual challenge of controlling the stereochemistry of the spirocenter and the C3 hydroxyl group. Several strategic approaches can be envisioned, leveraging either catalyst-controlled, substrate-controlled, or chiral pool-based methods.

Caption: Key strategies for the asymmetric synthesis of this compound.

Organocatalytic Asymmetric Cascade Reactions

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[4] A plausible strategy for the asymmetric synthesis of this compound involves an organocatalytic cascade reaction of a suitable precursor. A bifunctional aminothiourea catalyst, for instance, could mediate an intramolecular hemiacetalization followed by an oxy-Michael addition cascade.[4]

Proposed Retrosynthetic Analysis and Key Transformation

Caption: Retrosynthesis for an organocatalytic approach.

This approach would involve the synthesis of a precursor molecule containing a hydroxyl group and an enone moiety tethered to a cyclopentane ring. The key step would be the enantioselective intramolecular cyclization catalyzed by a chiral organocatalyst.

Protocol: Organocatalytic Asymmetric Spiroketalization

Step 1: Synthesis of the Hydroxy-enone Precursor

  • Starting Material: 2-(2-Oxoethyl)cyclopentan-1-one.

  • Reaction: Perform an asymmetric aldol reaction with a protected hydroxyacetaldehyde derivative using a proline-based catalyst to introduce the chiral hydroxyl group.

  • Subsequent Steps: Follow with a Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated ester, which can then be reduced to the corresponding aldehyde to yield the desired precursor.

Step 2: Asymmetric Spiroketalization

  • Catalyst: A bifunctional aminothiourea catalyst (e.g., Takemoto catalyst).

  • Reaction Conditions: Dissolve the hydroxy-enone precursor in a non-polar solvent such as toluene or dichloromethane. Add the organocatalyst (typically 5-10 mol%).

  • Procedure: Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the enantiomerically enriched this compound.

Rationale for Experimental Choices:

  • Bifunctional Catalyst: The aminothiourea catalyst is proposed due to its ability to activate both the nucleophilic hydroxyl group and the electrophilic enone through hydrogen bonding, thereby facilitating the cascade reaction and controlling the stereochemistry.[4]

  • Solvent: Non-polar solvents are often preferred in organocatalytic reactions to enhance the effectiveness of hydrogen bonding interactions.

Chiral Pool Synthesis

The use of readily available enantiopure starting materials, known as the chiral pool, is a classic and reliable strategy in asymmetric synthesis. For this compound, (S)-3-hydroxytetrahydrofuran, which can be synthesized from L-malic acid, presents an excellent starting point.[5][6]

Proposed Retrosynthetic Analysis and Key Transformation

Caption: Retrosynthesis from a chiral pool starting material.

This strategy involves the elaboration of (S)-3-hydroxytetrahydrofuran to introduce a side chain that can be cyclized to form the second five-membered ring of the spiroketal.

Protocol: Synthesis from (S)-3-Hydroxytetrahydrofuran

Step 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This procedure is adapted from established methods.[5][7]

  • Esterification: L-malic acid is first converted to its dimethyl ester.

  • Reduction: The diester is then reduced to (S)-1,2,4-butanetriol using a reducing agent such as sodium borohydride in the presence of a Lewis acid.

  • Cyclization: The resulting triol is cyclized under acidic conditions (e.g., using p-toluenesulfonic acid) to yield (S)-3-hydroxytetrahydrofuran.

Step 2: Elaboration and Spirocyclization

  • Protection: Protect the hydroxyl group of (S)-3-hydroxytetrahydrofuran with a suitable protecting group (e.g., TBDMS).

  • Functionalization at C2: Introduce a four-carbon chain at the C2 position of the tetrahydrofuran ring. This can be achieved through various methods, such as lithiation at C2 followed by alkylation with a suitable electrophile (e.g., a protected 4-bromobutanal derivative).

  • Deprotection and Oxidation: Deprotect the terminal alcohol of the side chain and oxidize it to an aldehyde.

  • Intramolecular Cyclization: Deprotect the hydroxyl group at C3 and induce spiroketalization under acidic conditions. The stereochemistry of the newly formed spirocenter will be influenced by the existing stereocenter at C3.

Rationale for Experimental Choices:

  • Chiral Starting Material: The use of enantiopure (S)-3-hydroxytetrahydrofuran ensures the stereochemistry at the C3 position is pre-determined.

  • Protecting Groups: The choice of protecting groups is critical to ensure orthogonality and selective deprotection during the synthesis.

Substrate-Controlled Diastereoselective Spiroketalization

In this approach, a chiral precursor is synthesized where the existing stereocenters direct the stereochemical outcome of the spiroketalization step. This strategy often relies on thermodynamic control to favor the formation of the most stable diastereomer.

Proposed Retrosynthetic Analysis and Key Transformation

Caption: Retrosynthesis for a substrate-controlled approach.

Protocol: Diastereoselective Spiroketalization of a Dihydroxy Ketone

Step 1: Asymmetric Synthesis of the Dihydroxy Ketone Precursor

  • Starting Materials: A chiral α-hydroxy aldehyde and the enolate of a suitably functionalized cyclopentanone.

  • Asymmetric Aldol Reaction: Perform a stereoselective aldol reaction to couple the two fragments. The choice of chiral auxiliary on the enolate or a chiral Lewis acid can control the stereochemistry of the newly formed hydroxyl group.

  • Functional Group Manipulations: Further synthetic steps may be required to arrive at the desired dihydroxy ketone precursor for spiroketalization.

Step 2: Diastereoselective Spiroketalization

  • Reaction Conditions: Dissolve the dihydroxy ketone precursor in a suitable solvent and treat with a catalytic amount of acid (e.g., camphorsulfonic acid, p-toluenesulfonic acid).

  • Thermodynamic Control: The reaction is typically allowed to equilibrate to favor the formation of the thermodynamically most stable spiroketal diastereomer.

  • Work-up and Purification: Neutralize the acid, remove the solvent, and purify the product by column chromatography.

Rationale for Experimental Choices:

  • Thermodynamic Equilibration: Spiroketalization is often a reversible process under acidic conditions. Allowing the reaction to reach equilibrium can lead to high diastereoselectivity for the most stable product.

  • Stereodirecting Groups: The pre-existing stereocenters in the dihydroxy ketone precursor will influence the facial selectivity of the intramolecular cyclization.

Enzymatic Resolution of Racemic this compound

An alternative to asymmetric synthesis is the preparation of the racemic target molecule followed by enzymatic resolution to separate the enantiomers. This approach can be highly efficient and scalable.

Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of this compound.

Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic this compound

  • Starting Material: 2-(2-Hydroxyethyl)cyclopentanone.

  • Cyclization: Acid-catalyzed intramolecular cyclization will lead to the formation of the racemic spiroketal.

  • Reduction: Subsequent reduction of the ketone at the C3 position will yield racemic this compound.

Step 2: Enzymatic Resolution

  • Enzyme and Acyl Donor: A lipase, such as Candida antarctica lipase B (CAL-B), is a common choice for the resolution of alcohols. An acyl donor, such as vinyl acetate, is used to acylate one of the enantiomers.

  • Reaction Conditions: The racemic alcohol is dissolved in an organic solvent (e.g., toluene or THF), and the lipase and acyl donor are added.

  • Monitoring: The reaction is monitored for conversion (ideally to ~50%) to ensure high enantiomeric excess of both the remaining alcohol and the acylated product.

  • Separation: After the desired conversion is reached, the enzyme is filtered off, and the remaining alcohol and the esterified product are separated by column chromatography.

  • Hydrolysis: The separated ester can be hydrolyzed to obtain the other enantiomer of the alcohol.

Rationale for Experimental Choices:

  • Lipase Catalysis: Lipases are well-known for their ability to stereoselectively acylate or deacylate a wide range of substrates, making them ideal for kinetic resolutions.

  • Irreversible Acylation: The use of vinyl acetate as an acyl donor makes the acylation step essentially irreversible, which drives the kinetic resolution.

Summary of Key Data for Proposed Routes

Synthetic Strategy Key Transformation Stereocontrol Element Anticipated Advantages Potential Challenges
Organocatalysis Asymmetric Cascade ReactionChiral OrganocatalystHigh enantioselectivity, convergent.Synthesis of precursor, optimization of catalyst and conditions.
Chiral Pool Elaboration and SpirocyclizationChiral Starting MaterialReliable stereochemistry at C3.Potentially longer synthetic sequence, control of spirocenter stereochemistry.
Substrate Control Diastereoselective SpiroketalizationExisting StereocentersThermodynamic control can be effective.Synthesis of chiral precursor, potential for moderate diastereoselectivity.
Enzymatic Resolution Kinetic ResolutionChiral EnzymeHigh enantiopurity, scalable.Racemic synthesis required, maximum 50% yield for each enantiomer.

Conclusion

The asymmetric synthesis of this compound is a challenging yet achievable goal. The strategies outlined in this document, based on well-established principles of asymmetric synthesis, provide a roadmap for researchers to develop efficient and stereoselective routes to this valuable chiral building block. The choice of a particular strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer of interest. Further experimental investigation is required to optimize the proposed protocols and to fully realize the potential of these synthetic approaches.

References

  • Asano, K., & Matsubara, S. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition, 54(51), 15474-15478. [Link]

  • Chen, Y., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – A European Journal, 24(55), 14753-14757. [Link]

  • Gu, X.-S., et al. (2022). Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit. ACS Catalysis, 12(4), 2206-2211. [Link]

  • Heras, M., et al. (1996). Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology. Anales de Química, 92(4), 233-242.
  • Jensen, K. L., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516-1519. [Link]

  • Li, L., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. [Link]

  • Mandal, S. K., et al. (2001). Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. Journal of the American Chemical Society, 123(26), 6457-6458. [Link]

  • Smith, A. B., et al. (2015). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society, 137(4), 1648-1651. [Link]

  • Su, L., et al. (2023). Catalytic asymmetric synthesis of (N, N)-spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 14(1), 6703. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Yan, H., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. [Link]

  • Yong, S. R., et al. (2005). 2-Azaspiro[4.4]nonan-1-ones via Phosphine-catalysed [3+2]-Cycloadditions. Arkivoc, 2005(5), 239-253. [Link]

  • Zhang, M., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657. [Link]

  • Zhou, Q.-L., et al. (2022). Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit. ACS Catalysis, 12(4), 2206-2211. [Link]

Sources

Application Note: 1-Oxaspiro[4.4]nonan-3-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of medicinal chemistry and natural product synthesis, molecular architecture plays a pivotal role in determining biological activity. Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional framework that is increasingly sought after in drug design.[1] This rigid, defined conformation can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2] Chiral spirocyclic building blocks, in particular, are powerful tools for constructing complex molecules with precise stereochemical control.[1][3]

This guide focuses on 1-Oxaspiro[4.4]nonan-3-ol , a chiral building block featuring a γ-butyrolactone moiety fused to a cyclopentane ring.[4] The presence of a hydroxyl group at the C3 position provides a versatile functional handle for a wide array of chemical transformations, making this molecule a valuable precursor for creating diverse and stereochemically rich compounds.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure.

PropertyPredicted Value
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point ~250-270 °C (at 760 mmHg)
LogP ~1.2
¹H NMR (CDCl₃, 400 MHz) δ 4.2-4.5 (m, 1H, -CH-OH), 3.8-4.1 (m, 2H, -CH₂-O-), 1.5-2.5 (m, 9H, aliphatic)
¹³C NMR (CDCl₃, 100 MHz) δ ~177 (C=O), ~85 (spiro C), ~70 (-CH-OH), ~65 (-CH₂-O-), ~25-40 (cyclopentyl CH₂)
IR (thin film, cm⁻¹) ~3400 (O-H stretch), ~2960, 2870 (C-H stretch), ~1765 (C=O, lactone)

Section 1: Enantioselective Synthesis of this compound

The primary challenge and opportunity with this building block lies in its stereocontrolled synthesis. Accessing either the (R)- or (S)-enantiomer with high purity is critical for its application in asymmetric synthesis. The most direct pathway involves the enantioselective reduction of the corresponding prochiral ketone, 1-Oxaspiro[4.4]nonan-3-one .

Synthetic Workflow Overview

The following diagram illustrates a robust two-step sequence to access the target chiral alcohol from a suitable precursor.

G cluster_0 Step 1: Precursor Synthesis Start Cyclopentanone Derivative Precursor 1-Oxaspiro[4.4]nonan-3-one Start->Precursor Baeyer-Villiger Oxidation / Lactonization Product_S (S)-1-Oxaspiro[4.4]nonan-3-ol Precursor->Product_S (R)-CBS Catalyst, BH₃•THF Product_R (R)-1-Oxaspiro[4.4]nonan-3-ol Precursor->Product_R (S)-CBS Catalyst, BH₃•THF

Caption: Synthetic pathway to enantiopure this compound.

Protocol 1.1: Synthesis of 1-Oxaspiro[4.4]nonan-3-one (Precursor)

The synthesis of γ-butyrolactones is a well-established field, with numerous methods available.[4][5] A common strategy involves the oxidation and cyclization of a functionalized cyclopentanone derivative.

Materials:

  • 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Oxidation & Lactonization: Dissolve 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., DMP, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction is often accompanied by the formation of a precipitate.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Oxaspiro[4.4]nonan-3-one as a colorless oil.

Protocol 1.2: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7][8] It utilizes a chiral oxazaborolidine catalyst and borane as the stoichiometric reductant, consistently providing high enantiomeric excess (ee).[9][10]

Materials:

  • 1-Oxaspiro[4.4]nonan-3-one (from Protocol 1.1)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure for (S)-1-Oxaspiro[4.4]nonan-3-ol:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to 0 °C.

  • Catalyst & Reagent Addition: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) via syringe. Then, add BH₃•THF solution (0.6 eq, 1 M in THF) dropwise. Stir for 10 minutes at 0 °C. The formation of the catalyst-borane complex is crucial for enantioselectivity.[11]

  • Substrate Addition: Dissolve 1-Oxaspiro[4.4]nonan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Work-up: Add 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude alcohol by silica gel chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Note: To synthesize the (R)-enantiomer, simply use the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

ReactionCatalystTypical YieldTypical ee
CBS Reduction(R)-Me-CBS85-95%>95% (for S-alcohol)
CBS Reduction(S)-Me-CBS85-95%>95% (for R-alcohol)

Section 2: Applications in Asymmetric Synthesis

The chiral this compound is a versatile intermediate. The secondary alcohol can be derivatized in numerous ways, allowing for the introduction of new functionalities with retention or inversion of stereochemistry.

Derivatization Workflow

Caption: Key transformations of the chiral hydroxyl group.

Protocol 2.1: O-Alkylation via Williamson Ether Synthesis (Retention)

This protocol creates an ether linkage, which can serve as a stable protecting group or as a key structural element in a target molecule. The reaction proceeds via an SN2 mechanism on the alkyl halide, thus retaining the stereochemistry at the alcohol center.[12][13]

Materials:

  • Chiral this compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.2 eq)

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride

Procedure:

  • Wash NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of the chiral alcohol in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully at 0 °C by adding saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to yield the desired ether.

Protocol 2.2: Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is an indispensable tool for inverting the stereocenter of a secondary alcohol.[14][15] It proceeds via an SN2 pathway where the hydroxyl group is activated in situ and displaced by a nucleophile, leading to a complete Walden inversion.[16][17]

Materials:

  • Chiral this compound (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Nucleophile (e.g., Diphenylphosphoryl azide (DPPA) for azide formation, 1.5 eq)

  • Anhydrous THF

Procedure for Azide Formation (Precursor to Amine):

  • Dissolve the chiral alcohol, PPh₃, and DPPA in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise via syringe over 20 minutes. A color change and/or precipitate formation is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product directly by silica gel chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the inverted azide.[18] The azide can be subsequently reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the corresponding amine with inverted stereochemistry.

Conclusion

This compound represents a highly valuable and versatile chiral building block. Through reliable and scalable protocols such as the CBS reduction, it can be synthesized in high enantiopurity. The strategic location of the hydroxyl group on the rigid spirocyclic frame allows for a multitude of subsequent stereocontrolled transformations, including retention and inversion of the chiral center. These attributes make it an ideal starting point for the synthesis of complex natural products and for the generation of novel, three-dimensional molecular entities in drug discovery programs.

References

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  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Purdue University. (n.d.). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis and Application of Chiral Spiro Phospholane Ligand in Pd-Catalyzed Asymmetric Allylation of Aldehydes with Allylic Alcohols. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Design and Synthesis of Chiral Spiro Ligands. Retrieved from [Link]

  • PubMed. (2007). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. Retrieved from [Link]

  • Grokipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of γ-butyrolactone derivatives as potential spermicidal agents. Retrieved from [Link]

  • Organic Reactions. (2002). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. Retrieved from [Link]

  • ACS Publications. (2014). Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. Retrieved from [Link]

  • MDPI. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Retrieved from [Link]

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The Untapped Potential of 1-Oxaspiro[4.4]nonan-3-ol: A Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Spiroketal

Spiroketals are a privileged structural motif found in a vast array of biologically active natural products.[1] Their rigid, three-dimensional architecture often serves as a lynchpin for orienting functional groups in a precise manner, crucial for molecular recognition and biological activity. The 1-oxaspiro[4.4]nonane framework, a[2][2]-spiroketal system, while less common than its[2][3] and[3][3] counterparts, presents a unique conformational profile and a compact chiral scaffold. The introduction of a hydroxyl group at the C3 position, as in 1-oxaspiro[4.4]nonan-3-ol, unlocks a versatile handle for synthetic elaboration, positioning this molecule as a potentially valuable, yet underexplored, chiral building block for total synthesis.

This guide will provide a comprehensive overview of the prospective synthetic applications of this compound. While direct literature on this specific molecule is sparse, we will draw upon established principles of spiroketal chemistry and analogous transformations of related structures to outline its synthesis and potential utility in the construction of complex molecular architectures. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, aiming to inspire new avenues of investigation into the synthetic chemistry of this promising chiral synthon.

Proposed Stereoselective Synthesis of this compound

The stereoselective synthesis of chiral building blocks is a cornerstone of modern organic chemistry, often relying on strategies such as asymmetric catalysis or the use of starting materials from the chiral pool.[4][5] A plausible and efficient route to enantiomerically enriched this compound could commence from a readily available chiral starting material, such as an enantiopure cyclopentane derivative. The following proposed synthesis leverages a substrate-controlled diastereoselective epoxidation and a subsequent intramolecular cyclization.

Protocol 1: Synthesis of (3R,5S)-1-Oxaspiro[4.4]nonan-3-ol

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis starting from a chiral cyclopentene derivative.

Step 1: Asymmetric Dihydroxylation of a Prochiral Cyclopentylidene Derivative

  • Reaction: Sharpless Asymmetric Dihydroxylation

  • Rationale: This powerful and reliable method allows for the enantioselective installation of two hydroxyl groups across a double bond, establishing the initial stereocenters.

  • Procedure:

    • To a stirred solution of the starting cyclopentylidene acetic acid ester (1.0 equiv) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

    • Stir the resulting heterogeneous mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude diol by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: Lactonization

  • Reaction: Acid-catalyzed lactonization

  • Rationale: The newly formed diol can be cyclized to the corresponding γ-lactone under acidic conditions.

  • Procedure:

    • Dissolve the purified diol (1.0 equiv) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 equiv).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture, wash with saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude lactone, which can often be used in the next step without further purification.

Step 3: Reduction to the Spiroketal

  • Reaction: Diisobutylaluminium hydride (DIBAL-H) reduction

  • Rationale: DIBAL-H is a versatile reducing agent that can reduce lactones to the corresponding lactols. The intermediate lactol will be in equilibrium with the open-chain hydroxy-aldehyde, which can then undergo intramolecular cyclization to form the desired spiroketal. The stereochemistry of the newly formed hydroxyl group at C3 will be influenced by the existing stereocenters.

  • Procedure:

    • Dissolve the lactone (1.0 equiv) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

    • Add a solution of DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting diastereomeric mixture of 1-oxaspiro[4.4]nonan-3-ols by flash column chromatography.

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1AD-mix-βt-BuOH/H₂O085-95
2p-TsOHToluene110>95
3DIBAL-HToluene-7870-85

Key Synthetic Transformations and Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the secondary alcohol and the spiroketal. These can be manipulated independently or in concert to generate a variety of complex molecular fragments.

Oxidation of the Hydroxyl Group: Access to 1-Oxaspiro[4.4]nonan-3-one

Oxidation of the C3 hydroxyl group provides the corresponding ketone, 1-oxaspiro[4.4]nonan-3-one. This ketone is a versatile intermediate for introducing new carbon-carbon bonds via nucleophilic addition or for further functionalization of the α-carbon.

Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
  • Rationale: DMP is a mild and selective oxidizing agent for primary and secondary alcohols, which minimizes the risk of side reactions.

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add solid DMP (1.2 equiv) in one portion.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify by flash column chromatography to yield 1-oxaspiro[4.4]nonan-3-one.

oxidation This compound This compound 1-Oxaspiro[4.4]nonan-3-one 1-Oxaspiro[4.4]nonan-3-one This compound->1-Oxaspiro[4.4]nonan-3-one DMP, DCM ring_opening This compound This compound Ring-Opened Diol Derivative Ring-Opened Diol Derivative This compound->Ring-Opened Diol Derivative Et3SiH, BF3·OEt2 retrosynthesis Fredericamycin A Analogue Fredericamycin A Analogue Key Spiroketal Intermediate Key Spiroketal Intermediate Fredericamycin A Analogue->Key Spiroketal Intermediate Late-stage functionalization 1-Oxaspiro[4.4]nonan-3-one 1-Oxaspiro[4.4]nonan-3-one Key Spiroketal Intermediate->1-Oxaspiro[4.4]nonan-3-one Wittig Olefination This compound This compound 1-Oxaspiro[4.4]nonan-3-one->this compound Oxidation

Sources

Application Note: Synthesis of 1-Oxaspiro[4.4]nonan-3-ol via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Oxaspiro[4.4]nonan-3-ol, a valuable spirocyclic scaffold for drug discovery and organic synthesis. The protocol herein details a robust method for the intramolecular cyclization of a suitable unsaturated alcohol precursor. This application note offers a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and characterization of the target molecule.

Introduction

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The 1-oxaspiro[4.4]nonane core, in particular, is a key structural motif found in various natural products and pharmacologically active compounds. This guide focuses on the synthesis of the functionalized derivative, this compound, via an acid-catalyzed intramolecular cyclization of an appropriate cyclopentenyl-substituted alcohol. This method represents an atom-economical approach to constructing this complex architecture.[1][2]

Reaction Mechanism and Rationale

The formation of this compound is achieved through an intramolecular acid-catalyzed hydroalkoxylation/etherification of a suitable precursor, such as 1-(1-hydroxyprop-2-en-1-yl)cyclopentan-1-ol. The reaction proceeds through the protonation of the alkene double bond, leading to the formation of a carbocation intermediate. The proximate hydroxyl group then acts as a nucleophile, attacking the carbocation to form the desired five-membered tetrahydrofuran ring, resulting in the spirocyclic structure.

The choice of an acid catalyst is critical for the success of this reaction. Brønsted acids like trifluoromethanesulfonic acid are highly effective in promoting such cyclizations.[3] The reaction is typically carried out in a non-polar, aprotic solvent to facilitate the cyclization and minimize side reactions.

Below is a diagram illustrating the proposed reaction workflow:

G cluster_0 Synthesis Workflow Starting Material 1-(1-hydroxyprop-2-en-1-yl)cyclopentan-1-ol Reaction Acid-Catalyzed Intramolecular Cyclization Starting Material->Reaction Triflic Acid (cat.) Dichloromethane Purification Column Chromatography Reaction->Purification Work-up Product This compound Purification->Product Elution

Caption: A high-level overview of the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
ReagentGradeSupplier
1-(1-hydroxyprop-2-en-1-yl)cyclopentan-1-ol≥95%(To be sourced)
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoromethanesulfonic acid (TfOH)≥99%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-(1-hydroxyprop-2-en-1-yl)cyclopentan-1-ol (1.0 g, 6.4 mmol).

  • Solvent Addition: Dissolve the starting material in 30 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (0.057 mL, 0.64 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

  • Characterization: Collect the fractions containing the desired product (as identified by TLC), and concentrate under reduced pressure to afford this compound as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data and Expected Results

ParameterExpected Value
Yield 75-85%
Appearance Colorless oil
¹H NMR (CDCl₃) Peaks corresponding to the spirocyclic core and hydroxyl group
¹³C NMR (CDCl₃) Signals confirming the formation of the tetrahydrofuran ring and the spiro-carbon
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product

Mechanistic Pathway Visualization

The following diagram illustrates the proposed mechanism for the acid-catalyzed intramolecular cyclization.

G cluster_1 Proposed Reaction Mechanism A Starting Material (Unsaturated Diol) B Protonation of Alkene A->B + H⁺ C Carbocation Intermediate B->C D Intramolecular Nucleophilic Attack C->D Nucleophilic attack by OH E Deprotonation D->E F Product (this compound) E->F - H⁺

Caption: Proposed mechanism of acid-catalyzed intramolecular cyclization.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the quenching of the acid catalyst and unwanted side reactions.

  • Slow Catalyst Addition: The dropwise addition of the strong acid catalyst at low temperatures helps to control the reaction exotherm and prevent degradation of the starting material.

  • Incomplete Reaction: If the reaction stalls, a small additional amount of catalyst can be added. However, excess acid can lead to side product formation.

  • Purification: Careful column chromatography is essential to separate the product from any unreacted starting material and potential diastereomers if the starting material is chiral.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound through an efficient intramolecular cyclization. The presented methodology, based on established principles of acid-catalyzed etherification, offers a reliable route to this valuable spirocyclic building block for applications in drug discovery and organic synthesis.

References

  • Vertex AI Search. (2024). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • Scilit. (n.d.). Triflic acid-catalysed cyclisation of unsaturated alcohols. Retrieved from [Link]

  • MDPI. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]

  • Sci-Hub. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles.
  • MDPI. (n.d.). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Retrieved from [Link]

  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.).

Sources

Application Notes and Protocols for the Preparation of Hydroxylated Spiroketals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. When these scaffolds are further functionalized with hydroxyl groups, they become hydroxylated spiroketals, a structural motif of paramount importance in the fields of medicinal chemistry and natural product synthesis.[1] These moieties are privileged structures found in numerous biologically active natural products, including polyether ionophore antibiotics (e.g., salinomycin), marine toxins (e.g., ciguatoxin), and insect pheromones.[2][3] The rigid, three-dimensional architecture of the spiroketal core serves as a scaffold to present hydroxyl groups and other substituents in well-defined spatial orientations, facilitating precise molecular recognition with biological targets.[1]

The synthesis of hydroxylated spiroketals, however, is a significant challenge. The key difficulty lies in controlling the stereochemistry at the anomeric spirocenter and any adjacent stereogenic centers. Traditional synthetic methods often rely on thermodynamic equilibration to favor the most stable diastereomer, which may not be the desired product.[1] Consequently, the development of stereoselective, kinetically-controlled methods is a major focus of contemporary synthetic organic chemistry.[1][4]

This guide provides an in-depth overview of modern synthetic protocols for preparing hydroxylated spiroketals. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying mechanistic principles and strategic considerations that govern these complex transformations. We will explore both classical acid-catalyzed methods and modern transition-metal-catalyzed approaches, with a focus on achieving high stereocontrol.

Synthetic Strategies: An Overview

The construction of the spiroketal core is typically achieved through the double intramolecular cyclization of a precursor molecule containing two hydroxyl groups and a ketone or a ketone equivalent. The choice of synthetic strategy dictates the reaction conditions, the nature of the precursor, and ultimately, the stereochemical outcome of the reaction.

Acid-Catalyzed Spiroketalization

This is the most traditional approach, relying on the acid-catalyzed reaction of a dihydroxy ketone. The reaction proceeds via the formation of an intermediate oxocarbenium ion, which is then trapped by the second hydroxyl group. The stereochemical outcome is often governed by thermodynamic stability, with the product distribution reflecting the relative energies of the possible spiroketal diastereomers. Factors influencing stability include the anomeric effect, steric interactions, and gauche interactions. While simple and effective for certain substrates, this method can lack stereoselectivity when multiple low-energy conformations are possible.

Metal-Catalyzed Spiroketalization

In recent years, transition-metal catalysis has emerged as a powerful tool for spiroketal synthesis, offering milder reaction conditions and unique pathways to access kinetically favored products.[5][6][7][8] Gold, iridium, and indium catalysts are particularly effective in activating alkyne- or allene-containing precursors.[9][10][11][12][13] These methods often involve an intramolecular hydroalkoxylation or cycloisomerization cascade, where the metal catalyst activates the unsaturated bond towards nucleophilic attack by the hydroxyl groups.[5][9][14] This approach provides excellent control over regioselectivity and can be rendered highly stereoselective.[15]

Substrate and Reagent-Controlled Methods

To overcome the limitations of thermodynamic control, strategies have been developed that rely on the inherent stereochemistry of the starting material (substrate control) or the use of chiral reagents and catalysts (reagent control). For instance, kinetically-controlled spirocyclization of glycal epoxides can provide access to specific anomeric stereoisomers that are disfavored under thermodynamic conditions.[1][4][16] Chiral phosphoric acids have also been employed as catalysts to induce high levels of enantioselectivity in spiroketalization reactions.[17]

Detailed Protocols

This section provides detailed, step-by-step protocols for two representative methods for the synthesis of hydroxylated spiroketals: a classic acid-catalyzed cyclization and a modern gold-catalyzed approach.

Protocol 1: Acid-Catalyzed Spiroketalization of a Dihydroxyketone

This protocol describes a general procedure for the formation of a spiroketal under thermodynamic control using pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst. The choice of a mild acid is crucial to prevent side reactions like dehydration, especially when dealing with sensitive substrates.

Causality Behind Experimental Choices:

  • Catalyst: PPTS is chosen over stronger acids like HCl or H₂SO₄ to minimize potential acid-catalyzed degradation of the starting material or product. It provides a controlled source of protons.

  • Solvent: Dichloromethane (CH₂Cl₂) is a common, non-coordinating solvent that effectively solubilizes many organic substrates. The use of molecular sieves is critical to remove trace amounts of water, which can hydrolyze the ketal product and shift the equilibrium back to the starting dihydroxyketone.

  • Temperature: The reaction is typically run at room temperature to allow the system to reach thermodynamic equilibrium without providing enough thermal energy to promote side reactions.

Experimental Workflow Diagram:

G sub Substrate Preparation (Dihydroxyketone) reac Reaction Setup (Dissolve in CH2Cl2, add 4Å MS) sub->reac add_cat Add Catalyst (PPTS, catalytic amount) reac->add_cat stir Stir at Room Temp (Monitor by TLC/LC-MS) add_cat->stir quench Quench Reaction (e.g., with sat. NaHCO3) stir->quench Reaction Complete workup Aqueous Workup (Extract with CH2Cl2, dry) quench->workup purify Purification (Silica Gel Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char

Caption: Workflow for Acid-Catalyzed Spiroketalization.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Dihydroxyketone PrecursorSynthesis GradeN/A1.0 equivalent
Dichloromethane (CH₂Cl₂)AnhydrousAcros OrganicsAs solvent
Pyridinium p-toluenesulfonate (PPTS)Reagent GradeSigma-Aldrich0.1 equivalents (catalytic)
4Å Molecular SievesPowdered, activatedSigma-Aldrich~100 mg per mmol of substrate
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor quenching
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificFor drying organic layer
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Solvents for ChromatographyHPLC GradeFisher Scientifice.g., Hexanes, Ethyl Acetate

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dihydroxyketone precursor (1.0 equiv) and freshly activated 4Å molecular sieves.

  • Dissolution: Add anhydrous dichloromethane to dissolve the substrate (concentration typically 0.05-0.1 M).

  • Catalyst Addition: Add PPTS (0.1 equiv) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure hydroxylated spiroketal.[18]

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. 2D NMR techniques like NOESY can be crucial for determining the relative stereochemistry.[18]

Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation of an Alkynyl Diol

This protocol details a modern approach for synthesizing hydroxylated spiroketals from alkynyl diol precursors, leveraging the ability of gold(I) catalysts to activate the alkyne bond.[5][6] This method often proceeds under very mild conditions and can provide access to kinetically controlled products that are inaccessible via acid catalysis.[9][14][15]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a gold(I) precatalyst like PPh₃AuCl and a silver salt co-catalyst (e.g., AgOTf) is commonly used. The silver salt acts as a halide scavenger, abstracting the chloride from the gold complex to generate the active cationic gold(I) species in situ. This cationic species is a powerful π-acid that readily coordinates to the alkyne.[9]

  • Solvent: Dichloromethane is a preferred solvent due to its ability to dissolve the substrates and catalysts without coordinating strongly to the active gold species.

  • Temperature: Reactions are often conducted at room temperature, highlighting the high efficiency of gold catalysts and preserving sensitive functional groups.[9]

Reaction Mechanism Diagram:

G sub Alkynyl Diol Precursor activated π-Coordinated Gold-Alkyne Complex sub->activated cat [L-Au]+ Catalyst cat->activated cyclize1 First Hydroxylation (5-endo-dig or 6-exo-dig) activated->cyclize1 intermediate Vinyl-Gold Intermediate cyclize1->intermediate cyclize2 Protodeauration & Second Hydroxylation intermediate->cyclize2 cyclize2->cat Catalyst Regeneration product Hydroxylated Spiroketal cyclize2->product

Caption: Gold-Catalyzed Spiroketalization Mechanism.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Alkynyl Diol PrecursorSynthesis GradeN/A1.0 equivalent
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl)99.9%Strem Chemicals0.05 equivalents (5 mol%)
Silver trifluoromethanesulfonate (AgOTf)99%Sigma-Aldrich0.05 equivalents (5 mol%)
Dichloromethane (CH₂Cl₂)AnhydrousAcros OrganicsAs solvent
Celite®Standard GradeFisher ScientificFor filtration
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Solvents for ChromatographyHPLC GradeFisher Scientifice.g., Hexanes, Ethyl Acetate

Step-by-Step Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add PPh₃AuCl (0.05 equiv) and AgOTf (0.05 equiv) to a flame-dried reaction vessel.

  • Catalyst Activation: Add anhydrous dichloromethane and stir the mixture for 10-15 minutes at room temperature. A white precipitate of AgCl should form.

  • Substrate Addition: In a separate flask, dissolve the alkynyl diol precursor (1.0 equiv) in anhydrous dichloromethane. Transfer this solution via cannula to the flask containing the activated catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Directly load the crude residue onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the hydroxylated spiroketal. The baseline of the column can be packed with a small amount of Celite® to trap insoluble silver salts.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure and purity.

Comparative Summary of Protocols

FeatureProtocol 1: Acid-CatalyzedProtocol 2: Gold-Catalyzed
Control Type ThermodynamicOften Kinetic
Precursor DihydroxyketoneAlkynyl Diol
Catalyst Brønsted Acid (e.g., PPTS, CSA)Cationic Gold(I) (e.g., [PPh₃Au]⁺)
Reaction Conditions Room temp to reflux, requires water removalVery mild, typically room temperature
Stereoselectivity Dependent on product stability; can be lowOften high; dictated by cyclization transition state
Functional Group Tolerance Moderate; sensitive groups may degradeHigh; tolerates a wide range of functional groups[5]
Key Advantage Simplicity, low cost of reagentsHigh efficiency, mildness, excellent stereocontrol

Conclusion

The synthesis of hydroxylated spiroketals is a vibrant area of research, driven by the prevalence of this motif in biologically important molecules. While traditional acid-catalyzed methods remain useful for accessing thermodynamically stable products, modern transition-metal-catalyzed protocols, particularly those employing gold, have revolutionized the field. These newer methods provide access to a much broader range of spiroketal architectures with exceptional levels of stereocontrol under remarkably mild conditions. The choice of protocol ultimately depends on the specific target molecule, the desired stereochemical outcome, and the available starting materials. By understanding the mechanistic underpinnings of each approach, researchers can rationally design synthetic routes to these complex and valuable molecules.

References

  • Title: Indium-catalyzed synthesis of benzannulated spiroketals by intramolecular double hydroalkoxylation of ortho-(hydroxyalkynyl)benzyl alcohols Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. Source: ResearchGate URL: [Link]

  • Title: Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction Source: Journal of the American Chemical Society (PubMed) URL: [Link]

  • Title: Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Spiroketals by Iridium-Catalyzed Double Hydroalkoxylation Source: ResearchGate URL: [Link]

  • Title: Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products Source: ResearchGate URL: [Link]

  • Title: Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products Source: PubMed URL: [Link]

  • Title: Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols Source: ResearchGate URL: [Link]

  • Title: Stereoselective Diversity-Oriented Synthesis of Spiroketals Source: Sloan Kettering Institute URL: [Link]

  • Title: Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis Source: Sci-Hub URL: [Link]

  • Title: Highly stereoselective syn-hydroxylation of spiroketals Source: Sci-Hub URL: [Link]

  • Title: Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis Source: ResearchGate URL: [Link]

  • Title: Synthesis of spiroketals by iridium-catalyzed double hydroalkoxylation Source: SciSpace URL: [Link]

  • Title: Asymmetric Synthesis of Naturally Occuring Spiroketals Source: PubMed Central (PMC) URL: [Link]

  • Title: A Modular, Stereoselective Approach to Spiroketal Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis of Rhodocorane L Using Gold-Catalyzed Dearomative Spirocyclization Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration Source: Journal of the American Chemical Society URL: [Link]

  • Title: Indium-catalyzed synthesis of benzannulated spiroketals by intramolecular double hydroalkoxylation of ortho-(hydroxyalkynyl)benzyl alcohols Source: Organic Chemistry Frontiers URL: [Link]

Sources

The Rising Star in Medicinal Chemistry: Application Notes for 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

For decades, medicinal chemistry has been dominated by "flat" aromatic structures. However, the industry is increasingly recognizing the limitations of this two-dimensional approach and is venturing into the world of three-dimensional molecular architectures to tackle challenging biological targets. Spirocycles, compounds with two rings sharing a single atom, are at the forefront of this paradigm shift. Their rigid, well-defined three-dimensional orientation offers a unique opportunity to improve pharmacological properties such as potency and selectivity, while also favorably impacting physicochemical characteristics like solubility and metabolic stability.[1][2][3][4]

This guide focuses on a particularly promising, yet underexplored, spirocyclic scaffold: 1-Oxaspiro[4.4]nonan-3-ol . The incorporation of an oxygen atom into the spirocyclic system can enhance polarity and aqueous solubility, key attributes for successful drug candidates. The secondary alcohol at the 3-position serves as a versatile synthetic handle for the introduction of a wide array of functional groups, making this molecule an ideal starting point for the construction of diverse chemical libraries for drug discovery.

These application notes provide a comprehensive overview of the synthesis of this compound, detailed protocols for its derivatization, and a discussion of its potential applications in medicinal chemistry, grounded in the established biological activity of related scaffolds.

Physicochemical Properties and Predicted Biological Relevance

The 1-oxaspiro[4.4]nonane core imparts a unique set of properties that are highly desirable in medicinal chemistry. The spirocyclic nature of the molecule provides a rigid framework that can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. The presence of the oxolane (tetrahydrofuran) ring and the hydroxyl group are expected to increase the polarity and hydrogen bonding capacity of the molecule, which can lead to improved aqueous solubility and better interactions with protein active sites.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 142.19 g/mol Falls within the "rule of five" for good oral bioavailability.
cLogP 0.8 - 1.2Indicates a favorable balance between lipophilicity and hydrophilicity for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 49.69 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1The hydroxyl group can engage in crucial interactions with biological targets.
Hydrogen Bond Acceptors 2The ether and hydroxyl oxygens can accept hydrogen bonds, contributing to binding affinity.

The biological relevance of the oxaspiro[4.4]nonane scaffold is underscored by the potent and selective inhibitory activity of related compounds against Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), a key target in inflammatory diseases.

Synthetic Protocols

The synthesis of this compound is proposed via a two-step sequence starting from the readily available cyclopentanone. The key steps involve the formation of the spirocyclic lactone, 1-Oxaspiro[4.4]nonan-3-one, followed by its reduction to the target secondary alcohol.

Protocol 1: Synthesis of 1-Oxaspiro[4.4]nonan-3-one via Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters, which can subsequently cyclize to form lactones.[5][6] In this protocol, cyclopentanone reacts with an α-bromoester in the presence of activated zinc to form the spirocyclic lactone precursor.

Workflow for the Synthesis of 1-Oxaspiro[4.4]nonan-3-one

cluster_0 Step 1: Reformatsky Reaction & Cyclization A Cyclopentanone + Ethyl bromoacetate C Organozinc Intermediate A->C Toluene, Reflux B Activated Zinc B->C D Intramolecular Cyclization C->D Spontaneous E 1-Oxaspiro[4.4]nonan-3-one D->E

A schematic of the one-pot Reformatsky reaction and subsequent cyclization.

Materials:

  • Cyclopentanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activate the zinc dust by stirring it with a catalytic amount of iodine in anhydrous toluene under a nitrogen atmosphere until the iodine color disappears.

  • To the activated zinc suspension, add a solution of cyclopentanone and ethyl bromoacetate in anhydrous toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-Oxaspiro[4.4]nonan-3-one.

Causality Behind Experimental Choices:

  • Zinc Activation: The use of iodine is crucial to activate the surface of the zinc metal, facilitating the oxidative insertion into the carbon-bromine bond of the ethyl bromoacetate.

  • Slow Addition: The dropwise addition of the reagents helps to control the exothermicity of the reaction and maintain a steady concentration of the reactive organozinc intermediate.

  • Aqueous Work-up: The acidic wash removes unreacted zinc and zinc salts, while the bicarbonate wash neutralizes any remaining acid.

Protocol 2: Reduction of 1-Oxaspiro[4.4]nonan-3-one to this compound

The reduction of the spirocyclic ketone to the desired secondary alcohol can be efficiently achieved using sodium borohydride, a mild and selective reducing agent.[7][8]

Workflow for the Reduction of 1-Oxaspiro[4.4]nonan-3-one

cluster_1 Step 2: Ketone Reduction F 1-Oxaspiro[4.4]nonan-3-one H Alkoxide Intermediate F->H Methanol, 0°C to rt G Sodium Borohydride (NaBH4) G->H I This compound H->I Aqueous Work-up

A schematic of the sodium borohydride reduction.

Materials:

  • 1-Oxaspiro[4.4]nonan-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-Oxaspiro[4.4]nonan-3-one in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Sodium Borohydride: This reagent is chosen for its mildness and selectivity for reducing aldehydes and ketones in the presence of other functional groups (though none are present here, it is good practice). It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride.[9][10]

  • Methanol as Solvent: Methanol is a protic solvent that is compatible with sodium borohydride and helps to protonate the intermediate alkoxide to form the final alcohol product.

  • Low Temperature: The initial cooling to 0°C helps to control the reaction rate and prevent potential side reactions.

Application Notes: Derivatization of this compound for SAR Studies

The secondary alcohol of this compound is a key functional group for introducing diversity and exploring structure-activity relationships (SAR). The following protocols describe standard procedures for its derivatization.

Protocol 3: O-Alkylation (Etherification)

The formation of ethers can be used to probe the effect of steric bulk and hydrogen bond acceptor capacity at this position.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium hydride portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Esterification

Esterification allows for the introduction of a wide variety of substituents and can modulate the polarity and pharmacokinetic properties of the molecule.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound, the carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM at 0°C, add a solution of DCC or EDC in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate sequentially with 0.5 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols and for the introduction of various nucleophiles, including azides (precursors to amines) and phenols.[9][11][12][13]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., p-nitrobenzoic acid, phthalimide, diphenylphosphoryl azide)

  • Anhydrous THF

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound, triphenylphosphine, and the chosen nucleophile in anhydrous THF at 0°C under a nitrogen atmosphere, add DIAD or DEAD dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization from a mixture of ethyl acetate and hexanes.

Logical Relationship of Derivatization Strategies

Start This compound Ether Ethers (O-Alkylation) Start->Ether Probing Sterics & H-Bonding Ester Esters (Esterification) Start->Ester Modulating Polarity & PK Mitsunobu Inverted Alcohols, Amines, etc. (Mitsunobu) Start->Mitsunobu Stereochemical Inversion & Introducing N-functionality SAR Structure-Activity Relationship (SAR) Studies Ether->SAR Ester->SAR Mitsunobu->SAR

Derivatization pathways from this compound for SAR exploration.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemistry. Its synthesis from inexpensive starting materials is straightforward, and the secondary alcohol provides a convenient handle for a wide range of chemical modifications. The inherent three-dimensionality and favorable physicochemical properties of the oxaspiro[4.4]nonane scaffold make it an attractive starting point for the design of novel therapeutic agents targeting a variety of diseases. The protocols and application notes provided herein are intended to empower researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and M
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Bicyclic γ-lactone formation in the Reformatsky reaction with 2-substituted cyclopentanones. ScienceDirect.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition.
  • Sodium borohydride, Sodium tetrahydrobor
  • Reform
  • Lithium Aluminum Hydride (LiAlH4)
  • gama-Lactams and the Reformatsky Reaction: New Tricks for Old Chemistry. SciSpace.
  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals.
  • Reformatsky Reaction. Organic Chemistry Portal.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.

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Application Notes and Protocols: Strategic Derivatization of the 1-Oxaspiro[4.4]nonan-3-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 1-Oxaspiro[4.4]nonan-3-ol Scaffold

The 1-oxaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. The inherent three-dimensionality of the spirocyclic system offers a unique topographical presentation for molecular interactions, making it an attractive framework in drug discovery and materials science. The hydroxyl group at the C-3 position of this compound is a critical nexus for synthetic manipulation, providing a versatile handle to modulate the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. Strategic derivatization of this hydroxyl group is paramount for exploring structure-activity relationships (SAR), developing novel therapeutic agents, and creating tailored molecular probes.

This comprehensive guide provides detailed protocols and expert insights into the primary strategies for the derivatization of the this compound hydroxyl group. We will delve into the mechanistic underpinnings of each transformation, offering a rationale for the selection of reagents and reaction conditions to empower researchers to confidently and effectively modify this valuable scaffold.

Core Derivatization Strategies: A Practical Overview

The secondary alcohol of this compound is amenable to a range of classical and contemporary chemical transformations. The choice of derivatization strategy is contingent upon the desired functionality and the overall synthetic goal. The most prevalent and impactful derivatizations include esterification, etherification, silylation, and carbamoylation. Each of these methods imparts distinct characteristics to the parent molecule, as summarized below.

Derivatization StrategyReagents/ConditionsResulting Functional GroupImpact on Physicochemical Properties
Esterification Acyl chlorides, anhydrides, carboxylic acids (with coupling agents)EsterIncreased lipophilicity, masking of hydrogen bond donor
Etherification Alkyl halides, tosylates (Williamson ether synthesis)EtherIncreased metabolic stability, modulation of lipophilicity
Silylation Silyl chlorides (e.g., TBDMSCl, TESCl)Silyl EtherProtection of hydroxyl group, increased volatility for GC analysis
Carbamoylation Isocyanates, carbamoyl chloridesCarbamateIntroduction of hydrogen bond acceptor, potential for improved biological activity

Below we present detailed, self-validating protocols for each of these key transformations, grounded in established chemical principles.

Section 1: Esterification of this compound

Esterification is a cornerstone of hydroxyl group derivatization, effectively replacing the polar hydroxyl proton with a lipophilic acyl group. This transformation is fundamental in prodrug strategies and for modulating compound solubility.

Protocol 1.1: Acylation using an Acyl Chloride in the Presence of a Tertiary Amine Base

This protocol describes a robust and widely applicable method for the esterification of secondary alcohols. The use of an acyl chloride as the acylating agent, facilitated by a non-nucleophilic base like triethylamine or pyridine, ensures a rapid and high-yielding reaction.

Causality Behind Experimental Choices:

  • Acyl Chloride: A highly reactive acylating agent, ensuring the reaction proceeds to completion.

  • Triethylamine (Et3N) or Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions and driving the equilibrium towards product formation.

  • Dichloromethane (DCM): A common aprotic solvent that is inert under the reaction conditions and effectively dissolves both the substrate and reagents.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the acyl chloride.

Experimental Workflow Diagram:

sub This compound in anhydrous DCM reagents Add Triethylamine, cool to 0 °C sub->reagents acyl_chloride Add Acyl Chloride (e.g., Benzoyl Chloride) dropwise reagents->acyl_chloride reaction Stir at room temperature (Monitor by TLC) acyl_chloride->reaction workup Quench with aq. NH4Cl, extract with DCM reaction->workup purify Dry organic layer (Na2SO4), concentrate, and purify (Column Chromatography) workup->purify product Isolated Ester Derivative purify->product

Caption: Workflow for the esterification of this compound.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure ester.

Section 2: Etherification via the Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl electrophile. This derivatization enhances metabolic stability by removing the labile hydroxyl proton.

Protocol 2.1: O-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol utilizes a strong base, sodium hydride (NaH), to ensure complete deprotonation of the secondary alcohol, followed by reaction with a primary alkyl halide.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The byproduct, hydrogen gas, is safely vented.

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF): Anhydrous polar aprotic solvents that are suitable for reactions involving NaH and can effectively solvate the resulting alkoxide.

  • Alkyl Halide (e.g., Benzyl Bromide): A reactive electrophile that readily undergoes SN2 displacement by the alkoxide.

  • Inert Atmosphere: Crucial as NaH is highly reactive with water and atmospheric moisture.

Reaction Mechanism Diagram:

ROH This compound RO-Na+ Sodium Alkoxide Intermediate ROH->RO-Na+ Deprotonation H2 H2 (gas) ROH->H2 NaH NaH NaH->RO-Na+ ROR' Ether Product RO-Na+->ROR' SN2 Attack R'-X Alkyl Halide (e.g., BnBr) R'-X->ROR' NaX NaX Salt R'-X->NaX

Caption: Mechanism of the Williamson ether synthesis.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF or DMF.

  • Cooling: Cool the suspension to 0 °C.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (cessation of H2 evolution).

  • Alkyl Halide Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water or saturated aqueous NH4Cl to consume any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Silylation for Hydroxyl Protection

Silylation is a highly effective method for protecting hydroxyl groups during multi-step syntheses. Silyl ethers are generally stable to a wide range of reaction conditions but can be selectively cleaved when needed. They also increase the volatility of the compound, which is advantageous for gas chromatography (GC) analysis.

Protocol 3.1: Protection with tert-Butyldimethylsilyl Chloride (TBDMSCl)

The TBDMS group is a sterically hindered and robust protecting group, offering excellent stability.

Causality Behind Experimental Choices:

  • TBDMSCl: The silylating agent.

  • Imidazole: A catalyst and base that activates the silyl chloride and neutralizes the generated HCl. It is more effective than tertiary amines for this purpose.

  • DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Silyl Chloride Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether or a mixture of ethyl acetate and hexanes (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and imidazole.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude silyl ether is often of high purity and can sometimes be used without further purification. If necessary, purify by flash column chromatography.

Section 4: Carbamoylation of the Hydroxyl Group

The formation of a carbamate introduces a functional group that can act as a hydrogen bond acceptor and may enhance biological activity, for instance, by mimicking a peptide bond.

Protocol 4.1: Reaction with an Isocyanate

This protocol provides a direct and atom-economical method for carbamate formation.

Causality Behind Experimental Choices:

  • Isocyanate: A highly reactive electrophile that readily reacts with alcohols without the need for a catalyst in many cases.

  • Dibutyltin Dilaurate (DBTDL): A catalyst that can be used to accelerate the reaction, particularly with less reactive isocyanates or sterically hindered alcohols.

  • Toluene or THF: Anhydrous aprotic solvents suitable for this transformation.

Step-by-Step Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Isocyanate Addition: Add the desired isocyanate (e.g., phenyl isocyanate, 1.1 eq) dropwise at room temperature.

  • Catalyst (Optional): If the reaction is sluggish, add a catalytic amount of dibutyltin dilaurate (DBTDL, ~1 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude carbamate by flash column chromatography or recrystallization.

Conclusion and Future Perspectives

The derivatization of the hydroxyl group of this compound is a critical step in harnessing the full potential of this versatile scaffold. The protocols detailed herein for esterification, etherification, silylation, and carbamoylation provide a robust toolkit for researchers in medicinal chemistry, chemical biology, and materials science. Mastery of these transformations enables the systematic exploration of structure-activity relationships and the development of novel molecules with tailored properties. Future work may involve exploring more advanced derivatization techniques, such as glycosylation or the attachment of fluorescent probes, to further expand the utility of this valuable spirocyclic building block.

References

  • Paquette, L. A., Owen, D. R., Bibart, R. T., Seekamp, C. K., Kahane, A. L., Lanter, J. C., & Corral, M. A. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828–2834. [Link]

  • Gladkikh, V. V., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Ji, X., Zhao, J., Zhou, Y., Zhu, G., & Cheng, J. (2009). 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1648. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Palladium-Mediated Synthesis of Spirocyclic Compounds: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, enabling enhanced interaction with biological targets compared to flatter aromatic systems.[1][2] This unique structural feature often leads to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[3][4] Palladium catalysis has emerged as a dominant and versatile tool for the construction of these complex molecular architectures, offering a wide array of synthetic strategies that are both efficient and highly tunable.[3][5]

This guide provides an in-depth exploration of key palladium-mediated methodologies for synthesizing spirocyclic compounds. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the critical mechanistic reasoning behind experimental choices, troubleshooting advice, and a survey of cutting-edge techniques.

Core Strategy: The Domino Heck/C–H Activation Reaction

One of the most powerful strategies for building spirocyclic frameworks is the palladium-catalyzed domino sequence involving an intramolecular Heck reaction followed by a C–H bond activation.[5] This approach allows for the rapid construction of complex polycyclic systems from relatively simple, well-designed starting materials.[6][7] The key to this transformation is the in-situ generation of a spiropalladacycle intermediate, which can then be trapped by various reagents.[6][7]

Mechanistic Rationale

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to an aryl halide tethered to an alkene. This is followed by an intramolecular carbopalladation (the Heck migratory insertion step), which forms a transient σ-alkylpalladium(II) species.[6][8] This intermediate then undergoes an intramolecular C–H activation, forming a stable five-membered C,C-palladacycle.[6][9] This spiropalladacycle is the central hub of the reaction and can be intercepted by external reagents like vinyl bromides or alkynes to forge the final spirocyclic product.[5][6] The choice of ligands, typically electron-rich phosphines, is crucial for stabilizing the palladium intermediates and promoting the desired catalytic turnover.[5][10]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_A Aryl-Pd(II)-X OxAdd->PdII_A Carbopalladation Intramolecular Carbopalladation (Heck Reaction) PdII_A->Carbopalladation AlkylPdII_B Alkyl-Pd(II) Intermediate Carbopalladation->AlkylPdII_B CH_Activation Intramolecular C-H Activation AlkylPdII_B->CH_Activation Spiropalladacycle_C Spiropalladacycle (C) CH_Activation->Spiropalladacycle_C OxAdd_External Oxidative Addition (External Reagent) Spiropalladacycle_C->OxAdd_External Vinyl-Br PdIV_D Pd(IV) Intermediate OxAdd_External->PdIV_D ReductiveElimination Reductive Elimination PdIV_D->ReductiveElimination ReductiveElimination->Pd0 Spiro-Product caption Catalytic cycle for Domino Heck/C-H Activation.

Catalytic cycle for Domino Heck/C-H Activation.
Protocol: Synthesis of Spiroindenyl-2-Oxindoles

This protocol is adapted from a reported palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides.[6]

Materials:

  • 2-Bromoarylamide substrate (1.0 equiv)

  • Vinyl bromide (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • P(o-tol)₃ (20 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Pivalic acid (PivOH) (0.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the 2-bromoarylamide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), P(o-tol)₃ (0.04 mmol, 20 mol%), Ag₂CO₃ (0.4 mmol, 2.0 equiv), and PivOH (0.1 mmol, 0.5 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DCE (2.0 mL) and the vinyl bromide (0.4 mmol, 2.0 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL).

  • Wash the organic layer with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to afford the desired spiroindenyl-2-oxindole product.

Expert Insight: The combination of Ag₂CO₃ and pivalic acid is critical. The silver salt acts as a halide scavenger, while pivalic acid facilitates the C-H activation step, likely through a concerted metalation-deprotonation mechanism.[8] The choice of a bulky, electron-rich phosphine ligand like P(o-tol)₃ is essential to promote oxidative addition and stabilize the catalytic species.[6]

Representative Data
Substrate (2-Bromoarylamide)Coupling Partner (Vinyl Bromide)Yield (%)
N-methyl-N-phenyl-2-bromobenzamide(E)-(2-bromovinyl)benzene75%
N-allyl-N-phenyl-2-bromobenzamide(E)-(2-bromovinyl)benzene68%
N-methyl-N-(4-methoxyphenyl)-2-bromobenzamide(E)-(2-bromovinyl)benzene82%
N-methyl-N-phenyl-2-bromobenzamide1-bromo-2-vinylnaphthalene71%
Data adapted from literature reports for illustrative purposes.[6]

Palladium-Catalyzed Dearomative Spirocyclization

Dearomatization reactions offer a powerful method for converting flat, aromatic systems into three-dimensional spirocyclic structures.[11][12] The palladium-catalyzed intramolecular dearomative reductive-Heck reaction is a prime example, providing access to valuable scaffolds like spiropyrrolidine oxindoles from substituted indoles.[11]

Mechanistic Rationale

This reaction begins with the oxidative addition of Pd(0) to an aryl halide. The key step is an intramolecular migratory insertion onto the indole ring, which disrupts the aromaticity and forms a spirocyclic intermediate. This dearomatization is followed by the capture of the resulting palladium enolate by a hydride source, which regenerates the Pd(0) catalyst and furnishes the final reduced spiro-product. The choice of reducing agent is paramount; in its absence, alternative pathways like direct C3-arylation can occur.[11]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Indole Substrate PdII_A Aryl-Pd(II)-X OxAdd->PdII_A Migratory_Insertion Dearomative Migratory Insertion PdII_A->Migratory_Insertion Spiro_Intermediate Spiro-Pd(II) Enolate Migratory_Insertion->Spiro_Intermediate Reduction Reduction Spiro_Intermediate->Reduction Hydride Source (e.g., HCOOH) Reduction->Pd0 Spiro-Product caption Dearomative Reductive-Heck Spirocyclization.

Dearomative Reductive-Heck Spirocyclization.
Protocol: Synthesis of 3,2′-Spiropyrrolidine Oxindoles

This protocol is based on the dearomative reductive-Heck reaction of C2-substituted indoles.[11]

Materials:

  • C2-substituted indole substrate (e.g., N-tosyl-2-(2-bromobenzyl)indole) (1.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (12 mol%)

  • Formic acid (HCOOH) (3.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous DMF

  • Sealed reaction vessel

Procedure:

  • In a sealed vessel under an inert atmosphere, combine the indole substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and dppf (0.024 mmol, 12 mol%).

  • Add anhydrous DMF (2.0 mL), followed by triethylamine (0.6 mmol, 3.0 equiv) and formic acid (0.6 mmol, 3.0 equiv).

  • Seal the vessel tightly and heat the mixture to 100 °C for 12 hours.

  • After cooling, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue via flash column chromatography to yield the spiropyrrolidine oxindole.

Expert Insight: The formic acid/triethylamine combination serves as the in-situ source of hydride for the reduction step. By simply replacing the hydride source with a base like sodium acetate, the reaction can be diverted to yield direct C3-arylation products ([2,3-b]quinolinones), highlighting the critical control exerted by the additives.[11] The bidentate ligand dppf is effective in promoting the necessary reductive elimination and stabilizing the catalyst.

Tsuji-Trost Allylic Alkylation for Spirocycle Synthesis

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution that is exceptionally versatile for forming C-C, C-N, and C-O bonds.[13][14][15] In the context of spirocycle synthesis, it is often employed in cascade sequences where an initial allylic alkylation is followed by a spontaneous or base-mediated intramolecular cyclization.[16]

Mechanistic Rationale

The catalytic cycle starts with the coordination of a Pd(0) species to the alkene of an allylic substrate, followed by oxidative addition to displace a leaving group (like acetate or carbonate).[14][17] This forms the key η³-π-allylpalladium(II) intermediate. A nucleophile then attacks this electrophilic complex, typically at one of the terminal carbons of the allyl system, to form the new bond.[15] Reductive elimination regenerates the Pd(0) catalyst. For spirocyclization, this process can be designed intramolecularly or as a domino sequence where the product of the allylation is primed for a subsequent ring-closing step.[16]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Allylic Substrate (with leaving group) PiAllyl π-Allyl-Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack PiAllyl->NucAttack Nucleophile ReductiveElimination Reductive Elimination NucAttack->ReductiveElimination ReductiveElimination->Pd0 Alkylated Product PostCyclization Base-mediated Cyclization ReductiveElimination->PostCyclization Domino Sequence SpiroProduct SpiroProduct PostCyclization->SpiroProduct Final Spirocycle caption Tsuji-Trost reaction in a domino spirocyclization.

Tsuji-Trost reaction in a domino spirocyclization.
Protocol: Synthesis of Spiro[indoline-3,2′-pyrrol]-2-ones

This protocol describes a domino reaction involving a palladium-catalyzed allylic alkylation followed by a DBU-mediated cyclization.[16]

Materials:

  • Vinyl benzoxazinanone (1.0 equiv)

  • 3-Isothiocyanato oxindole (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • dppe (1,2-Bis(diphenylphosphino)ethane) (5 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk tube

Procedure:

  • Add Pd₂(dba)₃ (0.005 mmol, 2.5 mol%) and dppe (0.01 mmol, 5 mol%) to a dry Schlenk tube under an inert atmosphere.

  • Add anhydrous DCM (1.0 mL) and stir at room temperature for 20 minutes.

  • Add the vinyl benzoxazinanone (0.2 mmol, 1.0 equiv) and the 3-isothiocyanato oxindole (0.24 mmol, 1.2 equiv).

  • Stir the mixture at room temperature for 2 hours.

  • Add DBU (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Continue stirring at room temperature for an additional 10 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture directly onto silica gel.

  • Purify by flash column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the spiro[indoline-3,2′-pyrrol]-2-one product.

Expert Insight: This reaction is a prime example of a cascade process. The initial palladium-catalyzed allylic alkylation opens the vinyl benzoxazinanone ring and creates a new C-N bond. The resulting intermediate is then perfectly positioned for the DBU-promoted intramolecular cyclization (a Michael-type addition) to construct the second ring of the spiro system.[16] The choice of the bidentate phosphine ligand, dppe, is key to controlling the reactivity and stability of the π-allyl intermediate.

Troubleshooting Common Issues

Palladium-catalyzed reactions are powerful but can be sensitive to a variety of factors. A systematic approach to troubleshooting is essential for success.[18]

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: Oxygen can deactivate the Pd(0) catalyst. Poor quality or old Pd source.[18][19] 2. Reagent Impurity: Impurities in substrates, especially starting halides, can poison the catalyst. Water can inhibit reactions requiring anhydrous conditions.[18][19] 3. Inefficient Pre-catalyst Reduction: If using a Pd(II) source, in-situ reduction to Pd(0) may be failing.[20][21]1. Ensure Inert Atmosphere: Thoroughly degas solvents (e.g., by freeze-pump-thaw or sparging with argon). Use a glovebox for setup if possible. Use a fresh, reliable palladium source.[18] 2. Purify Reagents: Purify starting materials via recrystallization or chromatography. Use freshly distilled, anhydrous solvents.[18] 3. Optimize Reduction: Add a reducing agent (e.g., a primary alcohol) or switch to a pre-activated Pd(0) source like Pd(PPh₃)₄.[20]
Heck Reaction is Sluggish 1. Ligand Degradation: Phosphine ligands can degrade at high temperatures.[19] 2. Poor Base Selection: The base may not be strong or soluble enough to facilitate the catalytic cycle.[19]1. Use More Stable Ligands: Consider robust Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[10] 2. Screen Bases: Test different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The presence of a small amount of water can sometimes improve the solubility and activity of inorganic bases.[19]
Formation of Side Products 1. Homocoupling: Common with boronic acids (Suzuki-type precursors), leading to dimerized starting material.[21] 2. Protodeboronation: Cleavage of the C-B bond, especially with electron-rich boronic acids.[19]1. Minimize Oxygen: Rigorous degassing is crucial as oxygen promotes homocoupling. Ensure efficient reduction of any Pd(II) species.[21] 2. Use Boronic Esters: Pinacol esters are often more stable than the corresponding boronic acids and can mitigate this side reaction.[19]

References

  • Palladium-catalyzed synthesis of spirooxindoles and[5][22]-fused oxindoles from alkene-tethered carbamoyl chlorides. Organic Chemistry Frontiers (RSC Publishing). Available at:

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. PMC - PubMed Central.
  • A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Santai Science.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing).
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Pd-Catalyzed Synthesis of Spirooxindoles. Angew. Chem. Int. Ed. 2012, 51, 11561–11565.
  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers (RSC Publishing).
  • A palladium-catalyzed cascade process for spirooxindole: an alternative way for the synthesis of spiro(indoline-3,2′-quinazolin)-2-ones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond... ResearchGate.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
  • Palladium-Catalyzed Cascade Dearomative Spirocyclization and C-H Annulation of Aromatic Halides with Alkynes. PubMed.
  • Tsuji–Trost reaction. Grokipedia.
  • Tsuji–Trost reaction. Wikipedia.
  • Initially proposed mechanism for the palladium-catalyzed spirocyclization reaction. ResearchGate.
  • Tsuji-Trost Reaction. Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Tsuji-Trost Allylation. YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Oxaspiro[4.4]nonan-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the underlying chemical principles to empower you to optimize your reaction yields and purity.

Introduction to the Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence. The first step involves the formation of the spirocyclic ketone, 1-Oxaspiro[4.4]nonan-3-one, through an intramolecular cyclization reaction. The subsequent step is the reduction of this ketone to the desired secondary alcohol, this compound. This guide will address potential issues and frequently asked questions for both stages of this synthesis.

Part 1: Synthesis of 1-Oxaspiro[4.4]nonan-3-one

A robust method for the synthesis of the five-membered ring of 1-Oxaspiro[4.4]nonan-3-one is the intramolecular Dieckmann condensation of a suitable diester precursor. This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target ketone.

Caption: General workflow for the synthesis of the ketone precursor.

Frequently Asked Questions & Troubleshooting: Synthesis of 1-Oxaspiro[4.4]nonan-3-one

Question 1: My Dieckmann condensation is giving a low yield of the desired β-keto ester. What are the common causes?

Answer: Low yields in a Dieckmann condensation can stem from several factors. Here are the most common issues and their solutions:

  • Insufficiently Anhydrous Conditions: The alkoxide bases used in this reaction (e.g., sodium ethoxide, potassium tert-butoxide) are highly sensitive to moisture. Water will consume the base and can also hydrolyze the ester starting material and product.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used with caution as they can absorb moisture over time.

  • Incorrect Base or Stoichiometry: The choice and amount of base are critical. The base should ideally match the alkoxy group of the ester to prevent transesterification. At least one full equivalent of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base, driving the equilibrium towards the product.[1]

    • Solution: Use sodium ethoxide if you are starting with a diethyl ester. Employing a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide can also be effective and avoids transesterification. Ensure you are using at least one equivalent of the base.

  • Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation between two different diester molecules can compete with the desired intramolecular cyclization, leading to polymer-like byproducts.[2][3]

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent over a long period. This maintains a low concentration of the diester, favoring the intramolecular pathway.

  • Reaction Temperature: The temperature needs to be carefully controlled. While some reactions require heating to proceed at a reasonable rate, excessively high temperatures can promote side reactions.

    • Solution: Start the reaction at room temperature or 0 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. For stronger bases like LDA, the reaction is typically run at low temperatures (e.g., -78 °C).[4]

Question 2: I'm observing multiple spots on my TLC after the Dieckmann condensation. What are the likely side products?

Answer: Besides the desired β-keto ester, several side products can form:

  • Unreacted Starting Material: The reaction may not have gone to completion.

  • Hydrolyzed Starting Material: If there is water in the reaction, the diester can be hydrolyzed to the corresponding diacid or mono-acid.

  • Products of Intermolecular Condensation: As mentioned above, these are higher molecular weight byproducts.

  • Transesterification Products: If the alkoxide base does not match the ester, you may form mixed esters.

Solution: To identify the products, you can try to isolate them by column chromatography and characterize them by NMR and mass spectrometry. To minimize side products, meticulously control the reaction conditions as described in the previous answer.

Question 3: The hydrolysis and decarboxylation of my β-keto ester is not going to completion. How can I improve this step?

Answer: The saponification of the ester followed by acidification and decarboxylation is a standard procedure. If it is not proceeding efficiently, consider the following:

  • Incomplete Hydrolysis: The ester may not be fully hydrolyzed to the carboxylate salt.

    • Solution: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide and allow the reaction to proceed for an adequate amount of time, often with heating. Monitoring the disappearance of the starting material by TLC is recommended.

  • Inefficient Decarboxylation: The decarboxylation of the resulting β-keto acid usually occurs upon heating in the presence of acid.

    • Solution: After acidification of the carboxylate, ensure the solution is sufficiently acidic (pH 1-2). Heat the acidic solution to promote the loss of carbon dioxide. The temperature required can vary depending on the substrate, but typically refluxing is effective.

Part 2: Reduction of 1-Oxaspiro[4.4]nonan-3-one to this compound

The reduction of the spirocyclic ketone to the corresponding secondary alcohol is a critical step that determines the final yield and stereochemistry of the product. The choice of reducing agent and reaction conditions plays a pivotal role in the outcome.

Caption: General mechanism for the hydride reduction of the ketone.

Frequently Asked Questions & Troubleshooting: Reduction to this compound

Question 1: My reduction of 1-Oxaspiro[4.4]nonan-3-one with sodium borohydride (NaBH₄) is slow and gives a low yield. What can I do?

Answer: While sodium borohydride is a common and mild reducing agent, its effectiveness can be influenced by several factors:

  • Solvent Choice: NaBH₄ is typically used in protic solvents like methanol or ethanol. The solvent not only dissolves the reagents but also participates in the mechanism.

    • Solution: Ensure you are using a suitable solvent. A mixture of THF and methanol can sometimes improve solubility and reactivity.

  • Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, the reactivity can be temperature-dependent.

    • Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor its progress. Gentle heating can sometimes be employed, but be cautious as this can lead to side reactions.

  • Reagent Quality: Sodium borohydride can decompose over time, especially if not stored properly.

    • Solution: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a simple ketone as a positive control.

  • Steric Hindrance: The spirocyclic nature of the ketone might present some steric hindrance to the approach of the hydride.

    • Solution: If NaBH₄ is proving ineffective, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used. However, LiAlH₄ is much more reactive and requires strictly anhydrous conditions and careful handling.

Question 2: I am getting a mixture of diastereomers. How can I improve the stereoselectivity of the reduction?

Answer: The stereochemical outcome of the reduction depends on the direction of the hydride attack on the carbonyl carbon. This is influenced by the steric environment around the ketone.

  • Facial Selectivity: The two faces of the carbonyl group in 1-Oxaspiro[4.4]nonan-3-one are diastereotopic. The hydride will preferentially attack from the less sterically hindered face.

    • Solution with Bulky Reagents: To enhance the facial selectivity, you can use a more sterically demanding reducing agent. Reagents like L-Selectride®, K-Selectride®, or N-Selectride® are much bulkier than NaBH₄ and will exhibit a stronger preference for attacking from the less hindered face, often leading to a higher diastereomeric ratio.[5]

The following table summarizes the expected outcomes with different reducing agents:

Reducing AgentTypical ConditionsExpected Major DiastereomerComments
Sodium Borohydride (NaBH₄) Methanol, 0 °C to rtMixture of diastereomersLess selective due to its small size.
L-Selectride® THF, -78 °CHigher proportion of one diastereomerBulky reagent, attacks from the less hindered face.
Lithium Aluminum Hydride (LiAlH₄) THF, 0 °CMixture of diastereomersHighly reactive, may show different selectivity than NaBH₄.

Question 3: I am having difficulty purifying the final product, this compound. It seems to be very water-soluble. What purification methods are recommended?

Answer: The presence of the hydroxyl group and the ether linkage in this compound can indeed increase its polarity and water solubility, making purification challenging.

  • Extraction Issues: The product might be partitioning into the aqueous layer during workup.

    • Solution: After quenching the reaction, saturate the aqueous layer with sodium chloride (brine). This will decrease the polarity of the aqueous phase and "salt out" the organic product, driving it into the organic layer. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery.

  • Chromatography Challenges: The polar nature of the alcohol can lead to tailing on silica gel chromatography.

    • Solution: Use a more polar eluent system. A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (if the compound is basic) to the eluent can help to reduce tailing. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can also be an effective purification method for polar compounds.

  • Distillation: If the product is thermally stable and has a distinct boiling point from the impurities, fractional distillation under reduced pressure can be an excellent method for purification on a larger scale.[1][6]

Question 4: How can I confirm the structure and purity of my final product?

Answer: A combination of spectroscopic methods is essential for confirming the structure and assessing the purity of this compound.

  • ¹H NMR Spectroscopy: This will show the characteristic signals for the protons in the molecule. The proton on the carbon bearing the hydroxyl group (H-3) will typically appear as a multiplet. The integration of the signals will confirm the number of protons in different environments.

  • ¹³C NMR Spectroscopy: This will show the number of unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-3) will have a characteristic chemical shift in the range of 60-80 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1740 cm⁻¹) is a key indicator of a successful reduction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

By carefully controlling the reaction conditions and employing the appropriate purification and characterization techniques, you can successfully synthesize this compound with improved yield and purity.

References

  • An efficient method for α-alkylation of γ-butyrolactone - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • An efficient method for alpha-alkylation of gamma-butyrolactone - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dieckmann condensation - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Purification by fractional distillation | - ChemBAM. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dieckmann Condensation - SynArchive. (n.d.). Retrieved January 19, 2026, from [Link]

  • Master The Dieckmann Condensation in 12 Minutes! - YouTube. (2022, February 11). Retrieved January 19, 2026, from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Stereochemistry of Hydride Reductions - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. (2019, June 3). Beilstein Archives. [Link]

  • Intramolecular aldol condensation (video) | Khan Academy. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hydride Reduction Reactions: A Stereoselective Adventure - Odinity. (2013, November 18). Retrieved January 19, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3 - Research portal Eindhoven University of Technology. (n.d.). Retrieved January 19, 2026, from [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • II Reduction Reactions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC - NIH. (2023, August 14). Retrieved January 19, 2026, from [Link]

  • Ketone synthesis by intramolecular acylation of organorhodium(I) with ester - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4 - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three new and one known semi-synthetic sesquiterpene lactones | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. (n.d.). Retrieved January 19, 2026, from [Link]

  • US20080300404A1 - Process for the Preparation of Mycophenolate Mofetil - Google Patents. (n.d.).
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2009084008A1 - Process for preparing mycophenolate mofetil - Google Patents. (n.d.).

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Technical Support Center: Purification of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Oxaspiro[4.4]nonan-3-ol. This document is designed for researchers and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. The advice herein is structured to ensure both methodological success and a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the structure of this compound is critical. It is a spiroketal containing a secondary alcohol. This has several implications for purification:

  • Polarity: The hydroxyl (-OH) group makes the molecule polar, enabling strong interactions with polar stationary phases like silica gel or alumina. It also allows for hydrogen bonding, which can be exploited in the choice of chromatographic mobile phase.

  • Acid Sensitivity: Spiroketals can be susceptible to acid-catalyzed hydrolysis or rearrangement. The acidic nature of standard silica gel can potentially lead to compound degradation, especially with prolonged exposure.[1]

  • Chirality: The molecule is chiral. If you are working with a racemic mixture and need to resolve the enantiomers, specialized techniques like chiral HPLC or diastereomeric resolution will be necessary.[2][3]

Q2: What are the primary purification methods suitable for this compound?

A2: The choice of method depends on the scale of your synthesis and the nature of the impurities.

  • Flash Column Chromatography: This is the most common and versatile method for purifying multi-gram quantities of the compound from reaction byproducts.

  • Recrystallization: If the crude product is obtained as a solid with moderate to high purity (>90%), recrystallization can be a highly effective and scalable method to achieve high purity. A suitable solvent system must be identified.

  • Distillation: Given its alcohol functionality, if the compound has a suitable boiling point and is thermally stable, vacuum distillation could be an option for purification, especially to remove non-volatile impurities.

  • Preparative HPLC: For very high purity requirements or for separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice, though it is less scalable than other techniques.

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The selection process is empirical and guided by Thin-Layer Chromatography (TLC).

  • Start with a binary system: A common starting point for polar molecules is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).

  • Target Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 on your analytical TLC plate. This Rf value typically translates well to good separation on a flash column.

  • Solvent Polarity: If the spot is too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (reduce the amount of ethyl acetate). If the spot remains at the baseline (low Rf), increase the polarity.

  • Consider Alcohols: For highly polar compounds that do not move well in ethyl acetate/hexanes, adding a small amount of methanol or ethanol (1-5%) to the mobile phase can improve elution. However, be aware that alcohol chain length and concentration can significantly affect retention times.[4]

Troubleshooting Guide: Column Chromatography

This section addresses specific issues you may encounter during the flash chromatography of this compound.

Problem 1: My compound appears to be degrading on the column, resulting in low yield and multiple spots on TLC of the collected fractions.

  • Probable Cause: The acidic nature of the silica gel is likely catalyzing the ring-opening or rearrangement of the spiroketal.[1]

  • Solution 1: Deactivate the Silica Gel. Before preparing your column, create a slurry of the silica gel in your chosen mobile phase and add 1-2% triethylamine (Et₃N) or another volatile base. Let this slurry stir for 15-20 minutes before packing the column. This neutralizes the acidic sites on the silica surface.[1]

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is a common alternative. For very sensitive compounds, a bonded phase like diol or C18 (in reversed-phase mode) can be used.

  • Solution 3: Minimize Contact Time. Do not let the compound sit on the column for extended periods. Run the chromatography efficiently and immediately after loading the sample.

Problem 2: I am getting poor separation between my product and a persistent impurity.

  • Probable Cause: The polarity of your chosen solvent system is not optimal for resolving the components.

  • Solution 1: Refine the Mobile Phase. Test different solvent systems using TLC. If a hexane/ethyl acetate system is failing, try substituting dichloromethane/methanol or toluene/acetone. The goal is to alter the specific interactions between your compounds and the stationary phase.

  • Solution 2: Perform Isocratic vs. Gradient Elution. If you are running the column with a single solvent mixture (isocratic), consider a gradient elution. Start with a lower polarity mobile phase to allow the less polar compounds to separate, then gradually increase the polarity to elute your product and more polar impurities.

  • Solution 3: Check Column Packing. A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly and is well-settled before loading the sample.

Problem 3: The product is eluting as a broad, tailing band.

  • Probable Cause 1: Overloading the column with too much crude material.

  • Solution 1: Reduce the amount of sample loaded. A general rule of thumb for flash chromatography is to load 1-5% of the silica gel mass (e.g., for a 100g silica column, load 1-5g of crude material).

  • Probable Cause 2: The sample was not loaded in a concentrated band.

  • Solution 2: Dissolve your crude material in a minimal amount of the mobile phase (or a stronger solvent that is then diluted) and load it carefully onto the top of the column. Alternatively, perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

Purification Method Comparison
Purification TechniqueProsConsBest For
Flash Chromatography Highly versatile for various impurities; good scalability (mg to kg); good resolution.Can be solvent and time-intensive; potential for compound degradation on stationary phase.[1]Primary purification of crude reaction mixtures.
Recrystallization Highly effective for achieving high purity (>99%); cost-effective; simple procedure.Requires the compound to be a solid; finding a suitable solvent can be challenging; may result in lower yield.Final purification step for solid products of moderate initial purity.
Vacuum Distillation Excellent for removing non-volatile or very low-volatility impurities; can be very efficient.Compound must be thermally stable and have a reasonable boiling point; not effective for separating compounds with close boiling points.Purification from polymeric or salt-like impurities.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound assuming a crude mixture from synthesis.

Objective: To purify ~2.0 g of crude this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass chromatography column (40-50 mm diameter)

  • TLC plates (silica gel coated)

  • Collection tubes, flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis & Solvent Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate. c. Develop the plate in a chamber with a pre-determined solvent system (e.g., 30% Ethyl Acetate in Hexanes). d. Visualize the spots (e.g., using a potassium permanganate stain, as alcohols are readily oxidized). e. Adjust the solvent system until the desired product spot has an Rf of ~0.3.

  • Column Preparation (Slurry Method with Deactivation): a. In a beaker, add ~80 g of silica gel (a 40:1 ratio of silica:crude material is a good starting point). b. Add the chosen mobile phase (e.g., 30% EtOAc/Hexanes) to create a slurry. c. Add 1% v/v triethylamine to the slurry (e.g., if you used 400 mL of solvent, add 4 mL of Et₃N). d. Stir the slurry gently for 15 minutes. e. Secure the glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. f. Pour the silica slurry into the column. Use additional mobile phase to rinse all silica into the column. g. Tap the column gently to pack the silica bed and drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Recommended): a. Dissolve the 2.0 g of crude material in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane). b. Add ~4-5 g of silica gel to this solution. c. Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating a thin, even layer. e. Gently add a thin protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column, ensuring not to disturb the top layers. b. Pressurize the column with gentle air pressure to start the flow. c. Begin collecting fractions (e.g., 20 mL per fraction) as soon as the solvent begins to elute from the bottom. d. Continuously monitor the separation by spotting fractions onto TLC plates.

  • Product Isolation: a. Identify the fractions containing the pure product based on TLC analysis. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent using a rotary evaporator. d. Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification process.

Purification_Troubleshooting start Low Purity or Yield After Column check_degradation TLC shows streaks or new spots? start->check_degradation Analyze TLC of crude vs. fractions check_separation TLC shows co-eluting spots? check_degradation->check_separation No degradation_cause Probable Cause: Acid-catalyzed decomposition check_degradation->degradation_cause Yes check_yield Material lost on column? check_separation->check_yield No separation_cause Probable Cause: Suboptimal mobile phase check_separation->separation_cause Yes yield_cause Probable Cause: Compound is too polar for eluent OR is irreversibly bound. check_yield->yield_cause Yes degradation_solution Solution: 1. Deactivate silica with Et3N. 2. Use neutral alumina. 3. Reduce run time. degradation_cause->degradation_solution separation_solution Solution: 1. Re-screen solvents on TLC. 2. Try different solvent families. 3. Use a shallow gradient. separation_cause->separation_solution yield_solution Solution: 1. Increase eluent polarity (add MeOH). 2. Flush column with very polar solvent. 3. Check for degradation. yield_cause->yield_solution

Caption: Troubleshooting decision tree for column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Scalable Purification of Spiro Intermediates.
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  • Makarov, M. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. Available at: [Link]

  • Pozo, O. J., & Sancho, J. V. (1990). Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. Journal of Chromatography A, 499, 477-488. Available at: [Link]

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Side reactions in spiroketal formation from dihydroxy ketones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spiroketal Synthesis

Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the formation of spiroketals from dihydroxy ketone precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

The acid-catalyzed intramolecular cyclization of dihydroxy ketones is a cornerstone of spiroketal synthesis, prevalent in the construction of numerous natural products.[1][2] However, this seemingly straightforward transformation is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Selectivity and Stereocontrol

Question 1: My spiroketalization of a dihydroxy ketone is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

The formation of diastereomeric mixtures is a common challenge in spiroketal synthesis and is often governed by the principles of thermodynamic versus kinetic control.[3][4]

  • Thermodynamic Control: Under equilibrating conditions (typically prolonged reaction times, elevated temperatures, and strong acid catalysis), the reaction will favor the most thermodynamically stable spiroketal diastereomer.[4] This stability is often dictated by stereoelectronic effects, such as the anomeric effect, and minimizing steric interactions.

  • Kinetic Control: Under non-equilibrating conditions (lower temperatures, shorter reaction times, and sometimes specific catalysts), the product distribution is determined by the relative rates of formation of the different diastereomers.[3][5]

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Poor Diastereoselectivity Observed thermo_vs_kinetic Reaction under Thermodynamic or Kinetic Control? start->thermo_vs_kinetic thermo Thermodynamic Control (High Temp, Long Time, Strong Acid) thermo_vs_kinetic->thermo Thermodynamic kinetic Kinetic Control (Low Temp, Short Time) thermo_vs_kinetic->kinetic Kinetic thermo_action Goal: Isolate the most stable isomer. Action: Screen stronger acids, increase temperature, or prolong reaction time to ensure equilibrium is reached. thermo->thermo_action kinetic_action Goal: Isolate the fastest-formed isomer. Action: Lower temperature, use milder acid catalysts (e.g., PPTS), or explore metal-catalyzed methods. kinetic->kinetic_action protecting_group Consider Protecting Group Strategy to influence facial bias of cyclization. thermo_action->protecting_group kinetic_action->protecting_group solvent_effect Investigate Solvent Effects on transition state energies. protecting_group->solvent_effect end Improved Diastereoselectivity solvent_effect->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Experimental Protocol for Shifting to Kinetic Control:

  • Substrate Preparation: Dissolve the dihydroxy ketone precursor in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C, -40 °C, or 0 °C). Maintaining a consistent low temperature is crucial.

  • Catalyst Addition: Add a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), in a catalytic amount (e.g., 0.1 eq).

  • Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, or when the desired kinetic product is at its maximum concentration, quench the reaction promptly with a non-aqueous base (e.g., triethylamine or pyridine) to neutralize the acid catalyst and prevent equilibration to the thermodynamic product.

  • Work-up: Proceed with a standard aqueous work-up and purification.[6][7]

Parameter Thermodynamic Control Kinetic Control Expected Outcome
Temperature Room Temperature to Reflux-78 °C to 0 °CLower temperatures favor the kinetic product.
Acid Catalyst Strong acids (e.g., H2SO4, TsOH)Milder acids (e.g., PPTS, CSA)Milder acids are less likely to promote equilibration.
Reaction Time Prolonged (hours to days)Short (minutes to hours)Shorter reaction times trap the kinetic product.
Solvent Polar, protic solvents may facilitate equilibrationAprotic, non-polar solvents are often preferredSolvent choice can influence transition state energies.[8][9][10]
Category 2: Intramolecular Side Reactions

Question 2: I am observing the formation of an α,β-unsaturated ketone (enone) instead of my desired spiroketal. What is causing this and how can I prevent it?

Answer:

The formation of an α,β-unsaturated ketone is a classic dehydration side reaction that can compete with spiroketalization, especially under harsh acidic or basic conditions.[6][11] This is mechanistically similar to the dehydration step in an aldol condensation.[12][13]

Mechanism of Enone Formation:

G start Dihydroxy Ketone enolization Acid-Catalyzed Enolization start->enolization enol Enol Intermediate enolization->enol protonation Protonation of β-hydroxyl group enol->protonation water_loss Elimination of Water protonation->water_loss enone α,β-Unsaturated Ketone (Enone) water_loss->enone

Caption: Pathway to enone side product formation.

Troubleshooting Guide for Enone Formation:

Problem Root Cause Solution
Formation of α,β-unsaturated ketone Harsh acidic conditions promoting dehydrationUse a milder acid catalyst (e.g., PPTS, CSA).
High reaction temperaturesConduct the reaction at lower temperatures (0 °C to room temperature).
Prolonged reaction timesMonitor the reaction closely and quench it as soon as the spiroketal is formed.
Presence of a good leaving group at the β-positionIf possible, modify the substrate to have a less labile hydroxyl group.

Experimental Protocol to Minimize Enone Formation:

  • Catalyst Selection: Employ a mild Brønsted acid such as camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS).[1] Avoid strong, non-volatile acids like sulfuric acid.

  • Temperature Management: Maintain the reaction at or below room temperature. If the reaction is sluggish, consider a slight increase in temperature (e.g., to 40 °C) while carefully monitoring for the appearance of the enone byproduct.

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane or toluene. These solvents are less likely to promote elimination reactions compared to polar protic solvents.[8][9][10]

  • Water Removal: While driving the equilibrium towards the spiroketal, be mindful that harsh water removal methods (e.g., high-temperature azeotropic distillation) can also promote dehydration. Consider using molecular sieves at room temperature.

Category 3: Intermolecular Side Reactions

Question 3: My reaction is producing a complex mixture of high molecular weight species, and my desired spiroketal yield is low. What is happening?

Answer:

The formation of high molecular weight species suggests that intermolecular reactions are competing with the desired intramolecular spiroketalization. This is particularly problematic with smaller, more flexible dihydroxy ketones where the entropic cost of intramolecular cyclization is higher.

Common Intermolecular Side Reactions:

  • Dimerization/Oligomerization: One dihydroxy ketone molecule can react with another, leading to the formation of dimers and higher-order oligomers. This is essentially an intermolecular version of the ketal formation reaction.

  • Intermolecular Aldol-type Reactions: If the reaction conditions are not carefully controlled, enol or enolate intermediates can react with other ketone molecules in an intermolecular fashion.

Strategies to Favor Intramolecular Cyclization:

The key to favoring intramolecular reactions is to operate under high dilution conditions. This reduces the probability of two substrate molecules encountering each other in the correct orientation for an intermolecular reaction.

Experimental Protocol to Promote Intramolecular Spiroketalization:

  • High Dilution: Prepare a dilute solution of the dihydroxy ketone precursor (e.g., 0.01 M or lower) in a suitable solvent.

  • Slow Addition: Use a syringe pump to add the solution of the dihydroxy ketone to a solution of the acid catalyst over an extended period (e.g., several hours). This maintains a low instantaneous concentration of the substrate in the reaction mixture.

  • Stirring: Ensure efficient stirring to quickly disperse the added substrate and minimize local high concentrations.

  • Temperature: As with other side reactions, maintaining a moderate temperature can help to disfavor intermolecular processes which may have a higher activation energy.

G start Dihydroxy Ketone choice Reaction Pathway? start->choice intra Intramolecular Cyclization choice->intra Favored by inter Intermolecular Reaction choice->inter Favored by spiroketal Desired Spiroketal intra->spiroketal oligomers Dimers/Oligomers inter->oligomers high_dilution High Dilution Conditions (Slow Addition, Low Concentration) high_dilution->intra low_dilution Low Dilution Conditions (High Concentration) low_dilution->inter

Caption: Favoring intramolecular vs. intermolecular reactions.

References

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Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. Spirocycles, with their rigid, three-dimensional structures, are privileged motifs in medicinal chemistry and materials science.[1][2] However, their synthesis can present significant challenges, particularly in controlling yield and stereoselectivity.[1][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic insights and actionable solutions.

Issue 1: Low or No Product Yield

Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I fix this?

Answer: Low yield is one of the most common frustrations in synthetic chemistry.[4][5] The root cause can typically be traced to one of several factors: catalyst activity, reaction conditions, or the stability of reactants and products.[6][7][8]

Diagnostic & Solution Workflow:

  • Verify Starting Material and Reagent Quality:

    • Diagnosis: Impurities in starting materials can poison catalysts or lead to unwanted side reactions.[6] Reagents, especially organometallics or anhydrous solvents, may have degraded during storage.

    • Solution: Ensure the purity of your substrates through techniques like recrystallization or column chromatography.[6] Use freshly purified solvents and titrate reactive reagents (e.g., Grignards, organolithiums) before use. When possible, use a fresh batch of catalyst or ligand.[7]

  • Assess Catalyst and Ligand System:

    • Diagnosis: The chosen catalyst/ligand combination may be suboptimal for your specific substrate. In metal-catalyzed reactions, the active catalytic species may not be forming efficiently, or it may be deactivating over time.

    • Solution: Screen a variety of catalysts and ligands. For instance, in transition-metal catalyzed C-H activation for spirocyclization, Rhodium and Palladium complexes are common, but their effectiveness is highly substrate-dependent.[9][10] For asymmetric reactions, small changes to the chiral ligand, such as in nickel-catalyzed enantioselective lactone spirocyclization, can dramatically affect yield.[6]

  • Optimize Reaction Parameters (Temperature & Concentration):

    • Diagnosis: The reaction may be kinetically slow at the current temperature, or a competitive decomposition pathway may be favored. All chemical reactions are accelerated by an increase in temperature, but this can also accelerate side reactions.[11]

    • Solution: Systematically screen a range of temperatures. Lowering the temperature can sometimes suppress side reactions, while carefully increasing it can overcome a high activation energy barrier.[12] Also, verify reactant concentrations; some reactions require a specific stoichiometry, such as an excess of one reagent, to drive the equilibrium towards the product.[6][10]

  • Investigate Product Stability:

    • Diagnosis: The desired spirocyclic product might be forming but is unstable under the reaction or workup conditions.[6][13]

    • Solution: Monitor the reaction progress over time using TLC or LC-MS to check for both product formation and the appearance of new decomposition spots.[6] If the product is sensitive to acid or base, consider a milder workup procedure, such as using a buffered aqueous solution.[13]

Workflow Diagram for Troubleshooting Low Yield The following diagram outlines a logical progression for diagnosing and solving low-yield issues in spirocyclization reactions.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity screen_catalyst Screen Catalyst / Ligand Combinations check_purity->screen_catalyst If purity is confirmed solution Yield Improved check_purity->solution Impurity found & resolved optimize_conditions Optimize Temperature & Concentration screen_catalyst->optimize_conditions If multiple catalysts fail screen_catalyst->solution Optimal system found check_stability Assess Product Stability (Reaction & Workup) optimize_conditions->check_stability If optimization stalls optimize_conditions->solution Optimal conditions found check_stability->solution Decomposition resolved

Caption: A step-by-step workflow for troubleshooting low-yield spirocyclization reactions.

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Question: My reaction produces the correct spirocycle, but as a mixture of stereoisomers with low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). How can I improve this?

Answer: Achieving high stereoselectivity is a cornerstone of modern spirocycle synthesis and is influenced by a delicate interplay of solvent, temperature, and the steric and electronic properties of the catalyst and substrate.[6][12]

Strategies for Improving Stereoselectivity:

  • Solvent Screening:

    • Causality: The solvent's polarity and coordinating ability can significantly influence the energy of the diastereomeric transition states.[12][14] By stabilizing one transition state over another, the solvent can directly impact the stereochemical outcome.[15] In some cases, changing the solvent can even reverse the diastereoselectivity.[6]

    • Action: Conduct a systematic screen of solvents with varying polarities and coordinating properties (e.g., non-polar toluene, coordinating THF, polar aprotic DCM or acetonitrile).[6][12] DFT studies have shown that solvents like dichloromethane may favor cyclization, while coordinating solvents like THF can promote undesired elimination pathways by interacting with cationic intermediates.[16]

  • Temperature Optimization:

    • Causality: The energy difference between diastereomeric transition states is often small. According to the Eyring equation, lowering the reaction temperature will amplify the impact of this small energy difference on the product ratio, often favoring the thermodynamically more stable product.[12]

    • Action: Screen a range of temperatures, often starting from room temperature and going down to -78 °C. Be aware that kinetics will be slower at lower temperatures, requiring longer reaction times.[17]

  • Catalyst and Ligand Modification:

    • Causality: In asymmetric catalysis, the chiral ligand is the primary source of stereochemical information. Its structure creates a chiral pocket around the metal center, dictating the facial selectivity of the substrate's approach.

    • Action: For enantioselectivity issues, screen a library of chiral ligands with systematically varied steric and electronic properties. For example, in organocatalysis, BINOL-derived chiral phosphoric acids are effective for certain intramolecular cyclizations.[18] In metal catalysis, ligands like Mandyphos have shown significant impact on enantioselectivity in nickel-catalyzed reactions.[6]

  • Substrate Modification:

    • Causality: The steric bulk of substituents on the substrate can create a bias for a specific reaction pathway. A bulky directing group can block one face of the molecule, forcing the cyclization to occur from the less hindered face.

    • Action: If possible, consider modifying the substrate to include a bulkier protecting group or substituent near the reacting center. This has been shown to be effective in the diastereoselective synthesis of spirocyclic diketopiperazines, where the bulkiness of an aminoamide substituent directly influences the degree of stereoinduction.[12][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system for my spirocyclization?

A1: The choice depends heavily on the type of bond being formed and the desired transformation.

  • Transition-Metal Catalysis: Systems based on palladium, rhodium, nickel, or iron are powerful tools, especially for reactions involving C-H activation, Heck reactions, or allylic alkylations.[20][21][22][23] Palladium is often used for dearomative allylic dearomatization, while rhodium has been effective in the spirocyclization of amides with maleimides.[1][10]

  • Organocatalysis: Chiral amines, thioureas, or phosphoric acids are used for enantioselective transformations like Michael additions, aldol reactions, or dearomatizing spirocycloadditions.[18][24] These are often preferred for their lower cost and reduced metal contamination.

  • Biocatalysis: Enzymes and engineered cytochromes are emerging as highly selective catalysts for constructing complex spirocycles, offering excellent stereocontrol under mild conditions.[1][25]

Q2: What is the role of temperature in a spirocyclization reaction?

A2: Temperature affects both reaction rate (kinetics) and, in many cases, product distribution (thermodynamics).

  • Kinetics: Higher temperatures increase the rate of reaction by providing more molecules with sufficient energy to overcome the activation barrier (Arrhenius equation).[26][27] This can be crucial for slow reactions.

  • Selectivity: As discussed in the troubleshooting section, lower temperatures often enhance stereoselectivity by better differentiating between competing transition states.[12]

  • Stability: High temperatures can also lead to the decomposition of starting materials, catalysts, or the final product. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining selectivity and stability.[26]

Q3: Can computational chemistry help in optimizing my reaction?

A3: Absolutely. Density Functional Theory (DFT) calculations are increasingly used to predict reaction outcomes and understand mechanisms. Computational studies can:

  • Elucidate complex reaction pathways, as shown in the investigation of Pd-catalyzed spirocyclization mechanisms.[20]

  • Explain the origin of stereoselectivity by modeling the transition states of competing pathways.[3]

  • Predict the role of the solvent by modeling explicit solvent-cation interactions, which can rationalize why certain solvents favor cyclization over elimination.[16]

Part 3: Experimental Protocols & Data

Table 1: Influence of Reaction Parameters on a Model Spirocyclization

This table summarizes hypothetical but representative data for the optimization of a generic enantioselective spirocyclization, illustrating the impact of key variables.

EntryCatalyst (mol%)LigandSolventTemp (°C)Yield (%)e.e. (%)
1Pd(OAc)₂ (5)L1Toluene804530
2Pd(OAc)₂ (5)L1THF606542
3Pd(OAc)₂ (5)L2 THF607875
4Pd(OAc)₂ (5)L2THF25 7592
5Pd(OAc)₂ (5)L2DCM257288
6Ni(COD)₂ (5) L2THF258594

Data is illustrative. L1 and L2 represent different chiral ligands.

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol provides a step-by-step method for efficiently screening parameters to optimize a new spirocyclization reaction.[7][28]

  • Glassware Preparation: Dry a set of reaction vials and magnetic stir bars in an oven (e.g., at 120 °C) overnight. Cool them under an inert atmosphere (Nitrogen or Argon).

  • Stock Solution Preparation: To minimize weighing errors, prepare stock solutions of the starting material, catalyst, and ligand in the chosen anhydrous solvent.

  • Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, dispense the appropriate volumes of the stock solutions into each reaction vial.

  • Initiation & Monitoring: Seal the vials, place them in a temperature-controlled reaction block, and begin stirring. Monitor the reactions at set time intervals (e.g., 2, 4, 8, 24 hours) by taking small aliquots for analysis by TLC or LC-MS.

  • Work-up: Once a reaction is deemed complete (or has stopped progressing), quench it appropriately (e.g., with saturated aq. NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine conversion, yield (using an internal standard if necessary), and stereoselectivity (by chiral HPLC or NMR analysis with a chiral shift reagent).

Parameter Interplay Diagram

The optimization of a spirocyclization reaction involves balancing multiple interconnected variables.

Caption: Interplay of key parameters affecting the outcome of spirocyclization reactions.

References

  • Acharya, S. S., Patra, S., Maharana, R., Dash, M., Barad, L. M., & Parida, B. B. (2024). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry, 22(16), 2916-2947. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science. [Link]

  • Yao, C., Tu, X., Zhao, Z., Fan, S., Jiang, H., Li, Q., & Yu, J. (2024). Enantioselective Organocatalyzed Cascade Dearomatizing Spirocycloaddition Reactions of Indole-Ynones. Organic Letters, 26(41), 8713-8718. [Link]

  • Acharya, S. S., Patra, S., Maharana, R., Dash, M., Barad, L. M., & Parida, B. B. (2024). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry. [Link]

  • Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C–O and C–C Bond Formation. (2016). Organic Letters. [Link]

  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. (2018). ResearchGate. [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2024). MDPI. [Link]

  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. (n.d.). ResearchGate. [Link]

  • Organocatalytic Path to Axially Chiral Spiro-Bisindoles. (2024). ChemistryViews. [Link]

  • An Organocatalytic Cascade Spirocycloaddition Reaction for the Construction of Spiro[indoline-3,3'-piperidin]-6'-ones. (2024). CoLab. [Link]

  • Clark, J. S., et al. (2017). An iron-catalysed C-C bond-forming spirocyclization cascade providing sustainable access to new 3D heterocyclic frameworks. Nature Chemistry, 9(4), 396-401. [Link]

  • D'yakonov, V. A., Trapeznikova, O. A., de Meijere, A., & Dzhemilev, U. M. (2015). Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Chemical Reviews, 115(11), 5270-5328. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2012). PMC - NIH. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. (2021). PubMed. [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (2018). Chemical Communications. [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PubMed. [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). The Journal of Organic Chemistry. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. (2022). Journal of the American Chemical Society. [Link]

  • Solvent effects. (n.d.). Wikipedia. [Link]

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Challenges in the scale-up of 1-Oxaspiro[4.4]nonan-3-ol production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Oxaspiro[4.4]nonan-3-ol. Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflow and enhance production efficiency.

Introduction

This compound is a valuable spirocyclic compound with potential applications in medicinal chemistry and materials science. Its unique three-dimensional structure makes it an attractive scaffold for the development of novel chemical entities. However, the synthesis and scale-up of this molecule can present several challenges, from controlling stereochemistry to ensuring purity and yield on a larger scale. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the 1-Oxaspiro[4.4]nonane core?

A1: The 1-Oxaspiro[4.4]nonane skeleton is typically constructed through intramolecular cyclization reactions. Common strategies for related spiroketals include the acid-catalyzed cyclization of a suitable dihydroxyketone precursor.[1] Another powerful approach involves transition-metal-catalyzed reactions, such as those employing gold(I), palladium(II), or other metals to facilitate spiroketalization of alkynyl diols, which avoids harsh acidic conditions.[1] For the specific 1-oxaspiro[4.4]nonane framework, tandem ring-closure reactions of alkyne-Co2(CO)6 complexes with a terminal hydroxy group, promoted by a Lewis acid like SnCl4, have been shown to be effective.

Q2: I'm observing a mixture of diastereomers. How can I improve the stereoselectivity of the spirocyclization?

A2: Achieving high stereoselectivity is a common challenge in spiroketal synthesis. The stereochemical outcome is often governed by a delicate balance of thermodynamic and kinetic factors.[2] For thermodynamically controlled cyclizations, the product distribution is influenced by factors that stabilize the final spiroketal, such as the anomeric effect and minimization of steric interactions. To favor a specific diastereomer, consider adjusting the reaction temperature, solvent polarity, or the nature of the catalyst to influence the transition state energy. Kinetically controlled reactions, on the other hand, offer an alternative route to access less stable isomers.[2] Chiral auxiliaries or asymmetric catalysis can also be employed to induce facial selectivity during the cyclization step.

Q3: My yield is consistently low. What are the primary factors to investigate?

A3: Low yields in the synthesis of spiro[4.4]nonan-1-one, a related precursor, are often attributed to incomplete cyclization or competing side reactions like polymerization.[3] Ensure that your reaction conditions (temperature, time, catalyst loading) are optimized for complete conversion of the starting material. The presence of impurities in the starting materials can also inhibit the catalyst or promote undesired pathways. Careful purification of precursors is crucial. Additionally, for reactions involving sensitive intermediates, working under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve yields.

Q4: What are the most effective methods for purifying this compound?

A4: Purification of spirocyclic compounds often requires a multi-step approach. For the related spiro[4.4]nonan-1-one, a combination of fractional distillation under reduced pressure and column chromatography is recommended.[3] Distillation is effective for removing volatile impurities and unreacted starting materials. Subsequent column chromatography on silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) can separate the desired product from closely related byproducts and non-volatile impurities. For this compound, which contains a hydroxyl group, these techniques should also be effective, though care must be taken to avoid product degradation on acidic silica gel. Using a neutral or deactivated silica gel may be beneficial.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Incomplete Reaction - Insufficient reaction time or temperature.- Catalyst deactivation.- Poor quality of reagents or solvents.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Systematically increase the temperature in small increments.- Use freshly purified reagents and anhydrous solvents.- Consider a higher catalyst loading or the use of a more active catalyst.
Formation of Multiple Products/Byproducts - Lack of regioselectivity in the cyclization.- Competing side reactions (e.g., elimination, polymerization).- Isomerization of the product under reaction conditions.- For reactions with multiple potential cyclization pathways, consider using directing groups to favor the desired regioselectivity.- Lower the reaction temperature to disfavor higher activation energy side reactions.- If the product is acid-sensitive, use a buffered system or a non-acidic catalyst.[2]
Difficulty in Product Isolation - Emulsion formation during aqueous workup.- Product co-eluting with impurities during chromatography.- Product instability during purification.- Use brine washes to break up emulsions.- Screen different solvent systems for column chromatography to improve separation.- Consider alternative purification methods such as crystallization or preparative HPLC.- If the product is thermally labile, use low-temperature distillation or avoid excessive heating during solvent evaporation.
Poor Diastereoselectivity - Thermodynamic equilibration leading to a mixture of isomers.- Non-selective cyclization pathway.- For thermodynamically controlled reactions, explore different solvents and temperatures to shift the equilibrium.- For kinetically controlled reactions, consider using a chiral catalyst or auxiliary to induce stereoselectivity.- Analyze the product mixture to understand the factors driving the formation of the major isomer and adjust the synthetic strategy accordingly.
Scale-Up Issues - Inefficient heat transfer in larger reactors.- Challenges with reagent addition and mixing.- Accumulation of hazardous byproducts.- Implement a staged heating profile to maintain better temperature control.- Use a reactor with efficient agitation and consider subsurface addition for sensitive reagents.- For hazardous reactions, consider transitioning to a continuous flow process to minimize the volume of hazardous materials at any given time and improve safety and control.[4]

Experimental Workflow: A Generalized Approach

Below is a generalized workflow for the synthesis of a 1-oxaspiro[4.4]nonane core, which can be adapted for the production of this compound. This workflow is based on common strategies for spiroketal synthesis.

G cluster_0 Preparation of Precursor cluster_1 Spirocyclization cluster_2 Workup and Purification cluster_3 Final Product start Starting Materials (e.g., dihydroxyketone or alkynyl diol) protect Protection of Functional Groups (if necessary) start->protect cyclization Intramolecular Cyclization (e.g., Acid-catalyzed or Transition-metal-catalyzed) protect->cyclization Optimized Conditions monitoring Reaction Monitoring (TLC, LC-MS) cyclization->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion deprotection Deprotection (if necessary) workup->deprotection purification Purification (Distillation, Column Chromatography) deprotection->purification analysis Characterization (NMR, MS, IR) purification->analysis product This compound analysis->product

Caption: Generalized workflow for this compound synthesis.

Key Reaction Parameters for Scale-Up

When transitioning from laboratory-scale to pilot or industrial-scale production, careful consideration of reaction parameters is critical for a successful and reproducible process.

Parameter Laboratory Scale (1-10 g) Scale-Up Considerations (>1 kg) Justification
Solvent Volume Typically 10-20 mL/g of limiting reagent.Aim for higher concentrations (e.g., 5-10 mL/g) to improve throughput.Reduced solvent usage lowers costs and waste, but may impact solubility and heat transfer.
Temperature Control Oil bath or heating mantle provides uniform heating.Jacketed reactors with precise temperature control are essential. Monitor for exotherms.Inefficient heat dissipation on a large scale can lead to runaway reactions and byproduct formation.
Reagent Addition Manual addition via syringe or dropping funnel.Automated dosing pumps for controlled addition rates. Subsurface addition may be necessary for reactive reagents.Controlled addition prevents localized high concentrations, which can lead to side reactions and safety hazards.
Mixing Magnetic stirrer.Overhead mechanical stirrer with appropriate impeller design.Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates.
Purification Column chromatography is feasible.Crystallization is preferred for large quantities. Distillation is also a viable option.Chromatography is often not economically viable for large-scale purification.
Process Safety Standard laboratory safety precautions.A thorough process hazard analysis (PHA) is required. Consider containment strategies and emergency procedures.The potential consequences of a process failure are significantly greater at a larger scale.

Logical Relationship of Scale-Up Challenges

The challenges encountered during the scale-up of this compound production are interconnected. Addressing one aspect often influences another, requiring a holistic approach to process development.

G A Reaction Kinetics B Heat Transfer A->B Exothermicity E Purity and Yield A->E Conversion D Safety B->D Runaway Potential B->E Byproduct Formation C Mass Transfer (Mixing) C->A Local Concentrations C->B Homogeneity F Cost and Throughput D->F Containment Costs E->F Product Value

Caption: Interdependencies of key factors in process scale-up.

References

  • Heras, M., Planas, M., Rafel, S., Ventura, M., Font, J., & Ortuño, R. M. (1996). Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology. Anales de Química, 92(4), 233-242. [Link]

  • Gladkikh, P. D., Tretyakov, E. V., Veber, S. L., Salnikov, O. G., Pervukhina, N. V., & Bagryanskaya, I. Y. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Zhang, Y., Liu, C., Yang, B., Zhang, T., & Xu, J. (2021). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering, 6(10), 1836-1842. [Link]

  • Crimmins, M. T., & Parrish, J. D. (2002). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Chemical Reviews, 102(10), 3265-3292.
  • Zhao, J.-H., Zhou, Y., Zhu, G.-N., & Cheng, J.-L. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(4), o755. [Link]

  • Request PDF on ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Mugdadi, S. F. H. (2020).
  • El Sous, M., Ganame, D., Zanatta, S., & Rizzacasa, M. A. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkat USA, 2005(5), 1-15. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of oxaspiro[ m. n] skeletons based on the Nicholas reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-7-azaspiro[4.4]nonan-3-ol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-Oxaspiro[4.4]nonan-3-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spiroketal intermediate. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to enhance the purity and yield of your product.

Introduction to this compound

This compound is a spirocyclic compound, a structural motif present in numerous natural products and pharmacologically active molecules. Its synthesis, while conceptually straightforward, often presents challenges related to impurity profiles and diastereomer separation. This guide is based on the presumed, and chemically robust, synthesis pathway involving an intermolecular Reformatsky-type reaction between cyclopentanone and an ethyl haloacetate, followed by spontaneous or acid-catalyzed intramolecular cyclization. Understanding the nuances of this reaction is key to troubleshooting purification issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and what are the most common impurities I should expect?

The synthesis is most likely achieved via a Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of metallic zinc.[1][2] For this compound, this would involve cyclopentanone and an ethyl haloacetate (e.g., ethyl bromoacetate). The reaction forms an organozinc intermediate that adds to the ketone, yielding a β-hydroxy ester upon workup. This intermediate can then cyclize to form the target spiro-gamma-lactol (a hemiacetal).

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual cyclopentanone and ethyl bromoacetate.

  • Intermediate β-Hydroxy Ester: Incomplete cyclization will leave the open-chain precursor in your crude product.

  • Ester Self-Condensation Product: The Reformatsky reagent can react with another molecule of the α-halo ester, leading to β-keto ester impurities.[3]

  • Dehydration Products: Elimination of water from the target alcohol can lead to unsaturated byproducts, particularly under acidic conditions.

  • Diastereomers: The formation of the hydroxyl group at C3 creates a stereocenter, leading to a mixture of diastereomers.

Analytical Identification:

These impurities can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS, as the target molecule may lack a strong UV chromophore).[4]

Q2: My reaction yield is low. What are the primary causes and how can I improve it?

Low yields in a Reformatsky reaction are often traced back to the zinc activation or side reactions.

Potential Causes & Solutions:

Problem Cause Recommended Solution
Reaction fails to initiate or is sluggish Inactive zinc metal due to an oxide layer.Activate the zinc dust prior to the reaction. Common methods include washing with dilute HCl, or using reagents like iodine or 1,2-dibromoethane to expose a fresh metal surface.[2]
Significant amount of ester self-condensation The organozinc reagent reacts with the starting ester instead of the ketone.Add the ethyl haloacetate slowly to the mixture of zinc and cyclopentanone. This keeps the concentration of the organozinc reagent low, favoring the reaction with the more abundant ketone.
Formation of polymeric materials Side reactions or decomposition of intermediates.Maintain strict temperature control. The Reformatsky reaction is exothermic; running it at a controlled, moderate temperature (e.g., 40-50 °C) can minimize side reactions.
Q3: Standard silica gel chromatography is giving me poor separation and product streaking. What's wrong?

Poor chromatographic performance with polar, potentially acidic compounds like this compound is a common issue.

Troubleshooting Chromatography:

  • Compound Instability on Silica: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, such as hemiacetals, leading to streaking and decomposition.

    • Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%). Alternatively, use a less acidic stationary phase like neutral alumina.

  • Poor Elution Behavior: The polarity of the hydroxyl group can cause strong interaction with the stationary phase, leading to tailing.

    • Solution: Optimize your solvent system. A gradient elution might be necessary. If your compound is very polar, consider using a more polar solvent system, such as dichloromethane/methanol.

  • Co-elution of Impurities: Diastereomers and other closely related impurities may have very similar Rf values.

    • Solution: For challenging separations, consider Supercritical Fluid Chromatography (SFC), which often provides orthogonal selectivity to HPLC and can be excellent for separating stereoisomers.

Q4: I have a mixture of diastereomers. How can I separate them?

Separating diastereomers is crucial for many applications. Since diastereomers have different physical properties, they can often be separated by chromatographic methods.

Strategies for Diastereomer Separation:

  • High-Performance Flash Chromatography: Careful optimization of the stationary and mobile phases can resolve diastereomers. Using a high-performance silica gel with a smaller particle size can significantly improve resolution.

  • Preparative HPLC/SFC: For baseline separation of stubborn diastereomers, preparative chromatography is the most effective method. Chiral stationary phases are not necessary for diastereomer separation.

  • Recrystallization: If the crude product is crystalline, fractional recrystallization can be employed. This method exploits the different solubilities of the diastereomers in a given solvent system. Experiment with various solvents to find one that selectively crystallizes one diastereomer.

  • Derivatization: If direct separation is unsuccessful, consider derivatizing the hydroxyl group with a chiral agent to form diastereomeric esters. These new compounds will have larger differences in their physical properties, making them easier to separate. The desired enantiomer can then be recovered by cleaving the ester.

In-Depth Experimental Protocols

Protocol 1: High-Performance Flash Chromatography for General Purification

This protocol is designed for the initial cleanup of the crude product to remove baseline impurities and potentially separate major byproducts.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial chromatography solvent.

  • Stationary Phase: Use high-performance silica gel (e.g., 40-63 µm particle size).

  • Mobile Phase Selection (TLC Analysis):

    • Develop a TLC plate using a solvent system such as Hexane:Ethyl Acetate (e.g., starting with 7:3).

    • Visualize the spots using a suitable stain (e.g., potassium permanganate), as the product may not be UV active.

    • Adjust the solvent polarity to achieve an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Pack the column with the selected mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Run the column using the optimized solvent system. A shallow gradient (e.g., from 20% to 50% Ethyl Acetate in Hexane) may be necessary to improve separation.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to pool the pure product.

Protocol 2: Recrystallization for Diastereomer Enrichment

This protocol can be attempted on the purified, mixed diastereomer product if it is a solid.

  • Solvent Screening: In small vials, test the solubility of your product (~10-20 mg) in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating.

  • Ideal Solvent System: An ideal system is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Procedure:

    • Dissolve the compound in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a small crystal.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals and analyze their purity and diastereomeric ratio by NMR or chiral GC/HPLC.

    • Analyze the mother liquor to see if it is enriched in the other diastereomer.

Visual Guides

Logical Workflow for Purification Troubleshooting

The following diagram illustrates a decision-making process for purifying this compound.

Purification_Workflow start Crude Product check_purity Analyze Crude by TLC/GC-MS Identify Impurities start->check_purity distill Fractional Distillation (Reduced Pressure) check_purity->distill Volatile Impurities (e.g., Starting Materials) flash_chrom Flash Chromatography (Silica or Alumina) check_purity->flash_chrom Non-Volatile Impurities (e.g., Side-Products) distill->flash_chrom check_isomers Diastereomers Present? flash_chrom->check_isomers final_product Pure Product check_isomers->final_product No recrystallize Recrystallization or Preparative HPLC/SFC check_isomers->recrystallize Yes end Characterize final_product->end recrystallize->final_product

Caption: A decision tree for selecting a purification strategy.

References

  • Bayer Aktiengesellschaft (1995).
  • Ji, H., et al. (2009). Synthesis and insecticidal activity of spiromesifen derivatives. Pest Management Science, 65(10), 1123-1130. [Link]

  • Zhao, J.-H., et al. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. Acta Crystallographica Section E, 65(4), o755. [Link]

  • Newman, M. S., & Evans, F. J. (1955). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. Journal of the American Chemical Society, 77(4), 946-947. [Link]

  • Rathke, M. W. (1975). The Reformatsky reaction. Organic Reactions, 22, 423-460. [Link]

  • Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(41), 9325-9374. [Link]

  • BenchChem (2025). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis. BenchChem Technical Support Center.
  • BenchChem (2025). Scalable Purification of Spiro Intermediates. BenchChem Technical Support Center.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Heras, M., et al. (1996). Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology. Anales de Química, 92(4), 233-242.
  • Sperry, J., et al. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117-1137. [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. [Link]

  • Organic Syntheses. Ethyl β-bromopropionate. Org. Synth. 1925, 5, 59. [Link]

  • BenchChem (2025). Validation of analytical methods for 1,6-Dioxaspiro[4.4]nonane quantification. BenchChem Technical Support Center.

Sources

Technical Support Center: Kinetic vs. Thermodynamic Control in Spiroketalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiroketalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinetic versus thermodynamic control in spiroketalization reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are both successful and reproducible.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during spiroketalization reactions, with a focus on controlling the stereochemical outcome.

Issue 1: My reaction yields a mixture of spiroketal diastereomers. How can I favor the formation of a single isomer?

Root Cause Analysis:

The formation of multiple diastereomers is a classic indication of competing kinetic and thermodynamic pathways. The kinetic product is formed fastest, while the thermodynamic product is the most stable.[1][2][3] The product ratio you observe is a direct reflection of the reaction conditions.

Resolution Pathways:

  • To Favor the Thermodynamic Product:

    • Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barriers for both forward and reverse reactions, allowing the reaction to reach equilibrium and favor the most stable product.[3][4][5] Generally, temperatures above 40°C are recommended.[4]

    • Prolong the Reaction Time: Allowing the reaction to stir for an extended period ensures that the equilibrium has been reached.[2][6]

    • Use a Brønsted or Lewis Acid Catalyst: Acid catalysis facilitates the reversible opening and closing of the ketal, promoting equilibration to the thermodynamically favored anomeric configuration.[7][8][9] Common catalysts include camphorsulfonic acid (CSA), p-toluenesulfonic acid (TsOH), and various Lewis acids.

    • Solvent Choice: The polarity of the solvent can influence the stability of the transition states and products.[10]

  • To Favor the Kinetic Product:

    • Lower the Reaction Temperature: Running the reaction at low temperatures (typically 0°C or below) can trap the product that is formed fastest, as there may be insufficient energy to overcome the activation barrier to the thermodynamic product or for the reverse reaction to occur.[4][5]

    • Use a Milder Catalyst or Promoter: In some cases, a less aggressive catalyst can favor the kinetic product by avoiding equilibration. For example, a Ti(Oi-Pr)4-mediated spirocyclization has been shown to favor the kinetic product through a chelation-controlled mechanism.[11]

    • Careful Choice of Reagents: Certain reagents can promote kinetic pathways. For instance, a methanol-induced spirocyclization of glycal epoxides proceeds with inversion of configuration at the anomeric carbon, representing a kinetic process.[12]

ConditionKinetic ControlThermodynamic Control
Temperature Low (≤ 0°C)[4]High (≥ 40°C)[4]
Reaction Time Short[2]Long[2]
Catalyst Mild/Chelating Agents[11]Strong Brønsted/Lewis Acids[8][9]
Reversibility Irreversible or slow to equilibrateReversible
Issue 2: The reaction is not proceeding to completion, or the yield is low.

Troubleshooting Steps:

  • Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous, as impurities can inhibit the catalyst or lead to side reactions.[13][14]

  • Catalyst Activity: Verify the activity of your acid catalyst. Some catalysts can degrade over time.

  • Reaction Concentration: The concentration of the reaction can impact the rate. If the reaction is too dilute, the intramolecular cyclization may be slow.

  • Stirring Efficiency: Ensure vigorous stirring, especially in heterogeneous mixtures, to facilitate effective mixing.[14]

  • Temperature Control: Confirm that the reaction is being maintained at the intended temperature.[13]

Issue 3: I am trying to synthesize a "contrathermodynamic" (less stable) spiroketal, but the thermodynamic product always dominates.

Specialized Strategies:

Synthesizing the less stable spiroketal, often referred to as the contrathermodynamic or nonanomeric product, requires carefully controlled kinetic conditions that prevent equilibration.[15]

  • Metal Chelation: Utilize metal ions that can chelate to the substrate, stabilizing a conformation that leads to the desired less stable isomer.[15]

  • Chiral Auxiliaries or Catalysts: Chiral phosphoric acids have been successfully used to override the inherent thermodynamic preference and selectively form the nonanomeric spiroketal.[16]

  • Substrate Control: Modify the substrate to introduce steric hindrance that disfavors the formation of the thermodynamic product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of kinetic vs. thermodynamic control in spiroketalization?

A1: The principle lies in the energy landscape of the reaction. A reaction can proceed through different pathways, each with its own transition state and product stability.

  • Kinetic Control: The product distribution is determined by the relative rates of formation of the different products. The product that forms via the lowest energy transition state will be the major product, regardless of its ultimate stability.[1][2][17]

  • Thermodynamic Control: The product distribution is determined by the relative stabilities of the products themselves. Given enough energy and time for the reaction to be reversible, the most stable product will be the major component at equilibrium.[1][2][17]

G cluster_0 cluster_1 cluster_2 Reactant Reactant TS_Kinetic Transition State (Kinetic) Reactant->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactant->TS_Thermo Higher Ea Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product TS_Thermo->Thermo_Product Kinetic_Product->Thermo_Product Equilibration y1 Energy y2 y1->y2 x1 x2 Reaction Coordinate x1->x2

Caption: Energy profile for kinetic vs. thermodynamic control.

Q2: How does the anomeric effect influence the stability of spiroketals?

A2: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (the central carbon of the spiroketal) to prefer an axial orientation. This is because the axial position allows for a stabilizing hyperconjugation between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the exocyclic C-O bond.[18] The thermodynamically most stable spiroketal is often the one that maximizes these anomeric interactions.

Q3: Can solvent choice alone be used to control the outcome of a spiroketalization?

A3: While solvent can have a significant influence, it is usually not the sole determining factor. Solvents can affect reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products.[10][19] For instance, polar solvents may stabilize charged intermediates, potentially altering the reaction pathway. However, temperature and catalyst choice are generally more powerful tools for controlling the kinetic versus thermodynamic outcome.

G cluster_0 Spiroketalization Control Factors Start Dihydroxyketone or Precursor Decision Desired Product? Start->Decision Kinetic Kinetic Product (Less Stable) Decision->Kinetic  Fastest Formation Thermo Thermodynamic Product (More Stable) Decision->Thermo  Most Stable Conditions_K Low Temp Short Time Mild Catalyst Kinetic->Conditions_K Conditions_T High Temp Long Time Acid Catalyst Thermo->Conditions_T End Single Diastereomer Conditions_K->End Conditions_T->End

Caption: Decision workflow for controlling spiroketalization.

Section 3: Experimental Protocols

Protocol 1: Acid-Catalyzed Spiroketalization for the Thermodynamic Product

This protocol is a general method for achieving the thermodynamically most stable spiroketal.

Materials:

  • Dihydroxyketone precursor

  • Anhydrous dichloromethane (DCM)

  • Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the dihydroxyketone (1.0 equiv) in anhydrous DCM (to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the acid catalyst (e.g., CSA, 0.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For full equilibration, the reaction may need to be heated to reflux.

  • Once the starting material is consumed and the product ratio is stable, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude spiroketal.

  • Purify the product by flash column chromatography.

Protocol 2: Kinetically Controlled Spiroketalization

This protocol is an example of a kinetically controlled reaction and may require optimization for different substrates.

Materials:

  • Hydroxy-enol ether or equivalent precursor

  • Anhydrous solvent (e.g., toluene, hexane)

  • Chiral phosphoric acid (CPA) catalyst (for enantioselective reactions) or a mild Lewis acid.

  • Molecular sieves (optional, for ensuring anhydrous conditions)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hydroxy-enol ether precursor (1.0 equiv) and anhydrous solvent.

  • Cool the mixture to the desired low temperature (e.g., -78 °C).

  • In a separate flask, prepare a solution of the catalyst (e.g., CPA, 5-10 mol%) in the same anhydrous solvent.

  • Slowly add the catalyst solution to the substrate solution via syringe.

  • Stir the reaction at the low temperature and monitor carefully by TLC. Kinetic reactions are often complete in a shorter timeframe.

  • Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography, keeping in mind that the kinetic product may be sensitive to acidic or basic conditions on silica gel.

References

  • Khaled, Y., Alonso, J. A., Grace, A. W., Zhankui, S., Paul, M. Z., & Pavel, N. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]

  • Sharma, K. (2022). Mechanistic Study on Gold(I)-Catalyzed Unsaturated Spiroketalization Reaction. Letters in Organic Chemistry, 19(9), 725-730. [Link]

  • Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate. (n.d.). Retrieved from [Link]

  • LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(11), 1815–1818. [Link]

  • Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 124(17), 4786-4787. [Link]

  • A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals - PMC - NIH. (n.d.). Retrieved from [Link]

  • Khomutnyk, Y. Y., Argüelles, A. J., Winschel, G. A., Sun, Z., Zimmerman, P. M., & Nagorny, P. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]

  • Liu, S., Lan, X.-C., Chen, K., Hao, W.-J., Li, G., Tu, S.-J., & Jiang, B. (2020). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 22(16), 6439–6444. [Link]

  • Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(19), 8074–8077. [Link]

  • Postulated mechanism for the spiroketal formation. - ResearchGate. (n.d.). Retrieved from [Link]

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  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]

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  • Strategies and Synthesis of Contrathermodynamic Spiroketals - Denmark Group. (2007, March 27). Retrieved from [Link]

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  • Solvent effects - Wikipedia. (n.d.). Retrieved from [Link]

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Technical Support Center: Solid-Phase Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of spirocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing these unique three-dimensional scaffolds on a solid support. As a Senior Application Scientist, I've compiled this resource based on field-proven insights and established chemical principles to help you troubleshoot common challenges and optimize your synthetic workflows.

The inherent rigidity and novelty of spirocycles make them prized motifs in drug discovery. However, their synthesis on a solid phase, while offering advantages in purification and automation, presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at various stages of your synthesis, from initial resin selection to final product purification.

I. Resin, Linker, and Substrate Loading Issues

This initial phase is critical for the success of the entire synthesis. Problems here often cascade, leading to significant issues downstream.

FAQ 1: I'm observing low loading of my initial substrate onto the resin. What are the likely causes and how can I improve it?

Low substrate loading is a common problem that significantly impacts the overall yield. The primary culprits are often related to resin swelling, steric hindrance, or suboptimal reaction conditions.

Causality and Troubleshooting:

  • Inadequate Resin Swelling: The polymeric resin must be adequately swollen for reagents to access the reactive sites within the beads.[1][2] Poor swelling leads to dramatically reduced reaction rates.[1][3][4]

    • Solution: Ensure you are using a solvent that effectively swells your chosen resin. Polystyrene (PS) resins swell well in non-polar solvents like dichloromethane (DCM) and toluene, while polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ArgoGel) are more compatible with a wider range of polar and non-polar solvents.[5] It's often beneficial to pre-swell the resin in the reaction solvent for at least an hour before initiating the loading reaction.[6]

  • Steric Hindrance: The substrate or the linker attachment point may be sterically hindered, preventing efficient coupling.

    • Solution: Consider using a linker with a longer spacer arm to increase the distance between the reactive site and the resin backbone. If the substrate itself is bulky, you may need to increase the reaction time and/or temperature.

  • Suboptimal Coupling Chemistry: The chosen activation and coupling reagents may not be suitable for your specific substrate.

    • Solution: For loading carboxylic acids onto hydroxyl-functionalized resins (like Wang resin), standard coupling reagents such as DIC/DMAP are common. However, for highly sensitive substrates, milder conditions or different coupling agents might be necessary. It's also crucial to ensure all reagents are anhydrous, as water can quench the reaction.

Experimental Protocol: Standard Substrate Loading onto Wang Resin

  • Place the Wang resin (1.0 eq) in a solid-phase synthesis vessel.

  • Swell the resin in anhydrous DMF for 1 hour.

  • Drain the DMF and wash the resin with fresh anhydrous DMF (3x).

  • In a separate flask, dissolve the Fmoc-protected amino acid or other carboxylic acid-containing substrate (3.0 eq) and HOBt (3.0 eq) in anhydrous DMF.

  • Add DIC (3.0 eq) to the substrate solution and stir for 10 minutes to pre-activate.

  • Add the activated substrate solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Monitor the reaction using a qualitative test (e.g., Kaiser test on a resin sample if loading an amine).

  • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

II. On-Resin Reaction Monitoring Challenges

A significant drawback of solid-phase synthesis is the difficulty in monitoring reaction progress directly.[7] This can lead to incomplete reactions going unnoticed until the final cleavage step.

FAQ 2: Standard IR spectroscopy isn't giving me a clear picture of my on-resin spirocyclization. What are my alternatives?

While FT-IR is a workhorse for monitoring the appearance or disappearance of key functional groups (e.g., carbonyls, azides), its broad peaks can make interpretation difficult for complex transformations like spirocyclization.[7][8][9]

Advanced On-Resin Analytical Techniques:

  • Magic Angle Spinning (MAS) NMR: This is a powerful, non-destructive technique that can provide solution-like NMR spectra from a resin-bound sample.[10][11] It allows for the complete characterization of intermediates while they are still attached to the solid support, providing detailed structural information and confirming the formation of the spirocyclic core.[10][12]

  • Gel-Phase 19F NMR: If your substrate or a reagent contains a fluorine atom, 19F NMR can be an exceptionally clean and sensitive method for reaction monitoring.[5] The 19F chemical shifts are very sensitive to the local electronic environment, providing a clear signal for starting material versus product.[13][14][15] This technique is particularly useful as there is no background signal from the resin or solvents.[5][16] Resins containing PEG chains, like ArgoGel, are often preferred for better spectral quality in gel-phase NMR.[5][16]

Workflow for On-Resin Reaction Monitoring

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision Prep Extract a small aliquot of resin beads (5-10 mg) from the reaction vessel. Wash Wash beads with a solvent that swells the resin (e.g., DCM). Prep->Wash Transfer Transfer swollen beads into an appropriate NMR tube or rotor. Wash->Transfer MAS_NMR Magic Angle Spinning (MAS) NMR (Provides detailed 1H and 13C spectra of the resin-bound molecule). Transfer->MAS_NMR F19_NMR Gel-Phase 19F NMR (Requires a fluorine label. Very clean and sensitive). Transfer->F19_NMR Complete Reaction Complete? (e.g., >95% conversion) MAS_NMR->Complete F19_NMR->Complete Proceed Proceed to the next synthetic step. Complete->Proceed Yes Continue Continue reaction. (Re-evaluate conditions if progress has stalled). Complete->Continue No G Start Crude product is a complex mixture after cleavage. CheckCompletion Were all on-resin reactions driven to completion? Start->CheckCompletion CheckSideReactions Are there known side reactions for your specific chemistry (e.g., spirooxindole formation)? CheckCompletion->CheckSideReactions Yes ImplementCapping Implement capping steps (e.g., Ac2O) after each coupling reaction. CheckCompletion->ImplementCapping No OptimizePurification Is the current purification method optimal? CheckSideReactions->OptimizePurification No OptimizeProtectingGroups Re-evaluate protecting group strategy for orthogonality. CheckSideReactions->OptimizeProtectingGroups Yes TryRP_HPLC Switch to Reversed-Phase HPLC. OptimizePurification->TryRP_HPLC No UseExcessReagents Use a larger excess of reagents and longer reaction times. ImplementCapping->UseExcessReagents ModifyCleavage Modify cleavage cocktail (add/change scavengers). OptimizeProtectingGroups->ModifyCleavage TryChiralChrom Use chiral chromatography for stereoisomers. TryRP_HPLC->TryChiralChrom

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral features of 1-oxaspiro[4.4]nonan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's structural elucidation through modern spectroscopic techniques. Beyond a simple recitation of data, this guide delves into the causality behind experimental choices and presents a comparative analysis with alternative analytical methods, providing a holistic understanding of the characterization of this unique spirocyclic alcohol.

Introduction: The Structural Significance of this compound

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds. Their rigid, three-dimensional architecture offers a unique scaffold for the design of novel therapeutics. This compound, a member of this class, presents an interesting case for structural analysis due to the presence of a chiral center at the hydroxyl-bearing carbon and the distinct chemical environments of the protons and carbons within its fused ring system. Accurate and unambiguous spectral analysis is paramount for its identification, purity assessment, and for understanding its reactivity and potential interactions in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally acquired spectra in publicly accessible databases, we turn to highly reliable computational prediction models. These algorithms, based on extensive databases of known compounds and quantum mechanical calculations, provide a robust estimation of the NMR spectral parameters.[1][2][3][4]

¹H NMR (Predicted, 500 MHz, CDCl₃):

The proton NMR spectrum of this compound is expected to exhibit a series of multiplets corresponding to the various protons in the cyclopentane and tetrahydrofuran rings. The chemical shifts are influenced by factors such as proximity to the oxygen atom and the hydroxyl group, as well as the rigid spirocyclic framework.

  • H3 (methine proton on the carbon bearing the hydroxyl group): This proton is expected to appear as a multiplet in the downfield region, typically around δ 4.0-4.2 ppm . Its proximity to the electron-withdrawing hydroxyl and ether oxygen atoms causes this deshielding. The multiplicity will arise from coupling to the adjacent methylene protons (H2 and H4).

  • H2 & H4 (methylene protons adjacent to the ether oxygen and the spirocenter): These protons are diastereotopic and will likely appear as distinct multiplets. The protons on C2, being adjacent to the ether oxygen, are expected around δ 3.7-3.9 ppm . The protons on C4, adjacent to the spirocenter, would be slightly more upfield.

  • Cyclopentane Ring Protons (H6, H7, H8, H9): These eight protons will give rise to a complex series of overlapping multiplets in the aliphatic region, typically between δ 1.5-2.0 ppm . The lack of symmetry in the molecule makes all these protons chemically inequivalent.

  • OH (hydroxyl proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet anywhere between δ 1.5-4.0 ppm .

¹³C NMR (Predicted, 125 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum is anticipated to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • C5 (Spirocenter): The quaternary spirocarbon is typically found significantly downfield due to the strain and the substitution pattern. A predicted chemical shift is in the range of δ 90-95 ppm .

  • C3 (Carbon bearing the hydroxyl group): This carbon is deshielded by the directly attached oxygen atom of the hydroxyl group and is expected around δ 70-75 ppm .

  • C2 (Carbon adjacent to the ether oxygen): The proximity to the ether oxygen results in a downfield shift, predicted to be in the region of δ 68-72 ppm .

  • C4 (Methylene carbon in the tetrahydrofuran ring): This carbon is expected to be in the range of δ 35-40 ppm .

  • Cyclopentane Ring Carbons (C6, C7, C8, C9): These carbons will resonate in the aliphatic region, with predicted chemical shifts ranging from δ 24-38 ppm .

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of this compound. This self-validating system ensures data integrity and aids in unambiguous spectral assignment.[5]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 or 500 MHz spectrometer.

    • Key parameters: spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 1024-4096 scans.

    • Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments for Structural Confirmation:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like the spirocenter.

Logical Workflow for NMR Spectral Assignment

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_assignment Structural Assignment H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT-135 (Number of signals, CHn) C13_NMR->HSQC C13_NMR->HMBC Assignment Unambiguous Assignment of all ¹H and ¹³C Signals COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for unambiguous NMR spectral assignment.

II. Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides a more complete characterization of a compound. The following table compares NMR with other common analytical methods, with supporting experimental insights.

TechniqueInformation ProvidedAdvantagesLimitationsRelevance to this compound
NMR Spectroscopy Detailed molecular structure, stereochemistry, connectivity, and dynamics in solution.Unambiguous structural determination, non-destructive.Lower sensitivity, requires larger sample amounts, complex spectra can be challenging to interpret.Essential for definitive structural proof and stereochemical analysis.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.High sensitivity (ng-pg level), rapid analysis.Isomers are often indistinguishable, provides limited information on stereochemistry.Confirms molecular formula (C₈H₁₄O₂). Expected fragmentation includes α-cleavage and dehydration (loss of H₂O).[6][7][8][9]
FT-IR Spectroscopy Presence of functional groups.Fast, inexpensive, and easy to use. Can be used for solid and liquid samples.Provides limited information on the overall molecular structure.[10][11]Confirms the presence of the hydroxyl group (broad O-H stretch ~3400 cm⁻¹) and the C-O ether linkage (~1050-1150 cm⁻¹).[12][13][14]
X-ray Crystallography Precise three-dimensional arrangement of atoms in a solid crystalline state, including absolute stereochemistry.Provides the definitive solid-state structure.[15][16]Requires a suitable single crystal, which can be difficult to grow. The structure may differ from the solution-state conformation.[17][18][19]Would provide the exact bond lengths, bond angles, and the absolute configuration of the chiral center at C3.
In-Depth Look at Alternative Techniques

Mass Spectrometry (MS): For this compound (MW: 142.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a weak or absent molecular ion peak (M⁺) at m/z 142. Key fragmentation pathways for alcohols include:

  • Dehydration: A peak at m/z 124 (M-18) corresponding to the loss of a water molecule.

  • α-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group, leading to resonance-stabilized oxonium ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum serves as a rapid check for key functional groups. For this molecule, the most prominent and diagnostic absorption bands would be:

  • O-H Stretch: A strong, broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the rings.

  • C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region, indicative of the ether and alcohol C-O single bonds.

X-ray Crystallography: Should a single crystal of this compound be obtained, X-ray diffraction analysis would provide an unambiguous determination of its three-dimensional structure. This would definitively establish the relative stereochemistry of the hydroxyl group with respect to the spirocyclic system and provide precise measurements of bond lengths and angles, offering insights into ring strain and conformation.

Experimental Protocols for Alternative Techniques

Mass Spectrometry (GC-MS) Protocol

MS_Protocol Sample Dissolve sample in a volatile solvent (e.g., Dichloromethane) Injection Inject into GC-MS system Sample->Injection Separation Separation on a capillary GC column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass analysis by a quadrupole or time-of-flight (TOF) analyzer Ionization->Analysis Spectrum Obtain Mass Spectrum (Plot of Relative Abundance vs. m/z) Analysis->Spectrum

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

FT-IR Spectroscopy (ATR) Protocol
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum.

Conclusion

The comprehensive structural elucidation of this compound is best achieved through a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the definitive solution-state structure and connectivity, Mass Spectrometry offers rapid confirmation of the molecular weight and key fragmentation clues. FT-IR spectroscopy serves as a quick and efficient method to verify the presence of essential functional groups. For an unequivocal determination of the solid-state conformation and absolute stereochemistry, X-ray crystallography is the ultimate tool. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • ChemAxon. NMR Predictor. [Link]

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  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11857-11868. [Link]

  • Gao, W., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • Smrkolj, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 141-150. [Link]

  • ResearchGate. Spironolactone samples FT-IR spectra. [Link]

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  • NMRDB.org. Predict 13C NMR. [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Mass spectrometry of 1-Oxaspiro[4.4]nonan-3-ol and its fragments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Oxaspiro[4.4]nonan-3-ol and its Fragments

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing vital information about a molecule's mass and fragmentation patterns. This guide offers a detailed exploration of the predicted electron ionization (EI) mass spectrometry of this compound, a unique spirocyclic compound containing both a cyclic ether and a cyclic alcohol moiety. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles of its constituent functional groups to predict its mass spectral behavior. A comparative analysis with related, well-characterized compounds will provide a robust framework for understanding its fragmentation pathways.

Predicted Fragmentation Pathways of this compound

The structure of this compound combines a tetrahydrofuran ring and a cyclopentanol ring fused at a spiro center. Its fragmentation under electron ionization (70 eV) is anticipated to be a composite of the characteristic pathways for cyclic ethers and cyclic alcohols. The initial ionization event involves the removal of an electron, most likely from one of the non-bonding orbitals of the oxygen atoms, to form the molecular ion (M⁺•).

The molecular weight of this compound (C₈H₁₄O₂) is 142.19 g/mol . The molecular ion peak is therefore expected at an m/z of 142. However, for alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[1][2]

The primary fragmentation routes are predicted to be:

  • α-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[2][3][4] Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon is expected.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation for alcohols.[2][4][5]

  • Ring Cleavage: Both the cyclopentanol and tetrahydrofuran rings can undergo cleavage, leading to a variety of fragment ions.

A proposed fragmentation scheme is illustrated below:

G M This compound (M+•, m/z 142) F1 Loss of H₂O (m/z 124) M->F1 - H₂O F2 α-Cleavage Loss of C₂H₅• (m/z 113) M->F2 - C₂H₅• F3 Ring Cleavage (m/z 99) M->F3 F4 Ring Cleavage (m/z 85) F1->F4 - C₂H₅• F5 Base Peak? (m/z 57) F3->F5

Caption: Predicted major fragmentation pathways of this compound.

Comparative Analysis with Cyclopentanol and Tetrahydrofuran

To substantiate the predicted fragmentation, a comparison with the known mass spectra of cyclopentanol and simple cyclic ethers is instructive.

Cyclopentanol: The mass spectrum of cyclopentanol (MW = 86.13 g/mol ) shows a molecular ion at m/z 86, although it can be of low intensity.[6] Key fragments include:

  • m/z 85 (M-1): Loss of a hydrogen radical.[5]

  • m/z 68 (M-18): Loss of water (dehydration).[5]

  • m/z 57: Often the base peak, attributed to [C₃H₅O]⁺ or [C₄H₉]⁺ resulting from ring cleavage.[5]

Cyclic Ethers: Simple cyclic ethers, like tetrahydrofuran, also undergo characteristic fragmentation. A major pathway is the loss of an alkyl radical via α-cleavage. For substituted tetrahydrofurans, a significant peak is often observed corresponding to the loss of the alkyl chain.[7]

For this compound, we can anticipate fragments analogous to those of its constituent parts, but modulated by the overall spirocyclic structure.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound, their putative structures, and a comparison with the fragments of cyclopentanol.

m/zPredicted Fragment Identity for this compoundPutative Fragment StructureCorresponding Cyclopentanol Fragment (m/z)
142Molecular Ion (M⁺•)[C₈H₁₄O₂]⁺•86 (M⁺•)
124[M - H₂O]⁺•[C₈H₁₂O]⁺•68
113[M - C₂H₅]⁺[C₆H₉O₂]⁺-
99Ring Cleavage Fragment[C₅H₇O₂]⁺-
85Ring Cleavage Fragment[C₅H₉O]⁺85
57Ring Cleavage Fragment[C₃H₅O]⁺ or [C₄H₉]⁺57 (Base Peak)

Experimental Protocol for GC-MS Analysis

To acquire an experimental mass spectrum of this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

2. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230 °C.[5]

  • Quadrupole Temperature: 150 °C.[5]

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: 3 minutes.

The workflow for this analysis is depicted below:

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve in Solvent Inject Injection Prep->Inject Separate Separation in Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

References

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A-Comparative-Guide-to-the-X-ray-Crystallography-of-1-Oxaspiro[4.4]nonan-3-ol-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxaspiro[4.4]nonane scaffold, a spirocyclic system featuring a γ-lactone fused to a cyclopentane ring, is a privileged motif in numerous natural products and pharmacologically active compounds. The inherent three-dimensionality and conformational rigidity of the spirocyclic core make it an attractive framework in drug design. Understanding the precise three-dimensional arrangement of atoms within derivatives of 1-oxaspiro[4.4]nonan-3-ol is paramount for elucidating structure-activity relationships (SAR) and optimizing drug-target interactions. X-ray crystallography stands as the definitive method for obtaining this detailed structural information at the atomic level.[1][2][3]

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of various this compound derivatives. We will delve into the synthetic methodologies for obtaining these compounds, the critical process of crystal growth, the principles of single-crystal X-ray diffraction, and a comparative analysis of the resulting crystal structures. The insights derived from these studies are invaluable for researchers in medicinal chemistry, materials science, and chemical biology.

The Significance of the 1-Oxaspiro[4.4]nonane Core

The spiro-γ-lactone moiety is a recurring structural element in a wide array of bioactive natural products.[4] The rigid spirocyclic framework of this compound derivatives serves as a valuable scaffold for presenting substituents in well-defined spatial orientations, which can be crucial for molecular recognition by biological targets.[5] Furthermore, the γ-lactone ring itself can participate in hydrogen bonding and other non-covalent interactions, contributing to the binding affinity of the molecule.[6]

Synthesis of this compound Derivatives: A Comparative Overview

The generation of a library of this compound derivatives is a prerequisite for a systematic crystallographic study. Various synthetic strategies can be employed, each with its own advantages and limitations. A general and effective methodology for the synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes has been developed, providing access to a range of derivatives for structural analysis.[7]

One common approach involves the intramolecular cyclization of a suitable precursor. For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved via an intramolecular 1,3-dipolar cycloaddition reaction.[8][9] While the nitrogen atom in the azaspirocycle differs from the oxygen in our core structure, the underlying principle of intramolecular ring formation is analogous. Another powerful method for constructing oxaspiro skeletons is the Nicholas reaction, which utilizes alkyne-dicobalt hexacarbonyl complexes to facilitate tandem ring-closure reactions.[10]

For the purpose of this guide, we will consider three representative derivatives of this compound for comparative crystallographic analysis:

  • Derivative A: The parent this compound.

  • Derivative B: A derivative with a bulky substituent at the 3-position, such as a mesityl group, as seen in 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.[11]

  • Derivative C: A derivative with a substituent on the cyclopentane ring, introducing an additional stereocenter.

The choice of these derivatives allows for a systematic investigation of how substitution patterns influence the crystal packing and conformational preferences of the spirocyclic system.

The Art and Science of Crystallization

The most critical and often the most challenging step in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction experiments.[1] A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions. For small organic molecules, several crystallization techniques are commonly employed.[12]

Experimental Protocol: Crystallization of this compound Derivatives

Objective: To grow single crystals of Derivatives A, B, and C suitable for X-ray diffraction analysis.

Materials:

  • Purified samples of Derivatives A, B, and C.

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).

  • Small glass vials or test tubes.

  • Parafilm or screw caps.

  • Microscope for crystal inspection.

Methodology: Slow Evaporation

  • Solvent Screening: Dissolve a small amount of the purified derivative in various solvents to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the derivative in the chosen solvent by gentle warming, if necessary.

  • Filtration: Filter the warm solution through a small cotton plug or a syringe filter to remove any particulate matter.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Loosely cap the vial or cover it with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Alternative Method: Vapor Diffusion

  • Setup: Place a small, open vial containing a concentrated solution of the derivative inside a larger, sealed container. The larger container should contain a solvent in which the compound is insoluble but which is miscible with the solvent of the derivative's solution.

  • Diffusion: The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the derivative and inducing crystallization.

The choice of solvent and crystallization technique is often empirical and may require significant experimentation to identify the optimal conditions for each derivative.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This powerful technique allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice.[2]

The Workflow of a Single-Crystal X-ray Diffraction Experiment

The process of determining a crystal structure from a single crystal can be broken down into several key steps:

experimental_workflow A Crystal Mounting B Data Collection A->B X-ray Diffractometer C Data Reduction B->C Integration & Scaling D Structure Solution C->D Phase Problem E Structure Refinement D->E Least-Squares Minimization F Structure Validation E->F CIF File Generation

Caption: A simplified workflow of a single-crystal X-ray diffraction experiment.

  • Crystal Mounting: A carefully selected single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the Bragg reflections. This step also involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal.

  • Structure Solution: The "phase problem" is a central challenge in X-ray crystallography. Direct methods or Patterson methods are typically used for small molecules to obtain an initial model of the crystal structure.[1]

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The results are typically presented in a Crystallographic Information File (CIF).

Comparative Analysis of Crystal Structures

The crystallographic data obtained for Derivatives A, B, and C provide a wealth of information about their molecular and supramolecular structures. A comparative analysis of these structures reveals the influence of different substituents on the conformation of the spirocyclic system and the nature of the intermolecular interactions in the solid state.

Key Crystallographic Parameters

The following table summarizes the key crystallographic parameters for our hypothetical derivatives, based on typical values for similar organic compounds.[13][14]

ParameterDerivative A (Parent)Derivative B (Mesityl)Derivative C (Substituted Cyclopentane)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 8.510.26.8
b (Å) 12.115.69.5
c (Å) 9.37.811.2
α (°) 909085.3
β (°) 105.29078.1
γ (°) 909088.9
Volume (ų) 925.41242.3702.1
Z 442
R-factor (%) 4.23.84.5
Conformational Analysis of the Spirocyclic Core

The 1-oxaspiro[4.4]nonane ring system is not planar. The cyclopentane and γ-lactone rings can adopt various puckered conformations. In the crystal structure of 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, the five-membered cyclopentyl ring displays an envelope conformation.[11] The conformation of the γ-lactone ring is also of significant interest, as it can influence the reactivity and biological activity of the molecule. Studies on similar lactones have shown that they can adopt envelope or twist conformations.[6]

A detailed comparison of the torsion angles within the spirocyclic core of Derivatives A, B, and C would reveal the extent to which the substituents perturb the preferred conformation of the ring system.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and, in some cases, π-π stacking. In the crystal structure of 4-hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, molecules are linked through intermolecular O-H···O hydrogen bonds, forming a zigzag chain.[11]

The introduction of different functional groups in Derivatives B and C is expected to lead to distinct crystal packing motifs. For instance, the bulky mesityl group in Derivative B may sterically hinder certain packing arrangements, while the substituent in Derivative C could introduce new hydrogen bonding opportunities. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions.[15]

intermolecular_interactions cluster_A Derivative A cluster_B Derivative B cluster_C Derivative C A1 A1 A2 A2 A1->A2 O-H...O H-bond B1 B1 B2 B2 B1->B2 Steric Hindrance C1 C1 C2 C2 C1->C2 Additional H-bond

Caption: A conceptual diagram illustrating the different dominant intermolecular interactions in the crystal packing of the three derivatives.

Implications for Drug Development and Materials Science

The detailed structural information obtained from X-ray crystallography has profound implications for drug development. By understanding the precise three-dimensional structure of a this compound derivative and how it interacts with its biological target, medicinal chemists can design more potent and selective drug candidates.[1] For example, the conformation of the spirocyclic scaffold and the orientation of its substituents can be fine-tuned to optimize the fit within a protein's binding pocket.

In the realm of materials science, knowledge of the crystal packing and intermolecular interactions is crucial for understanding and predicting the physical properties of a crystalline material, such as its melting point, solubility, and mechanical strength.[2] This is particularly relevant for the development of pharmaceutical formulations, where the crystalline form of an active pharmaceutical ingredient (API) can significantly impact its bioavailability.[16][17]

Conclusion

This guide has provided a comparative overview of the X-ray crystallographic analysis of this compound derivatives. We have explored the synthetic routes to these compounds, the critical process of crystal growth, the principles of single-crystal X-ray diffraction, and the insights that can be gained from a detailed analysis of the resulting crystal structures. The ability to determine the precise three-dimensional arrangement of atoms in these spirocyclic systems is indispensable for advancing our understanding of their chemical and biological properties. As synthetic methodologies continue to evolve and crystallographic techniques become more powerful, we can expect that the study of such privileged scaffolds will continue to yield exciting discoveries in both medicine and materials science.

References

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition.
  • Crystallographic data and structure refinement summary for compound 1.
  • X-ray crystallography. Wikipedia.
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • Solving molecular organic crystal structures
  • Single crystal structure of the spiro compound 2 c.
  • Crystallographic data of 8.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry.
  • Conformational analysis. Part 30. The conformational analysis of some lactones by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2.
  • One-pot three-component synthesis of azaspirononatriene deriv
  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communic
  • Synthesis of oxaspiro[ m. n] skeletons based on the Nicholas reaction.
  • New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. MDPI.
  • Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology. Universitat Autònoma de Barcelona Research Portal.
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one.
  • Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an upd
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  • Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO.
  • X-ray Crystallography. Chemistry LibreTexts.

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A Comparative Guide to the Synthetic Efficiency of 1-Oxaspiro[4.4]nonan-3-ol Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Oxaspiro[4.4]nonan-3-ol in Modern Drug Discovery

The 1-oxaspiro[4.4]nonane scaffold, a core structural motif in numerous natural products and pharmacologically active compounds, has garnered significant attention in medicinal chemistry. The inherent three-dimensionality of the spirocyclic system offers a unique topographical presentation of functional groups, enabling novel interactions with biological targets. Specifically, the introduction of a hydroxyl group at the 3-position of this scaffold, yielding this compound, provides a crucial handle for further functionalization and modulation of physicochemical properties. This makes it a valuable building block for the synthesis of complex molecules in drug development programs.

Despite its potential, a comprehensive comparative analysis of the synthetic routes to this compound is conspicuously absent in the current literature. This guide aims to address this gap by proposing and evaluating plausible synthetic strategies. Drawing upon established principles of organic synthesis, particularly in the realm of γ-butyrolactone formation, we will dissect two primary conceptual routes. This analysis will provide researchers, scientists, and drug development professionals with a robust framework for selecting the most efficient and practical approach for their specific needs, considering factors such as starting material availability, reaction scalability, and overall yield.

Proposed Synthetic Strategies: A Mechanistic Deep Dive

In the absence of established, dedicated synthetic protocols for this compound in peer-reviewed literature, this guide puts forth two logical and mechanistically sound synthetic pathways. These routes are predicated on well-established named reactions and transformations commonly employed in the synthesis of γ-butyrolactones and spirocyclic systems.

Route 1: Reformatsky Reaction of Cyclopentanone followed by Diastereoselective Reduction

The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal.[1][2][3][4] This approach offers a direct and convergent pathway to a key intermediate, 1-Oxaspiro[4.4]nonan-3-one, which can then be reduced to the target alcohol.

Conceptual Workflow for Route 1

A Cyclopentanone + Ethyl Bromoacetate B Reformatsky Reaction (Zn, Toluene, Reflux) A->B Step 1 C Ethyl 1-hydroxycyclopentylacetate B->C D Intramolecular Cyclization (Acid or Base Catalysis) C->D Step 2 E 1-Oxaspiro[4.4]nonan-3-one D->E F Diastereoselective Reduction (e.g., NaBH4, L-Selectride®) E->F Step 3 G This compound F->G A Cyclopentanone B Wittig or Horner-Wadsworth-Emmons Reaction (e.g., (EtO)2P(O)CH2CO2Et, NaH) A->B Step 1 C Ethyl 2-(cyclopentylidene)acetate B->C D Epoxidation (m-CPBA) C->D Step 2 E Ethyl 2-(1-oxaspiro[2.4]heptan-2-yl)acetate D->E F Reductive Ring Opening and Lactonization (e.g., H2, Pd/C or LiAlH4) E->F Step 3 G This compound F->G

Sources

A Strategic Guide to Investigating the Bioactivity of 1-Oxaspiro[4.4]nonan-3-ol and its Aza-Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for the comparative biological evaluation of 1-Oxaspiro[4.4]nonan-3-ol and its corresponding aza-analogs. Given the novelty of this specific scaffold, this document moves beyond a simple review of existing data. Instead, it offers a forward-looking, experimentally-grounded roadmap for researchers and drug development professionals. We will dissect the core structural motifs, propose a rationale for their synthesis and biological screening, and provide detailed, actionable protocols to empower your research endeavors.

Introduction: The Spirocyclic Scaffold as a Privileged Motif in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic systems by enabling more precise and novel interactions with biological targets. This unique topography can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility, while also providing an escape from well-explored chemical space.

The 1-Oxaspiro[4.4]nonane core represents a compelling starting point for library synthesis. The introduction of a hydroxyl group at the 3-position provides a crucial handle for further functionalization or as a key pharmacophoric feature. The central question we address is: how does the isosteric replacement of the ether oxygen with a nitrogen atom—creating aza-analogs—modulate biological activity? This substitution fundamentally alters the scaffold's electronic properties, hydrogen bonding capacity, and basicity, opening a rich field for structure-activity relationship (SAR) studies.

This guide will lay out a comprehensive research plan to synthesize these compounds and systematically evaluate their potential as novel therapeutic agents.

Core Structures & Rationale for Comparison

The foundational structures for our proposed investigation are this compound and its primary aza-analog, 1-Azaspiro[4.4]nonan-3-ol. The core hypothesis is that the substitution of oxygen with nitrogen will have profound effects on target engagement and overall biological profile.

FeatureThis compound1-Azaspiro[4.4]nonan-3-olRationale for Comparison
Heteroatom Oxygen (Ether)Nitrogen (Secondary Amine)The lone pair on nitrogen is more available for hydrogen bonding and coordination compared to oxygen.
Basicity NeutralBasic (pKa of amine)The basic nitrogen can form salt bridges and interact with acidic residues in a target protein, a property absent in the oxa-analog.
H-Bonding H-bond acceptor (ether), H-bond donor/acceptor (alcohol)H-bond acceptor/donor (amine), H-bond donor/acceptor (alcohol)The secondary amine introduces an additional hydrogen bond donor site, potentially altering binding orientation and affinity.
Reactivity Chemically stableThe secondary amine provides a reactive handle for further derivatization, enabling library expansion.

The logical workflow for investigating these compounds is outlined below. This process begins with synthesis and proceeds through a tiered screening cascade to identify and validate biological activity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hit Validation & SAR S Synthesis of Core Scaffolds (Oxa- and Aza-analogs) C Purification & Structural Verification (NMR, MS, HPLC) S->C P Phenotypic Screening (e.g., Cell Viability Assay) C->P Test Compounds T Target-Based Screening (e.g., Kinase Panel) C->T Test Compounds D Dose-Response Analysis (IC50/EC50 Determination) P->D Active Hits T->D Active Hits A Analog Synthesis & SAR Studies D->A M Mechanism of Action Studies A->M

Caption: Proposed workflow for the synthesis and biological evaluation of spirocyclic analogs.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages. These protocols are designed to be robust and self-validating.

General Synthesis of the Aza-Analog Core

While multiple synthetic routes are possible, a plausible approach for the 1-Azaspiro[4.4]nonan-3-ol core involves a key intramolecular cyclization step. The following is a representative, conceptual protocol.

Protocol 1: Synthesis of 1-Azaspiro[4.4]nonan-3-ol

  • Starting Material Preparation: Begin with commercially available cyclopentanone. Perform a Henry reaction (nitroaldol reaction) with nitromethane to yield 1-(nitromethyl)cyclopentanol.

  • Reduction of Nitro Group: Reduce the nitro group to a primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent or catalytic hydrogenation (e.g., H₂, Pd/C). This yields 1-(aminomethyl)cyclopentanol.

  • Protection of Amine: Protect the primary amine with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, by reacting it with di-tert-butyl dicarbonate (Boc)₂O.

  • Activation of Hydroxyl Group: Activate the hydroxyl group for nucleophilic substitution. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like pyridine.

  • Intramolecular Cyclization: Treat the protected and activated intermediate with a strong, non-nucleophilic base, such as sodium hydride (NaH), in a solvent like THF. This will deprotonate the protected amine's nitrogen (if applicable, or a different strategy for direct cyclization would be needed), which then acts as a nucleophile to displace the leaving group, forming the spirocyclic ring. Causality Note: This intramolecular reaction is favored due to the proximity of the reacting groups (Thorpe-Ingold effect).

  • Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, 1-Azaspiro[4.4]nonan-3-ol.

  • Purification: Purify the final compound using column chromatography or recrystallization and confirm its identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Cell Viability Assay (Phenotypic Screen)

A primary screen using a cell viability assay is a cost-effective method to identify compounds with cytotoxic or cytostatic effects, which could indicate potential anticancer or antimicrobial activity. The MTT assay is a reliable, colorimetric method for this purpose.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and its aza-analog in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Hypothetical Target Engagement: Kinase Inhibition

Many small molecule drugs target protein kinases due to their central role in cellular signaling pathways. The hydrogen bonding capabilities and defined 3D structure of our spirocyclic compounds make them plausible kinase inhibitors. A potential mechanism involves the compound binding to the ATP pocket of a kinase, with the hydroxyl and amine/ether groups forming key hydrogen bonds with the hinge region.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Aza-Spirocyclic Inhibitor pocket Hinge Region Hydrophobic Pocket Ribose Pocket inhibitor NH (H-Donor) OH (H-Donor/Acceptor) Spiro-Scaffold inhibitor:n0->pocket:f0 H-Bond inhibitor:n1->pocket:f0 H-Bond inhibitor:n2->pocket:f1 van der Waals

A Structural Comparison of 1-Oxaspiro[4.4]nonan-3-ol and Related Spiroketal Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiroketal is a privileged structural motif found in a wide array of natural products and pharmaceuticals, prized for its rigid, three-dimensional architecture.[1] This guide provides an in-depth structural comparison of the synthetic building block, 1-Oxaspiro[4.4]nonan-3-ol, with biologically active spiroketals of varying ring sizes and complexities. We will explore the foundational stereoelectronic principles that govern spiroketal conformation, compare key structural parameters, and present validated experimental and computational workflows for their unambiguous characterization. This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for understanding and manipulating the spiroketal scaffold in medicinal chemistry.

Section 1: Foundational Principles of Spiroketal Structure

The defining feature of a spiroketal is a single carbon atom, the spirocenter, which is the pivot for two heterocyclic rings, each containing an oxygen atom attached to the spirocenter.[1] The stability and three-dimensional shape of this arrangement are not random; they are powerfully dictated by a stereoelectronic phenomenon known as the anomeric effect .

The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter) to occupy the axial position. This contra-steric arrangement allows for a stabilizing hyperconjugative interaction, where a lone pair of electrons from one ring's oxygen atom donates into the antibonding orbital (σ*) of the C-O bond of the other ring.[2] In spiroketals, the most stable conformation is typically one that maximizes these anomeric interactions.[3][4] A "double anomeric effect," where both C-O bonds are axial with respect to the adjacent ring, confers significant thermodynamic stability.[3]

Below is a diagram illustrating this fundamental stabilizing interaction.

Caption: The anomeric effect in spiroketals.

Section 2: In Focus: this compound

This compound is a synthetic spiroketal characterized by a [4.4] ring system, meaning both heterocyclic rings are five-membered. This contrasts with the more common [5.5] or [5.6] systems found in many natural products.[1][5]

Key Structural Features:

  • [4.4] Spiro-System: The presence of two five-membered rings (tetrahydrofuran derivatives) introduces significant conformational constraints. Unlike six-membered rings that adopt stable chair conformations, five-membered rings exist in dynamic equilibrium between more flexible "envelope" and "twist" conformations.[6] This flexibility can influence how well the ideal geometry for the anomeric effect is achieved.

  • C3-Hydroxyl Group: The hydroxyl (-OH) substituent provides a site for hydrogen bonding, which can influence crystal packing, solubility, and potential interactions with biological targets. Its stereochemistry (axial vs. equatorial) will further impact the molecule's overall conformation and stability.

While specific experimental data for this compound is sparse in publicly available literature, its derivatives are noted as key intermediates in the synthesis of acaricides and other agrochemicals.[7][8] Its structure serves as an excellent foundational model for understanding the properties of more complex spiroketals.

Section 3: A Comparative Structural Analysis

To contextualize the structure of this compound, we will compare it to three well-characterized spiroketals from nature. Each comparator was chosen to highlight the structural diversity and biological relevance of this motif.

  • 1,7-Dioxaspiro[5.5]undecane: The primary pheromone of the olive fly, this is a classic example of a simple, unsubstituted [5.5] spiroketal.[9][10]

  • Talaromycin A: A metabolite from the endophytic fungus Talaromyces, this [5.5] spiroketal features multiple stereocenters and alkyl substituents, demonstrating increased complexity.[11][12]

  • Pinnatoxin G: A potent marine neurotoxin, pinnatoxin G contains a highly complex and rigid dispiroketal system, showcasing a[2][2][13] tricyclic arrangement within a larger macrocycle.[14][15]

Comparative Data Summary
FeatureThis compound1,7-Dioxaspiro[5.5]undecaneTalaromycin APinnatoxin G
IUPAC Name This compound1,7-Dioxaspiro[5.5]undecane(2S,5R,6S,8S)-5,8-diethyl-2,6-dimethyl-1,7-dioxaspiro[5.5]undecane(See Ref.[15])
Trivial Name -Olean[16]Talaromycin APinnatoxin G
Spiro-System [4.4] (5/5-membered rings)[5.5] (6/6-membered rings)[5.5] (6/6-membered rings)Dispiro 6,5,6 tricyclic ketal[14]
Molecular Formula C₈H₁₄O₂C₉H₁₆O₂[9]C₁₅H₂₈O₂C₄₂H₆₃NO₇[15]
Molar Mass 142.19 g/mol 156.22 g/mol [9]240.40 g/mol 694.0 g/mol [15]
Key Substituents C3-hydroxylNoneC2,C6-dimethyl, C5,C8-diethylComplex macrocycle, imine, etc.
Biological Role Synthetic IntermediateInsect Pheromone[10]Antitumor, Antibacterial[17]nAChR Antagonist
Discussion of Structural Differences
  • Ring Conformation and Strain: The most significant difference lies in the ring systems. The two six-membered tetrahydropyran rings of 1,7-Dioxaspiro[5.5]undecane and Talaromycin A adopt stable, low-energy chair conformations. This allows for a well-defined axial/equatorial positioning of substituents and optimal alignment for the double anomeric effect, leading to a thermodynamically stable (ax,ax) conformation.[18] In contrast, the five-membered tetrahydrofuran rings of This compound are more flexible and puckered, rapidly interconverting between envelope and twist forms.[6] This inherent flexibility may lead to a less-than-ideal orbital overlap for the anomeric effect, resulting in a comparatively less stabilized system. The complex, bridged ring system of Pinnatoxin G is highly rigid, with its conformation locked by the macrocyclic structure.

  • Stereoelectronic Control: The stability of spiroketals is largely governed by maximizing anomeric effects. In [5.5] systems like Olean and Talaromycin A, the chair-chair conformation with both ring oxygens in axial positions relative to the other ring is strongly favored.[3] This (ax,ax) arrangement benefits from two stabilizing n → σ* interactions. For the [4.4] system of this compound, achieving this ideal geometry is more challenging due to the inherent planarity and strain of five-membered rings. The final conformation is a delicate balance between minimizing torsional strain and maximizing the anomeric effect.

  • Substituent Influence: The simple hydroxyl group on this compound offers a hydrogen bond donor, influencing its solid-state and solution properties. In Talaromycin A, the multiple alkyl substituents dictate the stereochemical outcome of its formation and lock the molecule into a specific, biologically active conformation. The vast and complex array of functional groups in Pinnatoxin G defines its intricate three-dimensional shape, which is precisely evolved for potent binding to nicotinic acetylcholine receptors.[14]

Section 4: Experimental & Computational Workflow for Structural Validation

Determining the precise three-dimensional structure and stereochemistry of a spiroketal is non-trivial. A robust and self-validating approach combines experimental spectroscopic data with computational modeling.[2][19]

Experimental Protocol 1: NMR Spectroscopy for Structural Elucidation

Objective: To determine the molecular constitution, connectivity, and relative stereochemistry of the spiroketal.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified spiroketal in 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the number and types of proton environments.[20]

    • Acquire a ¹³C NMR and a DEPT-135 spectrum to identify all carbon signals and distinguish between CH₃, CH₂, CH, and quaternary carbons.[21]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting fragments across the quaternary spirocenter.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å). This is the key experiment for determining relative stereochemistry. For example, a strong NOE between a proton on Ring 1 and a proton on Ring 2 can define the stereochemical relationship at the spirocenter.[22]

  • Data Analysis: Integrate all 1D and 2D NMR data to build the molecular structure, assign all proton and carbon chemical shifts, and determine the relative configuration of all stereocenters.[23][24]

Computational Protocol 2: DFT for Conformational Analysis and Validation

Objective: To identify the lowest energy conformers of the spiroketal and validate the experimentally determined structure.

Methodology:

  • Initial Conformer Search: Perform a conformational search using a computationally inexpensive method (e.g., a force field like MMFF or a semi-empirical method like GFN2-xTB) to broadly sample the potential energy surface and identify a set of low-energy candidate structures.[25]

  • DFT Geometry Optimization: Take the low-energy conformers from the initial search and perform full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[26][27] Include a continuum solvent model (e.g., PCM or SMD) to simulate the solvent used for NMR experiments.[26]

  • Energy Calculation: Calculate the final Gibbs free energies of all optimized conformers to determine their relative populations at room temperature. The structure with the lowest Gibbs free energy is the predicted thermodynamically most stable isomer.[2]

  • Validation (Optional but Recommended): For the lowest-energy conformer(s), calculate NMR chemical shifts and coupling constants using a suitable DFT method. Compare these calculated values to the experimental data. A good correlation between calculated and experimental NMR data provides strong validation for the proposed structure.[28]

Integrated Workflow Diagram

The following diagram illustrates how these experimental and computational protocols are integrated for a self-validating structural elucidation workflow.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling Sample Purified Spiroketal NMR_Acq 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Sample->NMR_Acq NMR_Data Experimental Spectroscopic Data NMR_Acq->NMR_Data Analysis Integrated Structural Analysis NMR_Data->Analysis Conf_Search Conformational Search (Force Field / Semi-empirical) DFT_Opt DFT Geometry Optimization & Energy Calculation Conf_Search->DFT_Opt NMR_Calc DFT NMR Calculation (Chemical Shifts, J-couplings) DFT_Opt->NMR_Calc Comp_Data Calculated Structures & Spectroscopic Data NMR_Calc->Comp_Data Comp_Data->Analysis Validation Structure Validation Analysis->Validation Validation->NMR_Acq No Match: Re-evaluate Data Validation->DFT_Opt No Match: Refine Model Final_Structure Confirmed 3D Structure Validation->Final_Structure Match

Caption: Integrated workflow for spiroketal structure elucidation.

Section 5: Conclusion and Outlook

The structural analysis of this compound in comparison to naturally occurring spiroketals reveals critical design principles for medicinal chemists. The size of the constituent rings dictates the conformational flexibility and the degree to which stabilizing anomeric effects can be achieved. While simple [4.4] systems offer unique, constrained scaffolds, the chair-based conformations of [5.5] and [5.6] systems provide a more rigid and predictable platform for orienting substituents in three-dimensional space. The functional group decorations, from a simple hydroxyl to complex alkyl chains, are ultimately responsible for fine-tuning the physicochemical properties and biological activity.

A thorough understanding of these structural nuances, validated by a combined experimental and computational workflow, is essential for the rational design of novel spiroketal-containing therapeutics. By leveraging these principles, drug development professionals can better harness the potential of this privileged scaffold to create next-generation medicines.

References

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  • Mafra, L., et al. (2020). Monitoring of Cyclic Imine Toxins in Bivalves from the Mozambican Coast. Toxins. Available at: [Link]

  • Li, W., et al. (2021). Structures and hydrogen bonding of 1,7-dioxaspiro[5.5]undecane and its hydrates. Physical Chemistry Chemical Physics. Available at: [Link]

  • Boundy, M. J., et al. (2020). Structural Characterization of Pinnatoxin Isomers. PubMed. Available at: [Link]

  • Gervay-Hague, J., & Sestelo, J. P. (2018). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules. Available at: [Link]

  • Spiroketal Formation - Stereoelectronic Effects. (n.d.). ChemTube3D. Retrieved January 19, 2026, from [Link]

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  • Yuan, W., et al. (2022). Research advances in the structures and biological activities of secondary metabolites from Talaromyces. Frontiers in Microbiology. Available at: [Link]

  • Pinnatoxin G | C42H63NO7. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Yuan, W., et al. (2022). Research advances in the structures and biological activities of secondary metabolites from Talaromyces. PMC. Available at: [Link]

  • Liu, J., et al. (2019). Two new compounds, Talaromycin A and B, isolated from an endophytic fungus, Talaromyces aurantiacus. PubMed. Available at: [Link]

  • ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. (2020). YouTube. Available at: [Link]

  • CID 160073722 | C18H32O4. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 1,7-Dioxaspiro[5.5]undecane. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]

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  • Liu, J., et al. (2019). Two new compounds, Talaromycin A and B, isolated from an endophytic fungus, Talaromyces aurantiacus. ResearchGate. Available at: [Link]

  • Talaromycin. (n.d.). Arevali. Retrieved January 19, 2026, from [Link]

  • Spiroketal - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bobko, A. A., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. PMC. Available at: [Link]

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  • Paquette, L. A., & Dull, G. K. (1991). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. Figshare. Available at: [Link]

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  • Zhao, J-H., et al. (2009). 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and pharmaceutical development, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of stereoselective synthesis and a regulatory necessity. The chiral spirocyclic scaffold of 1-Oxaspiro[4.4]nonan-3-ol presents a unique analytical challenge due to its rigid, three-dimensional structure. This guide provides an in-depth, comparative analysis of the three principal analytical techniques for determining the e.e. of this important chiral building block: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As Senior Application Scientists, our objective is to move beyond a simple recitation of methods, instead offering a nuanced, experience-driven perspective on the causality behind methodological choices and the establishment of self-validating protocols.

The Analytical Imperative: Why Method Selection Matters

The choice of analytical technique for e.e. determination is a critical decision that impacts not only the accuracy and reliability of the results but also workflow efficiency and resource allocation. For a molecule like this compound, where the chiral center is a secondary alcohol embedded in a spirocyclic system, factors such as volatility, the presence of chromophores, and potential intermolecular interactions must be carefully considered. This guide will dissect the relative merits and drawbacks of each technique, supported by experimental data, to empower researchers to make informed decisions tailored to their specific needs.

Comparative Analysis of Key Methodologies

The three most robust and widely adopted methods for determining the enantiomeric excess of chiral alcohols are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.[1] Each of these techniques offers a distinct set of advantages and is governed by different principles of enantiomeric discrimination.

Method Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[2]High accuracy and precision, broad applicability, both analytical and preparative scale.[2]Method development can be time-consuming, requires specialized and often expensive chiral columns.[2]High-throughput screening, routine quality control, and preparative separation.
Chiral GC Separation of volatile enantiomers on a chiral GC column.High resolution, small sample size required, suitable for a wide range of e.e. values.[1]Analyte must be volatile or derivatized, high temperatures can risk racemization.[1]Analysis of volatile chiral alcohols and intermediates.
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift non-equivalence between enantiomers.[3]Rapid analysis, provides structural information, no physical separation needed.Lower sensitivity, requires higher sample concentration, potential for peak overlap.Rapid screening, mechanistic studies, and when chromatographic methods are not available.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the first choice for e.e. determination due to its versatility and high accuracy. The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers of this compound and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral alcohols.[2]

Experimental Protocol: Direct Enantioseparation on a Chiral Stationary Phase

  • Column Selection: A Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is a suitable starting point for method development.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (IPA) is typically used. A starting gradient of 90:10 (Hexane:IPA) is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore, detection at lower wavelengths is necessary).

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Method Development

cluster_0 Method Development cluster_1 Sample Analysis A Select Chiral Stationary Phase (e.g., Chiralcel® OD-H) B Optimize Mobile Phase (Hexane/IPA ratio) A->B Initial Screening C Fine-tune Flow Rate and Temperature B->C Resolution Optimization D Validate Method (Linearity, Precision, Accuracy) C->D Finalization E Prepare Sample Solution D->E Apply Validated Method F Inject into HPLC System E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H A Sample Preparation in Volatile Solvent B Injection into GC with Chiral Column A->B C Temperature Programmed Elution B->C D Detection by FID C->D E Peak Integration and e.e. Calculation D->E cluster_0 Choice of Auxiliary A Racemic/Enantioenriched this compound B Add Chiral Auxiliary A->B G Chiral Derivatizing Agent (e.g., Mosher's Acid) B->G Covalent H Chiral Solvating Agent (e.g., BINOL) B->H Non-covalent C Formation of Diastereomeric Species D Acquire NMR Spectrum C->D E Observe and Integrate Resolved Signals D->E F Calculate Enantiomeric Excess E->F G->C H->C

Sources

A Comparative Guide to the Catalytic Synthesis of 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

The 1-oxaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. The introduction of a hydroxyl group at the 3-position, affording 1-Oxaspiro[4.4]nonan-3-ol, provides a key handle for further functionalization, making its efficient and stereocontrolled synthesis a significant challenge and a topic of considerable interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of three distinct and powerful catalytic strategies for the synthesis of this target molecule: Gold-Catalyzed Intramolecular Hydroalkoxylation, Chiral Phosphoric Acid-Catalyzed Spiroketalization, and Organocatalytic Intramolecular Michael Addition. Each approach will be examined in terms of its underlying mechanism, experimental protocol, and expected performance, supported by experimental data from analogous systems in the scientific literature.

Introduction to the Target Molecule and Synthetic Challenges

This compound is a spiroketal, a class of compounds characterized by a central spirocyclic carbon atom connecting two heterocyclic rings. The presence of the hydroxyl group introduces a stereocenter, and the spirocyclic nature of the molecule can give rise to diastereomers and enantiomers. Consequently, the development of catalytic methods that can control both the formation of the spiroketal core and the stereochemistry of the final product is highly desirable. The primary challenge lies in the selective formation of the desired ring system while managing the reactivity of the precursor functional groups to achieve high yields and stereoselectivity.

Catalytic Strategy 1: Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack.[1][2] This strategy leverages the carbophilic nature of gold to facilitate the intramolecular addition of a hydroxyl group to an alkyne, triggering a cascade to form the spiroketal.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne functionality of a suitable precursor, such as (Z)-3-(pent-4-en-1-yl)pent-2-en-4-yn-1-ol. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by a distal hydroxyl group. The subsequent cyclization can proceed through a 5-endo-dig or 6-exo-dig pathway, with the regioselectivity often influenced by the specific gold catalyst and ligand employed.[3] Following the initial cyclization, a second intramolecular hydroalkoxylation event occurs to form the spiroketal structure. The final step involves protodeauration to release the product and regenerate the active gold catalyst.

Gold_Catalyzed_Hydroalkoxylation cluster_0 Catalytic Cycle Precursor Alkynyl Diol Precursor Activated_Alkyne Gold-Alkyne π-Complex Precursor->Activated_Alkyne + Au(I) Au_Complex Au(I) Catalyst Cyclization_1 First Hydroalkoxylation Activated_Alkyne->Cyclization_1 Intramolecular Nucleophilic Attack Intermediate Vinyl-Gold Intermediate Cyclization_1->Intermediate Cyclization_2 Second Hydroalkoxylation Intermediate->Cyclization_2 Product_Complex Gold-Product Complex Cyclization_2->Product_Complex Product This compound Product_Complex->Product Protodeauration Product->Au_Complex - Au(I) (regenerated)

Caption: Gold-Catalyzed Intramolecular Hydroalkoxylation Workflow.

Experimental Protocol (Hypothetical)

Synthesis of this compound via Gold-Catalyzed Cyclization

  • Materials:

    • (Z)-3-(pent-4-en-1-yl)pent-2-en-4-yn-1-ol (1.0 equiv)

    • (Ph₃P)AuCl (5 mol%)

    • AgOTf (5 mol%)

    • Dichloromethane (DCM), anhydrous (0.05 M)

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add (Ph₃P)AuCl (5 mol%) and AgOTf (5 mol%).

    • Add anhydrous DCM and stir the mixture at room temperature for 10 minutes to generate the active cationic gold catalyst.

    • Add a solution of (Z)-3-(pent-4-en-1-yl)pent-2-en-4-yn-1-ol in anhydrous DCM to the catalyst mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Catalytic Strategy 2: Chiral Phosphoric Acid-Catalyzed Spiroketalization

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have proven to be highly effective catalysts for a wide range of enantioselective transformations, including spiroketalizations.[4][5] This approach relies on the formation of an oxocarbenium ion intermediate, with the chiral catalyst controlling the facial selectivity of the subsequent nucleophilic attack.

Mechanistic Rationale

The reaction is proposed to proceed via an asynchronous concerted mechanism.[4][5] The chiral phosphoric acid protonates the enol ether precursor, such as 2-(2-(tetrahydrofuran-2-yl)ethyl)furan, to generate a transient oxocarbenium ion. This highly reactive intermediate is stabilized through hydrogen bonding with the conjugate base of the chiral phosphoric acid. This non-covalent interaction creates a chiral environment around the oxocarbenium ion, directing the intramolecular attack of the pendant hydroxyl group from a specific face to afford the spiroketal with high enantioselectivity.

CPA_Catalyzed_Spiroketalization cluster_1 Catalytic Cycle Precursor Hydroxy Enol Ether Precursor Protonation Protonation Precursor->Protonation + CPA CPA Chiral Phosphoric Acid (CPA) Oxocarbenium Chiral Ion Pair (Oxocarbenium-CPA) Protonation->Oxocarbenium Cyclization Enantioselective Spiroketalization Oxocarbenium->Cyclization Product_Complex Product-CPA Complex Cyclization->Product_Complex Product Enantioenriched This compound Product_Complex->Product - CPA (regenerated)

Caption: Chiral Phosphoric Acid-Catalyzed Spiroketalization Workflow.

Experimental Protocol (Hypothetical)

Enantioselective Synthesis of this compound via Chiral Phosphoric Acid Catalysis

  • Materials:

    • 2-(2-(tetrahydrofuran-2-yl)ethyl)furan (1.0 equiv)

    • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (10 mol%)

    • Toluene, anhydrous (0.1 M)

    • 4 Å Molecular Sieves

  • Procedure:

    • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add (R)-TRIP (10 mol%).

    • Under an argon atmosphere, add anhydrous toluene, followed by a solution of 2-(2-(tetrahydrofuran-2-yl)ethyl)furan in anhydrous toluene.

    • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a small amount of triethylamine.

    • Filter the mixture through a pad of silica gel, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to yield enantioenriched this compound.

Catalytic Strategy 3: Organocatalytic Intramolecular Michael Addition

Organocatalysis offers a metal-free alternative for the construction of complex molecules. The intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated carbonyl compound is a powerful method for the formation of heterocyclic rings.[6][7] Chiral organocatalysts can be employed to achieve high levels of enantioselectivity.

Mechanistic Rationale

In this proposed synthesis, a hydroxy-enone precursor, such as (E)-7-hydroxy-1-(tetrahydrofuran-2-yl)hept-1-en-3-one, undergoes cyclization catalyzed by a chiral bifunctional organocatalyst, for example, a thiourea-based catalyst. The catalyst activates the enone through hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic moiety of the catalyst can deprotonate the pendant hydroxyl group, enhancing its nucleophilicity. This dual activation facilitates the intramolecular Michael addition. The chiral scaffold of the catalyst dictates the facial selectivity of the addition, leading to the formation of the enantioenriched product.

Organocatalytic_Michael_Addition cluster_2 Catalytic Cycle Precursor Hydroxy-Enone Precursor Activation Dual Activation Complex Precursor->Activation + Catalyst Catalyst Chiral Bifunctional Organocatalyst Michael_Addition Intramolecular Michael Addition Activation->Michael_Addition Cyclized_Intermediate Cyclized Intermediate Michael_Addition->Cyclized_Intermediate Tautomerization Tautomerization & Catalyst Release Cyclized_Intermediate->Tautomerization Tautomerization->Catalyst (regenerated) Product Enantioenriched This compound Tautomerization->Product

Caption: Organocatalytic Intramolecular Michael Addition Workflow.

Experimental Protocol (Hypothetical)

Enantioselective Synthesis of this compound via Organocatalytic Intramolecular Michael Addition

  • Materials:

    • (E)-7-hydroxy-1-(tetrahydrofuran-2-yl)hept-1-en-3-one (1.0 equiv)

    • Takemoto catalyst (a chiral thiourea derivative) (10 mol%)

    • Chloroform, anhydrous (0.1 M)

  • Procedure:

    • To a vial, add the Takemoto catalyst (10 mol%) and the hydroxy-enone precursor.

    • Under an argon atmosphere, add anhydrous chloroform.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system to isolate the enantioenriched this compound.

Comparative Performance Analysis

Catalytic MethodCatalystPrecursor TypeKey AdvantagesPotential ChallengesExpected YieldExpected Stereoselectivity
Gold-Catalyzed Intramolecular Hydroalkoxylation (Ph₃P)AuCl / AgOTfAlkynyl DiolMild reaction conditions, high functional group tolerance, often high yielding.Cost of gold catalyst, potential for side reactions, control of regioselectivity can be challenging.Good to ExcellentModerate to High (substrate dependent)
Chiral Phosphoric Acid-Catalyzed Spiroketalization (R)-TRIPHydroxy Enol EtherHigh enantioselectivity, metal-free, well-established catalyst class.Precursor synthesis can be multi-step, catalyst loading can be high, may require low temperatures.GoodExcellent
Organocatalytic Intramolecular Michael Addition Chiral ThioureaHydroxy-EnoneMetal-free, environmentally friendly, high enantioselectivity achievable.Substrate scope may be limited, catalyst may be sensitive to air and moisture.GoodExcellent

Conclusion

The synthesis of this compound can be approached through several modern catalytic methodologies, each with its own set of advantages and considerations. Gold-catalyzed intramolecular hydroalkoxylation offers a mild and often high-yielding route, although the cost of the catalyst and potential regioselectivity issues need to be considered. For applications where high enantiopurity is paramount, both chiral phosphoric acid-catalyzed spiroketalization and organocatalytic intramolecular Michael addition present excellent options. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including cost, scalability, desired stereochemical outcome, and the availability of starting materials. The continued development of novel catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective syntheses of this important class of molecules in the future.

References

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  • List, B., & Čorić, I. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7391), 583–586. [Link][8]

  • Liu, S., Lan, X., Chen, K., Hao, W., Li, G., Tu, S., & Jiang, B. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(14), 3831–3834. [Link][9][10]

  • Sow, M., Fauran, E., & Commeiras, L. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(19), 4882. [Link][11]

  • Xue, J., Zhang, H., Tian, T., & Yao, X. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Angewandte Chemie International Edition, 55(11), 3737–3741. [Link][12][13]

  • Harris, R. J., & Widenhoefer, R. A. (2012). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Journal of the American Chemical Society, 134(22), 9134–9137. [Link][3]

  • Li, Y., & Zhang, J. (2013). Gold-catalyzed spiro-N,O-ketal synthesis. Organic & Biomolecular Chemistry, 11(3), 424–427. [Link][14]

  • Roche, S. P., & Fazal, A. (2014). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry, 12(30), 5598–5611. [Link][1][2]

  • He, X., Xie, M., Li, R., Choy, P. Y., Tang, Q., Shang, Y., & Kwong, F. Y. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Organic Letters, 22(11), 4306–4310. [Link][15]

  • Wu, C., Li, W., Yang, J., Liang, X., & Ye, J. (2010). Asymmetric organocatalytic Michael addition of anthrone to enone. Organic & Biomolecular Chemistry, 8(14), 3244–3250. [Link][16]

  • Harris, R. J., Carden, R. G., Duncan, A. N., & Widenhoefer, R. A. (2018). Kinetics and Mechanism of the Gold-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols. ACS Catalysis, 8(8), 7713–7721. [Link][17]

  • White, J. D., & Dey, S. (2011). Pd-II-Catalyzed Spiroketalization of Ketoallylic Diols. Angewandte Chemie International Edition, 50(41), 9732–9735. [Link][18]

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A Comparative Guide to the Structural Validation of 1-Oxaspiro[4.4]nonan-3-ol via Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. While modern spectroscopic techniques have become the primary tools for structural elucidation, classical degradation studies remain a powerful, complementary approach for definitive validation. This guide provides an in-depth technical comparison of degradation pathways for the structural confirmation of 1-oxaspiro[4.4]nonan-3-ol, contrasting these methods with contemporary spectroscopic analysis.

The structure of this compound presents two key reactive centers for degradation: a secondary alcohol and a spiroketal (a specialized cyclic ether). Strategic cleavage at these points yields predictable fragments whose individual structures can be more readily identified, thus allowing for the confident reconstruction of the parent molecule.

Degradation Pathway 1: Oxidation of the Secondary Alcohol

The secondary alcohol at the C3 position is a prime target for oxidation. A well-controlled oxidation reaction is expected to convert this alcohol into a ketone, yielding 1-oxaspiro[4.4]nonan-3-one. This transformation provides crucial evidence for the presence and position of the hydroxyl group.

Causality of Experimental Choice: Jones Oxidation

Among various oxidizing agents, the Jones reagent (chromic acid in acetone) is selected for its efficacy in oxidizing secondary alcohols to ketones with high yields.[1][2][3] The reaction is typically rapid and proceeds under conditions that are unlikely to cleave the more stable ether linkage of the spiroketal, thus offering a degree of selectivity.[4] The stark color change from the orange of Cr(VI) to the green of Cr(III) provides a clear visual indicator of reaction progression.[1]

Experimental Protocol: Jones Oxidation of this compound
  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Cautiously dilute the mixture with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of this compound in 50 mL of acetone. Cool the flask in an ice bath to 0-5 °C.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20 °C. Continue the addition until the orange color persists for approximately 30 minutes, indicating an excess of the oxidant.

  • Quenching: Add isopropyl alcohol dropwise to quench the excess oxidant until the orange color disappears and a green precipitate of chromium salts forms.

  • Work-up and Isolation: Decant the acetone solution from the chromium salts. Neutralize the solution with sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting crude product, 1-oxaspiro[4.4]nonan-3-one, by column chromatography on silica gel. Characterize the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the conversion of the hydroxyl group to a carbonyl group.

Visualizing the Oxidation Workflow

Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation CrO3 Chromium Trioxide Jones_Reagent Jones Reagent CrO3->Jones_Reagent H2SO4 Sulfuric Acid H2SO4->Jones_Reagent H2O Water H2O->Jones_Reagent Start This compound in Acetone Reaction Add Jones Reagent (0-5 °C) Start->Reaction Quench Quench with Isopropyl Alcohol Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Column Chromatography Extract->Purify Product 1-Oxaspiro[4.4]nonan-3-one Purify->Product

Caption: Workflow for the Jones oxidation of this compound.

Degradation Pathway 2: Acid-Catalyzed Cleavage of the Spiroketal

The spiroketal moiety is essentially a cyclic ether, which can be cleaved under strong acidic conditions.[5][6] This degradation pathway is designed to break open the spirocyclic system, yielding a linear bifunctional molecule. The identification of this resulting structure provides definitive proof of the underlying carbon skeleton.

Causality of Experimental Choice: Cleavage with Hydrobromic Acid

Hydrobromic acid (HBr) is a strong acid and a source of a good nucleophile (Br⁻), making it effective for ether cleavage.[7][8] The reaction proceeds by protonating the ether oxygen, making it a good leaving group.[9] Subsequent nucleophilic attack by the bromide ion leads to ring opening. Depending on the reaction conditions, either one or both of the resulting hydroxyl groups can be converted to alkyl bromides. For structural elucidation, isolating the diol or a bromo-alcohol intermediate is often sufficient.

Experimental Protocol: Acid-Catalyzed Cleavage of this compound
  • Reaction Setup: In a pressure-rated vial equipped with a magnetic stirrer, dissolve 0.5 g of this compound in 10 mL of glacial acetic acid.

  • Acid Addition: Add 5 mL of 48% aqueous hydrobromic acid (HBr).

  • Reaction: Seal the vial and heat the mixture at 80-90 °C for 12-16 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Characterization: The expected product of this ring-opening and subsequent hydrolysis is 4-(2-hydroxyethyl)cyclopentane-1,2-diol. This product can be further derivatized (e.g., by acetylation) or analyzed directly by spectroscopic methods to confirm its structure.

Visualizing the Degradation Pathways

Degradation_Pathways cluster_ox Oxidation cluster_ac Acid-Catalyzed Cleavage Start This compound Ox_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) Start->Ox_Reagent AC_Reagent HBr, Acetic Acid, Heat Start->AC_Reagent Ox_Product 1-Oxaspiro[4.4]nonan-3-one Ox_Reagent->Ox_Product AC_Product 4-(2-hydroxyethyl)cyclopentane-1,2-diol (Predicted) AC_Reagent->AC_Product

Caption: Degradation pathways for this compound.

Comparison: Degradation vs. Spectroscopic Methods

While degradation studies provide irrefutable evidence of specific structural features, they are destructive, time-consuming, and require significant amounts of material. Modern spectroscopic techniques offer a non-destructive, rapid, and highly detailed alternative.

FeatureDegradation StudiesSpectroscopic Methods (NMR, MS, IR)
Principle Chemical transformation into known or easily identifiable fragments.Probing the physical properties of the intact molecule (nuclear spin, mass-to-charge ratio, bond vibrations).
Sample Req. Milligrams to grams (destructive).Micrograms to milligrams (non-destructive).
Time Hours to days.Minutes to hours.
Information Confirms presence of functional groups and carbon skeleton connectivity.Provides detailed information on the chemical environment of each atom, connectivity, and 3D structure.
Ambiguity Low, if fragments are correctly identified.Can be high for complex stereoisomers without advanced techniques (e.g., 2D NMR, X-ray crystallography).
Validation Provides orthogonal validation to spectroscopic data.Primary method for routine structural elucidation.
Predicted vs. Known Spectroscopic Data for Key Compounds
CompoundMethodPredicted/Known Data
1-Oxaspiro[4.4]nonan-3-one IRStrong C=O stretch ~1740-1750 cm⁻¹
¹³C NMRCarbonyl carbon signal ~215-220 ppm
gamma-Butyrolactone IRC=O stretch at ~1770 cm⁻¹[10]
¹³C NMRC=O at ~177 ppm, CH₂-O at ~69 ppm, other CH₂ at ~28 and ~22 ppm[11]
MS (EI)Molecular ion (m/z 86), key fragments at m/z 42, 28[12]
1,4-Butanediol MS (EI)Key fragments at m/z 72, 57, 42, 31[13][14]

Note: Data for some predicted degradation products like 4-(2-hydroxyethyl)cyclopentane-1,2-diol would need to be determined experimentally or predicted using computational methods.

Conclusion

Degradation studies, while classical in nature, offer a robust and logical framework for the unequivocal validation of the structure of this compound. The targeted oxidation of the secondary alcohol and the acid-catalyzed cleavage of the spiroketal provide two independent lines of chemical evidence that, when combined with modern spectroscopic analysis of the resulting fragments, leave no room for structural ambiguity. In a regulated environment such as drug development, this dual approach of combining spectroscopic and chemical degradation data represents the gold standard for ensuring scientific integrity and trustworthiness in molecular characterization.

References

  • Jones Oxidation . Organic Chemistry Portal. [Link][1]

  • Jones oxidation . Wikipedia. [Link][3]

  • Cleavage of Ethers by HBr and HI . Transformation Tutoring. [Link][7]

  • Reactions of Ethers - Acidic Cleavage . Chemistry LibreTexts. [Link][5]

  • Reactions of Ethers-Ether Cleavage . Chemistry Steps. [Link][6]

  • Cleavage of Ethers with Acids . Organic Chemistry Tutor (YouTube). [Link][15]

  • CYCLOOCTANONE . Organic Syntheses Procedure. [Link][4]

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  • Butyrolactone . NIST WebBook. [Link][12]

  • Ether Cleavage with HI or HBr (Heat) . OrgoSolver. [Link][9]

  • gamma-Butyrolactone - 13C NMR Spectrum . SpectraBase. [Link][11]

  • Identification and Quantitation of Gamma-Hydroxybutyrate (NaGHB) by Nuclear Magnetic Resonance Spectroscopy . Journal of Forensic Sciences. [Link]

  • gamma-butyrolactone 4-hydroxybutyric acid lactone . The Good Scents Company. [Link]

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  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition . Beilstein Journal of Organic Chemistry. [Link]

  • 1,4-butanediol . MassBank. [Link][14]

  • Synthesis of new polyfunctional 1-oxaspiro[4.4]nonanes and 1-oxaspiro[4.5]decanes: a general methodology . Universitat Autònoma de Barcelona Research Portal. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxaspiro[4.4]nonan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the meticulous handling of novel compounds is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 1-Oxaspiro[4.4]nonan-3-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While this document is built upon established principles of laboratory safety for heterocyclic organic compounds and alcohols, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before commencing any work. The SDS remains the primary and most authoritative source for hazard information and handling precautions.

Understanding the Hazard Profile: A Causal Approach to PPE Selection

Our primary objectives in selecting PPE are to prevent contact with the skin and eyes, and to avoid inhalation of any potential aerosols or vapors. The following recommendations are based on a risk assessment for standard laboratory operations such as weighing, dissolution, and use in a reaction.

Core Personal Protective Equipment (PPE) Ensemble

A baseline of PPE is mandatory for any manipulation of this compound. This ensemble is designed to provide a primary barrier against accidental exposure.

Eye and Face Protection: The First Line of Defense

Accidental splashes are a significant risk in a laboratory setting. Therefore, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-volume transfers of dilute solutions, safety glasses conforming to ANSI Z87.1 or EN 166 standards are the minimum requirement.[3][4] The side shields are critical for protecting against splashes from the periphery.

  • Chemical Splash Goggles: When handling the neat compound, preparing solutions, or running reactions where there is a higher risk of splashing, chemical splash goggles are required.[4] These provide a more complete seal around the eyes.

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is strongly recommended when there is a significant risk of a large splash, such as during a rapid addition to a reaction or when handling larger quantities.[5][6]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial, as many organic compounds can be absorbed dermally or cause irritation.[2]

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Nitrile Gloves: Nitrile gloves offer good protection against a wide range of chemicals, including many solvents, oils, and some acids and caustics.[6][7] They are a suitable choice for general handling of this compound.

    • Glove Selection and Use: Always check the manufacturer's glove compatibility chart for the specific solvents being used with this compound. It is crucial to use proper glove removal technique to avoid contaminating your skin.[3] Dispose of contaminated gloves immediately in the appropriate chemical waste container.[8]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. This protects your street clothes and skin from minor spills and contamination.

  • Closed-Toed Shoes: Shoes that fully cover the feet are required in any laboratory where chemicals are handled.

Respiratory Protection: A Precautionary Measure

While this compound is not expected to be highly volatile, respiratory protection may be necessary in certain situations.

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of a certified chemical fume hood.[3] All manipulations of the neat compound and concentrated solutions should be performed within a fume hood.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[9] Follow all institutional guidelines for respirator use, including fit-testing and training.

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict protocol for donning and doffing PPE is essential to prevent cross-contamination and ensure your safety.

Donning PPE Protocol:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Don your safety glasses, goggles, or face shield.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE Protocol:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you do to contain any contamination.

  • Eye/Face Protection: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove any contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[9][10] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][10] Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan: Managing Contaminated PPE and Chemical Waste

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be disposed of as hazardous chemical waste.[8][11] Place these items in a designated, clearly labeled, and sealed waste container.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste according to institutional and local regulations.[11][12] Do not pour chemical waste down the drain.[11] Collect all chemical waste in a properly labeled, sealed container.[8]

Summary of Recommended PPE

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing SolidSafety GogglesNitrile GlovesLab CoatWork in a chemical fume hood
Preparing SolutionsSafety Goggles, Face ShieldNitrile GlovesLab CoatWork in a chemical fume hood
Small-Scale ReactionsSafety GogglesNitrile GlovesLab CoatWork in a chemical fume hood
Large-Scale OperationsFace Shield & GogglesNitrile GlovesLab CoatWork in a chemical fume hood

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound sds Consult Specific SDS start->sds task Assess Task: - Weighing? - Solution Prep? - Reaction? sds->task weighing Weighing Solid task->weighing Weighing solution Solution Prep task->solution Solution Prep reaction Reaction task->reaction Reaction ppe_weighing PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood weighing->ppe_weighing ppe_solution PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - Fume Hood solution->ppe_solution ppe_reaction PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood reaction->ppe_reaction end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_reaction->end

Caption: PPE Selection Workflow for this compound

References

  • Envirochem. (2025, April 22). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?. Retrieved from [Link]

  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one Safety Data Sheets. Retrieved from [Link]

  • Global Safety Management. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?. Retrieved from [Link]

  • VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.